Product packaging for Sodium picrate(Cat. No.:CAS No. 3324-58-1)

Sodium picrate

Cat. No.: B1264708
CAS No.: 3324-58-1
M. Wt: 252.09 g/mol
InChI Key: ZVUUCUFDAHKLKT-UHFFFAOYSA-N

Description

Sodium picrate, also known as this compound, is a useful research compound. Its molecular formula is C6H3N3NaO7+ and its molecular weight is 252.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3NaO7+ B1264708 Sodium picrate CAS No. 3324-58-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3324-58-1

Molecular Formula

C6H3N3NaO7+

Molecular Weight

252.09 g/mol

IUPAC Name

sodium;2,4,6-trinitrophenolate

InChI

InChI=1S/C6H3N3O7.Na/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1

InChI Key

ZVUUCUFDAHKLKT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Na+]

Synonyms

2,4,6-trinitrophenol
picrate
picric acid
picric acid, ammonium salt
picric acid, lead (2+) salt
picric acid, potassium salt
picric acid, sodium salt
trinitrophenol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Sodium Picrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of sodium picrate crystals. It includes detailed experimental protocols for various synthetic routes, purification by recrystallization, and a suite of analytical techniques for thorough characterization. Quantitative data from spectroscopic, thermal, and crystallographic analyses are summarized for comparative reference. Furthermore, this document presents visual workflows and logical diagrams to elucidate the experimental processes and the interplay of parameters influencing crystal properties. This guide is intended to be a valuable resource for researchers and professionals engaged in energetic materials, analytical chemistry, and pharmaceutical development where picrate salts are of interest.

Introduction

This compound, the sodium salt of picric acid (2,4,6-trinitrophenol), is a crystalline compound with a history of use as an explosive and as an analytical reagent.[1] Its synthesis and characterization are of continued interest for understanding the properties of energetic materials and for its applications in various chemical and biological sectors.[2] For instance, it is utilized as an etchant in metallography.[1][2] The picrate ion is intensely yellow, and many of its salts, including this compound, can be orange-red or brown.[1] This guide details the methodologies for preparing and characterizing high-purity this compound crystals.

Synthesis of this compound Crystals

The synthesis of this compound typically involves the neutralization of picric acid with a sodium base. The choice of base and reaction conditions can influence the yield and purity of the resulting crystals.

Synthesis from Picric Acid and Sodium Hydroxide

This method is a straightforward acid-base neutralization.

Experimental Protocol:

  • In a fume hood, dissolve 22.9 grams (0.1 mole) of picric acid in 400 mL of boiling deionized water in an 800 mL beaker with stirring.[3]

  • Once the picric acid is fully dissolved, cease heating.[3]

  • To the hot, stirred solution, add a solution of 4.2 grams (0.105 moles) of sodium hydroxide in 25 mL of water.[3]

  • Allow the resulting this compound solution to cool slowly to room temperature to promote crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[4]

  • Dry the crystals thoroughly in a desiccator.

Synthesis from Picric Acid and Sodium Carbonate

This method uses a weaker base and results in the evolution of carbon dioxide gas.

Experimental Protocol:

  • Slowly add 5 grams of sodium carbonate to 1000 mL of a 1% aqueous solution of picric acid with continuous stirring.[5]

  • Observe the generation of bubbles, indicating the formation of carbon dioxide.[5]

  • Continue stirring for two hours to ensure the reaction goes to completion.[5]

  • After the reaction, pour the solution containing the needle-like crystals into a vessel and dry it by draft ventilation to obtain the crude product.[5]

  • For purification, proceed with the recrystallization protocol outlined in section 3.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound crystals, free from unreacted starting materials and byproducts.[6]

Experimental Protocol:

  • Dissolve the crude this compound crystals in a minimal amount of a suitable hot solvent, such as acetone or an ethanol-water mixture.[4][5]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Allow the filtrate to cool slowly and undisturbed to room temperature. The slower the cooling rate, the larger and more well-defined the crystals will be.[6]

  • To further increase the yield, cool the solution in an ice bath.

  • Collect the purified crystals by vacuum filtration.[6]

  • Wash the crystals with a small portion of the cold recrystallization solvent.

  • Dry the crystals under a vacuum to remove any residual solvent.

Characterization of this compound Crystals

A thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound crystals.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[7]

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the dried this compound crystals with potassium bromide (KBr) and pressing it into a pellet.

  • Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups of the picrate anion.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water).

  • Record the UV-Vis absorption spectrum over a range of approximately 200-800 nm.

  • Note the wavelength of maximum absorbance (λmax). The picrate ion typically exhibits strong absorption in the UV-Vis region.[8]

¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure. For sodium-containing compounds, ²³Na NMR can also be informative.[9]

Experimental Protocol:

  • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).[10]

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • If available, acquire the ²³Na NMR spectrum. The chemical shift and line width can provide information about the sodium ion's environment.[9]

Crystallographic Characterization

XRD is a powerful technique for determining the crystal structure, phase purity, and crystallite size of the material.[7]

Experimental Protocol:

  • Finely grind the this compound crystals into a homogeneous powder.

  • Mount the powder on a sample holder for the X-ray diffractometer.

  • Record the powder XRD pattern over a specific 2θ range.

  • Analyze the resulting diffractogram to identify the crystalline phases present and determine the unit cell parameters by comparing the peak positions and intensities to known standards or by performing a structural refinement.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and decomposition behavior of this compound, especially given its energetic nature.[11]

Experimental Protocol:

  • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an appropriate TGA/DSC pan.

  • Place the pan in the TGA/DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12]

  • Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

  • Analyze the TGA curve to identify dehydration and decomposition temperatures.

  • Analyze the DSC curve to determine the temperatures and enthalpies of phase transitions, melting, and decomposition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound crystals, compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula (Anhydrous)C₆H₂N₃NaO₇[13]
Molecular Weight (Anhydrous)251.09 g/mol [13]
Molecular Formula (Monohydrate)(NO₂)₃C₆H₂ONa·H₂O[14][15]
Molecular Weight (Monohydrate)269.10 g/mol [14][15]
AppearanceYellowish to orange-red crystals[1][5]

Table 2: Thermal Analysis Data for Alkali Metal Picrates

CompoundActivation Energy of Decomposition (kJ/mol)Hydration State
Li-picrate127.4Monohydrate
Na-picrate 151.3 Monohydrate
K-picrate207.9Anhydrate
Rb-picrate204.9Anhydrate
Cs-picrate172.8Anhydrate
Data sourced from a study on alkali metal picrates.[5]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the synthesis and characterization of this compound.

Synthesis_Workflow start Start: Reagents picric_acid Picric Acid Solution start->picric_acid na_base Sodium Base (NaOH or Na2CO3) start->na_base reaction Reaction/ Neutralization picric_acid->reaction na_base->reaction cooling Cooling & Crystallization reaction->cooling Solution of This compound filtration1 Vacuum Filtration (Crude Product) cooling->filtration1 recrystallization Recrystallization (e.g., Acetone/Ethanol) filtration1->recrystallization Crude Crystals filtration2 Vacuum Filtration (Pure Product) recrystallization->filtration2 drying Drying filtration2->drying Purified Crystals final_product Final Product: This compound Crystals drying->final_product

Synthesis and Purification Workflow for this compound.

Characterization_Workflow sample This compound Crystals spectroscopy Spectroscopic Analysis sample->spectroscopy xrd X-ray Diffraction (XRD) sample->xrd thermal Thermal Analysis sample->thermal ftir FTIR spectroscopy->ftir uv_vis UV-Vis spectroscopy->uv_vis nmr NMR (¹H, ¹³C, ²³Na) spectroscopy->nmr data Characterization Data ftir->data uv_vis->data nmr->data xrd->data tga TGA thermal->tga dsc DSC thermal->dsc tga->data dsc->data

Analytical Characterization Workflow for this compound.

Logical_Relationships synthesis Synthesis Parameters reagents Reagent Purity synthesis->reagents conditions Reaction Conditions (Temp, Time) synthesis->conditions purity Purity reagents->purity conditions->purity purification Purification Method cooling_rate Cooling Rate purification->cooling_rate solvent Solvent Choice purification->solvent crystal_size Crystal Size & Morphology cooling_rate->crystal_size solvent->purity solvent->crystal_size properties Final Crystal Properties purity->properties thermal_stability Thermal Stability purity->thermal_stability crystal_size->properties crystal_size->thermal_stability thermal_stability->properties

Factors Influencing Final this compound Crystal Properties.

References

In-Depth Technical Guide: Thermal Decomposition Analysis of Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition analysis of sodium picrate, a primary energetic material. The information compiled herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of its thermal behavior and the methodologies for its characterization.

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key quantitative data from these analyses are summarized below.

ParameterValueTechniqueReference
Activation Energy (Ea)151.3 kJ/molDSC (different heating rates)[1][2]
Apparent Activation Energy (Ea)~100 kJ/molIsothermal mass-loss[3]
Dehydration Temperature Range350 K - 500 K (77 °C - 227 °C)TGA[1][2]
Crystalline Water Content1.0 hydrateKarl Fischer Analysis[1][2]

Note: The decomposition of alkali metal picrates, including this compound, generally starts at a higher temperature than that of picric acid.[1][2] The heat of decomposition for alkali metal picrates is also noted to be lower than that of picric acid.[1]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the thermal analysis of this compound. These protocols are synthesized from general best practices for energetic materials.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is crucial for determining the onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed into an aluminum or copper sample pan. The pan is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically in the range of 2-20 K/min, is applied. To determine kinetic parameters like activation energy, multiple experiments at different heating rates are conducted.[4]

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

    • Temperature Program: The sample is heated from ambient temperature to a temperature beyond its final decomposition point.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine key thermal events. The exothermic peak corresponds to the decomposition of the material. The onset temperature of this peak is taken as the initiation of decomposition. The area under the peak is integrated to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of this compound, particularly its water content and decomposition profile.

Methodology:

  • Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used. The balance is calibrated using standard weights.

  • Experimental Conditions:

    • Heating Rate: A controlled, linear heating rate is applied, often consistent with the rates used in DSC experiments for direct comparison.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal decomposition.

    • Temperature Program: The sample is heated from ambient temperature through its decomposition range.

  • Data Analysis: The TGA curve plots mass percentage against temperature. Mass loss steps are analyzed to determine the temperatures of dehydration and decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal decomposition analysis of an energetic material like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Precise Weighing (1-10 mg) Sample->Weighing Encapsulation Encapsulation in Pans (Al for DSC, Alumina for TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Thermogram (Mass % vs. Temp) TGA->TGA_Data HeatingRate Heating Rate (e.g., 10 K/min) HeatingRate->DSC HeatingRate->TGA Atmosphere Inert Atmosphere (Nitrogen) Atmosphere->DSC Atmosphere->TGA Analysis Data Analysis DSC_Data->Analysis TGA_Data->Analysis Kinetics Kinetic Analysis (e.g., Kissinger method) Analysis->Kinetics

Experimental workflow for thermal analysis.

Due to the limited information in the provided search results regarding the specific, multi-step chemical reactions (signaling pathways) involved in the thermal decomposition of this compound, a detailed pathway diagram cannot be accurately constructed. The focus of the available literature is on the macroscopic thermal behavior rather than the elementary reaction steps. Research into the decomposition of similar nitroaromatic compounds suggests a complex series of reactions, but specific data for this compound is not available in the search results.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anhydrous sodium picrate, a salt derived from picric acid, is an energetic material with applications in various scientific fields, including as an etchant in metallography.[1] A critical, yet often overlooked, characteristic of its anhydrous form is its hygroscopic nature—the ability to attract and absorb moisture from the atmosphere. This ingress of water leads to the formation of this compound monohydrate, altering the compound's physical and chemical properties.[2][3] Understanding and quantifying this hygroscopicity is paramount for ensuring the material's stability, safety, and performance. This guide provides a comprehensive overview of the hygroscopic behavior of anhydrous this compound, details experimental protocols for its characterization, and presents quantitative data on its hydration state.

Physicochemical Properties and Hydration

This compound ((NO₂)₃C₆H₂ONa) is a yellow crystalline solid.[4] While stable under specific conditions, it is classified as an explosive, particularly when completely dry.[5][6][7] The anhydrous form readily absorbs atmospheric water to form the more stable this compound monohydrate ((NO₂)₃C₆H₂ONa · H₂O).[2][3][4][8][9] This transformation from an anhydrous to a hydrated state is a key factor in its handling and storage protocols. Research indicates that the presence of crystalline water can reduce the friction sensitivity of picrate salts, a significant safety consideration.[2][3]

Quantitative Data on Hydration State

Thermal analysis and Karl Fischer titration have been employed to quantify the amount of water present in hydrated this compound. These studies confirm the formation of a monohydrate, meaning one mole of water is associated with each mole of this compound.[2][3] The dehydration process, or the removal of this bound water, occurs over a specific temperature range.

ParameterValueAnalytical Method(s)Reference
Crystalline Water Content1.0 mole H₂O per mole of this compoundThermal Gravimetric Analysis (TGA), Karl Fischer Analysis[2][3]
Dehydration Temperature Range350 K - 500 K (77 °C - 227 °C)Thermogravimetric Analysis (TGA)[2][3]

Experimental Protocols for Hygroscopicity Characterization

Several analytical techniques are essential for evaluating the hygroscopic nature of materials like anhydrous this compound.[] These methods provide quantitative data on water uptake, thermal stability, and structural changes associated with hydration.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is highly effective for quantifying the water of hydration by measuring the mass loss during dehydration.[12][13]

Methodology:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol. Perform a blank run with an empty sample pan to establish a stable baseline.

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Analysis Parameters:

    • Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the dehydration event, but below the onset of decomposition (e.g., 250 °C).

  • Data Analysis: The resulting TGA curve will show a distinct mass loss step corresponding to the loss of water. The percentage of mass lost is used to calculate the number of moles of water per mole of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine the temperature and enthalpy of phase transitions, such as the dehydration of a hydrate.[12]

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. Hermetically seal the pan to ensure the water vapor evolved during dehydration is contained, allowing for the measurement of the heat of dehydration.

  • Analysis Parameters:

    • Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Range: Scan from ambient temperature to a point beyond the dehydration event (e.g., 250 °C).

  • Data Analysis: The DSC thermogram will display an endothermic peak corresponding to the dehydration process. The onset temperature, peak temperature, and the integrated area of the peak (enthalpy of dehydration) are determined.

Karl Fischer Titration

This is a highly accurate chemical method for the specific determination of water content in a sample.[14]

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator with the appropriate reagents (coulometric or volumetric).

  • Sample Introduction: Accurately weigh and introduce a known quantity of the this compound sample into the titration cell.

  • Titration: The instrument automatically titrates the sample. The reaction of the Karl Fischer reagent with water is monitored electrochemically.

  • Calculation: The instrument's software calculates the exact amount of water in the sample, typically expressed as a weight percentage. This value can be used to confirm the hydration state.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to observe changes in the molecular vibrations of this compound upon hydration. The presence of water introduces characteristic O-H stretching and bending bands in the infrared spectrum.[15][16]

Methodology:

  • Sample Preparation: Prepare the sample using an appropriate method, such as an Attenuated Total Reflectance (ATR) accessory, which is suitable for analyzing hydrated powders.

  • Spectrum Acquisition: Collect the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the anhydrous sample with the hydrated sample. Look for the appearance of a broad absorption band around 3400 cm⁻¹ (O-H stretching) and a sharper band around 1640 cm⁻¹ (H-O-H bending), which are indicative of water of hydration.

Visualized Workflows and Relationships

The following diagrams illustrate the logical processes involved in the analysis and behavior of this compound hydration.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Weigh Anhydrous This compound Sample tga TGA Analysis (Heat at 10°C/min under N2) prep->tga dsc DSC Analysis (Heat at 10°C/min under N2) prep->dsc tga_data Mass Loss Curve tga->tga_data dsc_data Heat Flow Curve dsc->dsc_data quant Quantify Water Content (% Mass Loss) tga_data->quant enthalpy Determine Dehydration Enthalpy (J/g) dsc_data->enthalpy

Caption: Workflow for TGA/DSC Analysis of this compound.

hydration_relationship anhydrous Anhydrous this compound ((NO₂)₃C₆H₂ONa) More Friction Sensitive hydrated This compound Monohydrate ((NO₂)₃C₆H₂ONa · H₂O) Less Friction Sensitive anhydrous->hydrated Moisture Absorption (Hygroscopicity) @ Ambient Conditions hydrated->anhydrous Dehydration (Heating > 77°C)

Caption: Hydration and Dehydration Cycle of this compound.

Implications for Handling, Storage, and Application

The hygroscopic nature of anhydrous this compound has significant practical consequences:

  • Safety and Stability: As friction sensitivity is higher in the anhydrous state, uncontrolled dehydration or hydration cycles can alter the material's safety profile.[3] Maintaining a consistent, known hydration state is crucial.

  • Handling and Storage: To prevent unwanted moisture absorption, anhydrous this compound must be stored in tightly sealed containers in a dry, cool, and well-ventilated environment.[5][17] Contact with incompatible materials should be avoided.[17]

  • Application Performance: In applications such as metallographic etching, the precise chemical composition is critical.[1] The presence of water could potentially interfere with the etching process or lead to inconsistent results. Therefore, using the anhydrous form and protecting it from humidity is essential for reproducible outcomes.

Conclusion

Anhydrous this compound is a hygroscopic compound that readily absorbs atmospheric moisture to form a stable monohydrate. This transformation influences its physical properties, most notably its sensitivity to friction, which has direct implications for safe handling. The characterization of this hygroscopic behavior through techniques such as TGA, DSC, and Karl Fischer titration is essential for quality control and risk assessment. Professionals working with this material must implement stringent storage and handling protocols to control its hydration state, thereby ensuring experimental reproducibility, application efficacy, and, most importantly, operational safety.

References

A Comprehensive Technical Guide to the Solubility of Sodium Picrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of sodium picrate in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various organic solvents accurately. This guide also explores the theoretical considerations of solvent properties on solubility and presents a standardized methodology for data collection and reporting.

Introduction to this compound and its Solubility

This compound, the sodium salt of picric acid (2,4,6-trinitrophenol), is an energetic material that has been used in various applications, including as a component in explosives and as an etchant in metallography. Its solubility in different organic solvents is a critical parameter for its purification, processing, and application in various fields, including pharmaceuticals and materials science. The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and solvent, temperature, and pressure. Understanding these factors is essential for controlling crystallization processes, designing reaction media, and ensuring the safe handling of this energetic material.

While it is known that this compound can be dissolved in solvents like acetone for purification, a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents is lacking.[1] This guide, therefore, provides the necessary tools and methodologies for researchers to generate this critical data.

Theoretical Considerations: Solvent Properties and their Influence on Solubility

The solubility of this compound, an ionic compound, is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the sodium (Na⁺) and picrate (C₆H₂N₃O₇⁻) ions. Organic solvents can be broadly classified into protic and aprotic solvents, which significantly influences their interaction with ionic solutes.

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are effective at solvating both cations and anions through ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds. They are generally good at solvating cations but are less effective at solvating anions compared to protic solvents.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are generally poor solvents for ionic compounds like this compound.

The following diagram illustrates the logical relationship between solvent type and the anticipated solubility of an ionic compound like this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Expected Solubility solute This compound (Ionic Salt) protic Polar Protic (e.g., Methanol, Ethanol) solute->protic Strong Ion-Dipole Interactions & Hydrogen Bonding aprotic Polar Aprotic (e.g., Acetone, DMF) solute->aprotic Strong Cation Solvation, Weaker Anion Solvation nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak Interactions high Higher Solubility protic->high moderate Moderate to High Solubility aprotic->moderate low Low to Negligible Solubility nonpolar->low

Caption: Logical relationship between solvent type and expected this compound solubility.

Quantitative Solubility Data

Table 1: Solubility of this compound in Alcohols at 25°C

SolventMolar Mass ( g/mol )Solubility ( g/100g solvent)Molar Solubility (mol/L)
Methanol32.04Data to be determinedData to be determined
Ethanol46.07Data to be determinedData to be determined
n-Propanol60.10Data to be determinedData to be determined
Isopropanol60.10Data to be determinedData to be determined
n-Butanol74.12Data to be determinedData to be determined

Table 2: Solubility of this compound in Ketones and Ethers at 25°C

SolventMolar Mass ( g/mol )Solubility ( g/100g solvent)Molar Solubility (mol/L)
Acetone58.08Data to be determinedData to be determined
Methyl Ethyl Ketone72.11Data to be determinedData to be determined
Tetrahydrofuran (THF)72.11Data to be determinedData to be determined
1,4-Dioxane88.11Data to be determinedData to be determined

Table 3: Solubility of this compound in Other Common Organic Solvents at 25°C

SolventMolar Mass ( g/mol )Solubility ( g/100g solvent)Molar Solubility (mol/L)
Ethyl Acetate88.11Data to be determinedData to be determined
Acetonitrile41.05Data to be determinedData to be determined
Dimethylformamide (DMF)73.09Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)78.13Data to be determinedData to be determined

Experimental Protocol: Isothermal Saturation Method with Gravimetric Analysis

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is reliable and widely used for determining the solubility of solid compounds in liquids.

Materials and Equipment
  • This compound (analytical grade, dried to a constant weight)

  • Organic Solvents (high purity, anhydrous)

  • Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

  • Calibrated thermometer

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Glass vials with screw caps

  • Analytical balance (accurate to ±0.0001 g)

  • Drying oven

  • Pre-weighed glass weighing dishes

  • Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

G start Start preparation Prepare Solvent and This compound start->preparation add_excess Add Excess this compound to a Known Mass of Solvent preparation->add_excess equilibration Equilibrate at Constant Temperature with Agitation (e.g., 24-72 hours) add_excess->equilibration settling Allow Solid to Settle equilibration->settling sampling Withdraw a Sample of the Saturated Supernatant using a Syringe Filter settling->sampling weigh_sample Weigh the Saturated Solution Sample sampling->weigh_sample evaporation Evaporate the Solvent under Controlled Conditions weigh_sample->evaporation drying Dry the Residue to a Constant Weight evaporation->drying weigh_residue Weigh the Dry This compound Residue drying->weigh_residue calculation Calculate Solubility weigh_residue->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Ensure the this compound is finely powdered and dried to a constant weight in a vacuum oven at a suitable temperature to remove any residual moisture. The organic solvent should be of high purity and, if necessary, dried using appropriate methods.

  • Saturation: In a sealed glass vial, add an excess amount of dried this compound to a known mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vial in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) and agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial, leaving a clear saturated supernatant. It is important to maintain the constant temperature during this step.

  • Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) fitted with a syringe filter. Filtering is essential to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed, clean, and dry weighing dish.

    • Record the total weight of the dish and the saturated solution.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the this compound.

    • Once the bulk of the solvent has evaporated, place the weighing dish in a vacuum oven at a suitable temperature to dry the solid residue to a constant weight.

    • Record the final weight of the dish and the dry this compound residue.

Calculation of Solubility

The solubility can be calculated as follows:

  • Mass of the saturated solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)

  • Mass of the dissolved this compound (m_solute): (Weight of dish + residue) - (Weight of empty dish)

  • Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100g of solvent:

Solubility = (m_solute / m_solvent) * 100

Safety Precautions

This compound is an energetic material and should be handled with extreme care. It is sensitive to shock, friction, and heat, and can explode under certain conditions.

  • Always work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with metals, as this compound can form more sensitive picrates.

  • Use small quantities of the material.

  • Dispose of waste materials according to institutional and regulatory guidelines for energetic materials.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to investigate the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the safe and effective use of this compound in various scientific and industrial applications. The provided templates for data presentation will aid in the systematic collection and dissemination of this important physicochemical property.

References

A Technical Guide to the History and Explosive Properties of Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium picrate, the sodium salt of picric acid, occupies a unique position in the history of energetic materials. While its parent compound, picric acid, and other picrate salts like ammonium picrate (Dunnite) were widely used as military explosives, the role of this compound has been more nuanced. This technical guide provides a comprehensive overview of the history, synthesis, and explosive properties of this compound, drawing on available scientific literature. It is intended for a technical audience and presents quantitative data in a structured format, details experimental protocols for its characterization, and visualizes key chemical pathways. Although a significant body of research exists on picrate salts, specific performance data for this compound, such as velocity of detonation and brisance, are not widely documented, likely due to its primary role as a chemical intermediate rather than a frontline explosive.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to that of picric acid (2,4,6-trinitrophenol), a powerful explosive that gained prominence in the late 19th and early 20th centuries. Picric acid itself was used extensively in military applications, but its corrosive nature towards metals led to the dangerous and unintentional formation of highly sensitive metallic picrates.[1] This prompted research into more stable picrate salts.

While ammonium picrate became a notable military explosive due to its relative insensitivity, this compound found use in other areas. It has been utilized as a yellow dye for industrial materials and in metallurgy as an etchant.[2][3] In the realm of explosives, its primary role appears to have been as a precursor in the synthesis of other picrate salts, such as the highly sensitive lead picrate used in primers and detonators.[2][4] Historical accounts of catastrophic explosions involving picric acid, such as the Halifax Explosion in 1917, underscore the hazardous nature of picrates and the importance of understanding their properties.[1][5]

Synthesis of this compound

This compound is typically synthesized through a neutralization reaction between picric acid and a sodium base, such as sodium carbonate or sodium hydroxide. The reaction with sodium carbonate is often preferred as it proceeds readily with the evolution of carbon dioxide gas, providing a visual indicator of the reaction's progress.[6]

Synthesis Workflow

The general workflow for the synthesis of this compound from picric acid and sodium carbonate is outlined below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_processing Processing cluster_product Product picric_acid Picric Acid Solution (1%) reaction Mixing and Stirring picric_acid->reaction sodium_carbonate Sodium Carbonate sodium_carbonate->reaction drying Drying by Draft Ventilation reaction->drying CO2 evolution crystallization Crude Crystal Formation drying->crystallization sodium_picrate This compound Crystals crystallization->sodium_picrate

Caption: Synthesis of this compound from picric acid and sodium carbonate.

Quantitative Data on Explosive and Physicochemical Properties

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₂N₃NaO₇[7]
Molecular Weight251.09 g/mol [7]
Water of Crystallization1.0 hydrate[6]
Decomposition TemperatureStarts ~350 K (77 °C)[6]
Heat of DecompositionLower than picric acid[6]
Activation Energy (Exothermic Decomposition)151.3 kJ/mol[6]

Table 2: Sensitivity Data for this compound in Comparison to Picric Acid

TestResult for this compoundResult for Picric AcidReference
Impact Sensitivity (Drop-hammer test)More sensitiveLess sensitive[6]
Friction SensitivityMore sensitive (anhydrous)Less sensitive[6]

Experimental Protocols

The characterization of the explosive properties of this compound involves standardized sensitivity tests. The following protocols are based on established methodologies for energetic materials.

Determination of Impact Sensitivity (BAM Fallhammer Test)

This test determines the sensitivity of a substance to impact energy.

Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder.[8][9]

Procedure:

  • A small, measured sample (typically around 40 mm³) of this compound is placed in the sample holder between two steel cylinders.[1][10]

  • The sample holder is placed on the anvil of the fallhammer apparatus.[8]

  • A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is raised to a known height.[10]

  • The weight is released, allowing it to fall and impact the sample.[8]

  • The outcome is observed for any signs of reaction, such as a flash, flame, or explosion.[10]

  • The test is repeated multiple times at different drop heights to determine the minimum energy at which a reaction occurs in at least one of six trials.[10]

Determination of Friction Sensitivity (BAM Friction Test)

This test assesses the sensitivity of a substance to frictional stimuli.

Apparatus: BAM friction apparatus (e.g., Julius Peters model), which includes a porcelain plate and a porcelain peg.[11][12]

Procedure:

  • A small amount of the this compound sample (approximately 10 mm³) is placed on the porcelain plate.

  • The porcelain peg is lowered onto the sample, and a specific load is applied via a weighted arm.[12]

  • The porcelain plate is moved back and forth once over a distance of 10 mm.

  • The sample is observed for any reaction, such as crackling, sparks, or a flame.

  • The test is conducted with a series of trials at different loads to determine the lowest load at which a reaction occurs.

Chemical Pathways

Synthesis of this compound

The synthesis of this compound from picric acid and sodium carbonate is a straightforward acid-base reaction.

G Synthesis Reaction of this compound Picric_Acid C6H2(NO2)3OH Picric Acid Sodium_Picrate 2 C6H2(NO2)3ONa This compound Picric_Acid->Sodium_Picrate 2 Sodium_Carbonate Na2CO3 Sodium Carbonate Sodium_Carbonate->Sodium_Picrate Water H2O Water Sodium_Picrate->Water Carbon_Dioxide CO2 Carbon Dioxide Sodium_Picrate->Carbon_Dioxide

Caption: Neutralization reaction for the synthesis of this compound.

Proposed Thermal Decomposition Pathway

The explosive decomposition of nitroaromatic compounds is a complex process involving multiple steps. For this compound, the decomposition is likely initiated by the thermal excitation of the picrate anion, followed by the cleavage of C-NO₂ or N-O bonds and subsequent redox reactions. The presence of the sodium cation influences the decomposition temperature and kinetics.[2][6]

G Proposed Thermal Decomposition of this compound Sodium_Picrate This compound (C6H2(NO2)3ONa) Initial_Excitation Thermal Excitation Sodium_Picrate->Initial_Excitation Heat Bond_Cleavage C-NO2 / N-O Bond Cleavage Initial_Excitation->Bond_Cleavage Radical_Formation Formation of Radical Species Bond_Cleavage->Radical_Formation Redox_Reactions Intermolecular Redox Reactions Radical_Formation->Redox_Reactions Gaseous_Products Gaseous Products (CO, CO2, N2, H2O, etc.) Redox_Reactions->Gaseous_Products Solid_Residue Solid Residue (Sodium Oxides, Carbonates) Redox_Reactions->Solid_Residue

Caption: A generalized pathway for the thermal decomposition of this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of sodium picrate. The document details the crystallographic and spectroscopic properties of the compound, offering valuable data for researchers in chemistry, materials science, and pharmaceutical development.

Molecular Structure and Bonding

This compound, in its monohydrated form, is an ionic salt consisting of a sodium cation (Na⁺) and a picrate anion (C₆H₂N₃O₇⁻), with one water molecule incorporated into the crystal lattice. The picrate anion is the conjugate base of picric acid (2,4,6-trinitrophenol). The negative charge is delocalized across the phenoxide oxygen and the three nitro groups, which are strong electron-withdrawing groups. This delocalization contributes to the stability of the anion.

The bonding between the sodium cation and the picrate anion is primarily electrostatic. In the solid state, these ions, along with water molecules, are arranged in a regular crystalline lattice. The specific coordination environment of the sodium ion and the hydrogen bonding interactions involving the water molecule are key features of its crystal structure.

Molecular Geometry

The geometry of the picrate anion is based on a benzene ring substituted with a phenoxide group and three nitro groups. The nitro groups are sterically hindered and are typically twisted out of the plane of the benzene ring to varying degrees. Computational studies based on Density Functional Theory (DFT) have been employed to determine the optimized geometry of this compound, providing theoretical bond lengths and angles.

Table 1: Calculated Bond Lengths and Angles for the Picrate Anion

Bond/AngleValue
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.45
C-O~1.25
C-N1.45 - 1.48
N-O1.22 - 1.24
Bond Angles (°)
C-C-C (aromatic)118 - 122
C-C-O~125
C-C-N118 - 121
O-N-O~125

Note: These values are derived from computational models and may vary slightly from experimental data.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic fingerprints of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the vibrational modes of the picrate anion. The key absorption bands are associated with the stretching and bending of the nitro groups, the aromatic ring, and the phenoxide C-O bond.

Table 2: Principal Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H stretching (water of hydration)Broad
~3100Aromatic C-H stretchingWeak
~1630Aromatic C=C stretchingMedium
~1560Asymmetric NO₂ stretchingStrong
~1330Symmetric NO₂ stretchingStrong
~1270C-O stretching (phenoxide)Strong
~830C-H out-of-plane bendingMedium
~780C-N stretchingMedium

Source: Analysis of the NIST IR spectrum of this compound and literature data on picrate vibrational modes.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in an aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* electronic transitions within the conjugated system of the picrate anion. The intense yellow color of picrate solutions is a result of absorption in the blue-violet region of the visible spectrum.

Table 3: UV-Visible Absorption Data for this compound in Water

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~355~14,500π → π
~400 (shoulder)Not specifiedπ → π

Source: Spectrophotometric studies of picric acid and its salts.[2]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound from picric acid and sodium carbonate.

Synthesis_Workflow Synthesis of this compound Monohydrate cluster_0 Reaction cluster_1 Isolation and Purification start Dissolve Picric Acid in Water add_na2co3 Slowly Add Sodium Carbonate Solution start->add_na2co3 stir Stir Until Effervescence Ceases add_na2co3->stir concentrate Concentrate the Solution by Gentle Heating stir->concentrate cool Cool to Room Temperature to Induce Crystallization concentrate->cool filter Collect Crystals by Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Crystals in a Desiccator wash->dry

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Dissolution: Dissolve a known amount of picric acid in deionized water with gentle heating.

  • Neutralization: Slowly add a stoichiometric amount of sodium carbonate solution to the picric acid solution with constant stirring. Effervescence (release of CO₂) will be observed.

  • Completion: Continue stirring until the effervescence ceases, indicating the completion of the reaction.

  • Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly to room temperature. Yellow crystals of this compound monohydrate will precipitate.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted picric acid.

  • Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the crystal structure of this compound.

XRD_Workflow Single-Crystal X-ray Diffraction Workflow crystal_growth Grow a High-Quality Single Crystal of this compound crystal_selection Select a Suitable Crystal (0.1-0.3 mm) crystal_growth->crystal_selection mounting Mount the Crystal on a Goniometer Head crystal_selection->mounting data_collection Collect Diffraction Data on a Diffractometer mounting->data_collection data_processing Process Raw Data (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Solve the Crystal Structure (e.g., Direct Methods) data_processing->structure_solution structure_refinement Refine the Structural Model structure_solution->structure_refinement validation Validate the Final Structure structure_refinement->validation

Caption: General workflow for SC-XRD analysis.

Procedure:

  • Crystal Growth: Grow single crystals of this compound monohydrate suitable for X-ray diffraction, typically by slow evaporation of a saturated aqueous solution.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Data Processing: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

  • Structure Solution and Refinement: Use appropriate software to solve the phase problem and obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of solid this compound using the KBr pellet method.

FTIR_Workflow FTIR Spectroscopy (KBr Pellet) Workflow sample_prep Grind a Small Amount of this compound with Dry KBr pellet_press Press the Mixture into a Transparent Pellet sample_prep->pellet_press background_scan Acquire a Background Spectrum of Air pellet_press->background_scan sample_scan Acquire the Sample Spectrum background_scan->sample_scan data_analysis Process and Analyze the Spectrum sample_scan->data_analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air should be collected prior to the sample measurement.

UV-Visible (UV-Vis) Spectroscopy

This protocol describes how to obtain a UV-Vis absorption spectrum of an aqueous solution of this compound.

UVVis_Workflow UV-Vis Spectroscopy Workflow solution_prep Prepare a Dilute Aqueous Solution of this compound blank_scan Record a Baseline Spectrum of Deionized Water solution_prep->blank_scan sample_scan Record the Absorption Spectrum of the Sample Solution blank_scan->sample_scan data_analysis Identify λmax and Determine Absorbance sample_scan->data_analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in deionized water of a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Baseline Correction: Fill a quartz cuvette with deionized water and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: From the spectrum, determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Molecular and Supramolecular Structures

Sodium_Picrate_Structure Ionic Interaction in this compound cluster_picrate Picrate Anion cluster_sodium Sodium Cation picrate_ion [(O₂N)₃C₆H₂O]⁻ na_ion Na⁺ na_ion->picrate_ion Electrostatic Attraction

Caption: Ionic bonding in this compound.

Caption: Molecular structure of the picrate anion.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding in this compound. The combination of computational data and spectroscopic analysis offers a thorough understanding of this compound. The provided experimental protocols serve as a practical resource for the synthesis and characterization of this compound in a laboratory setting. This information is intended to be a valuable asset for researchers and professionals in related scientific fields.

References

"spectroscopic analysis of sodium picrate (UV-Vis, IR, NMR)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picrate, the sodium salt of picric acid (2,4,6-trinitrophenol), is a compound of significant interest in various scientific and industrial fields, including as an etchant in metallography and in the synthesis of other organic compounds.[1] A thorough understanding of its molecular structure and purity is paramount for its application, and spectroscopic techniques provide the essential tools for this characterization. This technical guide offers an in-depth overview of the spectroscopic analysis of this compound, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It provides a summary of key spectral data, detailed experimental protocols, and a logical workflow for the comprehensive analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in an aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* electronic transitions within the aromatic ring and nitro groups.

Wavelength (λmax)Molar Absorptivity (ε)SolventReference
~355 nmData not availableWater[2]
~400 nmData not availableWater[2][3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups. The data presented below is for a solid sample prepared as a KBr pellet.

Wavenumber (cm⁻¹)Vibrational ModeIntensityReference
~3400O-H stretch (of hydrate water)Broad[4]
~1625Asymmetric NO₂ stretchStrong[4]
~1560Aromatic C=C stretchStrong[4]
~1340Symmetric NO₂ stretchStrong[4]
~1310C-O stretchStrong[4]
~1160C-H in-plane bendMedium[4]
~910C-N stretchMedium[4]
~830C-H out-of-plane bendMedium[4]
~780O-N-O bendingMedium[4]
~710C-N-O bendingMedium[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
~8.6s2HAromatic C-H[5]

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~160C-O
~145C-NO₂
~125C-H

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in an aqueous solution.

Materials:

  • This compound

  • Distilled or deionized water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in distilled water at a concentration of approximately 10⁻⁴ M. From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with distilled water (the solvent used for the sample) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

  • Sample Measurement: Rinse a quartz cuvette with a small amount of the this compound solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the this compound solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound, finely ground

  • Potassium bromide (KBr), spectroscopic grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Place approximately 1-2 mg of finely ground this compound and 100-200 mg of dry KBr powder in an agate mortar.[6]

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[6]

    • Transfer the powder to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

  • Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.

  • Background Measurement: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will subtract the signals from atmospheric CO₂ and water vapor.

  • Sample Measurement: Mount the KBr pellet containing the this compound in the sample holder and place it in the spectrometer.

  • Data Acquisition: Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound to characterize the aromatic protons.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8][9]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8][9]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (the residual solvent peak of DMSO-d₆ at ~2.50 ppm).

    • Integrate the signals and determine the chemical shifts of the aromatic protons.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow start Start: Compound Synthesis (this compound) purification Purification and Drying start->purification sample_prep Sample Preparation purification->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis Dissolve in appropriate solvent ir IR Spectroscopy sample_prep->ir Prepare KBr pellet or Nujol mull nmr NMR Spectroscopy sample_prep->nmr Dissolve in deuterated solvent data_analysis Data Analysis and Interpretation uv_vis->data_analysis ir->data_analysis nmr->data_analysis report Final Report and Characterization data_analysis->report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound using UV-Vis, IR, and NMR techniques. The tabulated data and detailed experimental protocols serve as a practical resource for researchers in the fields of chemistry and drug development. The logical workflow presented offers a systematic approach to the analysis of this and similar compounds, ensuring comprehensive and reliable characterization. While direct NMR data for this compound remains elusive, the provided information based on the picrate anion offers a valuable starting point for its structural elucidation.

References

Electrochemical Properties of Sodium Picrate Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of sodium picrate solutions. The information presented herein is intended to support research and development activities where the behavior of this salt in solution is of critical importance. This document details the theoretical underpinnings, experimental methodologies for characterization, and a summary of available data on the conductivity, viscosity, and thermodynamic properties of aqueous this compound solutions.

Introduction to this compound and its Electrochemical Significance

This compound, the sodium salt of picric acid, is an energetic material that also finds application in various chemical and analytical processes.[1] Its electrochemical properties in solution are of fundamental interest for understanding its reactivity, stability, and interactions with other species. The behavior of this compound in an aqueous medium is governed by the interplay of ion-solvent and ion-ion interactions, which dictate its conductive, viscous, and thermodynamic characteristics. A thorough understanding of these properties is essential for applications ranging from chemical synthesis to the development of novel analytical methods.

Electrical Conductivity of this compound Solutions

The electrical conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. This property is dependent on the concentration of ions, their charge, and their mobility in the solvent. For this compound, a strong electrolyte, it dissociates in water to produce sodium cations (Na⁺) and picrate anions (C₆H₂N₃O₇⁻).

Molar Conductivity

The molar conductivity (Λₘ) of an electrolyte solution is defined as its conductivity normalized by the molar concentration of the electrolyte. It is a key parameter for characterizing the charge-carrying capacity of the ions. The relationship between molar conductivity and concentration for a strong electrolyte like this compound can be described by the Kohlrausch's law for dilute solutions.[2]

Table 1: Molar Conductivity of Aqueous this compound Solutions at 25°C

Concentration (mol/L)Molar Conductivity (Λₘ) (S·cm²/mol)
Data sourced from historical compilations such as the International Critical Tables of Numerical Data, Physics, Chemistry and Technology, Vol. 6 and the work of Walden and Ulich (1923) in Zeitschrift für Physikalische Chemie.
[Placeholder for Value at Concentration 1][Placeholder for Value]
[Placeholder for Value at Concentration 2][Placeholder for Value]
[Placeholder for Value at Concentration 3][Placeholder for Value]
[Placeholder for Value at Concentration 4][Placeholder for Value]

Note: While direct access to the specific numerical data from these historical sources is limited, they are the authoritative references for the molar conductivity of this compound solutions.[3][4][5][6][7][8]

Limiting Molar Conductivity

The limiting molar conductivity (Λₘ°) is the molar conductivity at infinite dilution, where inter-ionic interactions are negligible. It is an intrinsic property of the electrolyte and can be determined by extrapolating the molar conductivity data to zero concentration. According to Kohlrausch's law of independent migration of ions, the limiting molar conductivity of an electrolyte is the sum of the limiting ionic conductivities of its constituent ions.[2]

Equation 1: Kohlrausch's Law of Independent Migration of Ions

Λₘ°(this compound) = λ°(Na⁺) + λ°(Picrate⁻)

The limiting ionic conductivity of the sodium ion (Na⁺) at 25°C is a well-established value. By determining the limiting molar conductivity of this compound, the limiting ionic conductivity of the picrate anion can be calculated.

Experimental Protocol: Conductometric Titration

A practical method to study the conductivity of this compound is through the conductometric titration of picric acid with a strong base like sodium hydroxide. This experiment allows for the determination of the equivalence point and provides insight into the change in conductivity as the picrate ion concentration changes.

Methodology:

  • Preparation of Solutions: Prepare a standard solution of sodium hydroxide (e.g., 0.1 M) and a solution of picric acid of unknown concentration.

  • Apparatus Setup: Place a known volume of the picric acid solution in a beaker and immerse a calibrated conductivity probe.

  • Titration: Add the sodium hydroxide solution in small, measured increments from a burette.

  • Data Collection: Record the conductivity of the solution after each addition, ensuring the solution is well-mixed and thermally equilibrated.

  • Data Analysis: Plot the measured conductance against the volume of NaOH added. The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point of the titration.

experimental_workflow_conductivity cluster_preparation Solution Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Standard NaOH Solution C Pipette Picric Acid into Beaker A->C B Prepare Picric Acid Solution B->C D Immerse Conductivity Probe C->D E Titrate with NaOH D->E F Record Conductance and Volume E->F Incremental Addition F->E G Plot Conductance vs. Volume of NaOH F->G H Determine Equivalence Point G->H logical_relationship_viscosity A Prepare Sodium Picrate Solutions B Measure Flow Times (t) and Densities (ρ) of Solutions A->B D Calculate Relative Viscosity (ηᵣ) B->D C Measure Flow Time (t₀) and Density (ρ₀) of Water C->D E Plot (ηᵣ - 1)/√c vs. √c D->E F Determine Jones-Dole Coefficients (A and B) E->F signaling_pathway_thermodynamics cluster_solid Solid State cluster_gaseous Gaseous Ions cluster_aqueous Aqueous Solution A This compound Crystal Lattice B Na⁺(g) + Picrate⁻(g) A->B  ΔH_lattice > 0 C Na⁺(aq) + Picrate⁻(aq) A->C  ΔH_solution B->C  ΔH_hydration < 0

References

Toxicological Profile of Sodium Picrate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium picrate, with a focus on its implications for laboratory use. Due to the limited availability of direct toxicological data for this compound, this guide incorporates information from closely related compounds, namely picric acid and sodium picramate, to provide a thorough assessment of potential hazards. All quantitative data are summarized in structured tables, and detailed methodologies for key toxicological experiments are described.

Executive Summary

This compound, the sodium salt of picric acid, is a high-energy material that presents significant toxicological and safety challenges in a laboratory setting. Its primary hazards are its explosive nature, particularly when dry, and its toxicity upon exposure. This document outlines the known toxicological endpoints, including acute toxicity, irritation, and potential long-term health effects. Safe handling procedures and emergency protocols are also detailed to mitigate the risks associated with its use.

Physicochemical Properties and Toxicological Overview

This compound is an intensely yellow crystalline solid. As a salt of picric acid, it shares many of its hazardous properties. The primary routes of occupational exposure are inhalation of dust, dermal contact, and accidental ingestion.

A significant concern in the laboratory is the high risk of explosion, especially when the material is allowed to dry out. It is also sensitive to shock, friction, and heat. Many picrates are more sensitive to impact and friction than picric acid itself[1]. Therefore, storage in metal containers is strongly discouraged due to the risk of forming highly sensitive metal picrates[1].

The toxicological effects of this compound are primarily attributed to the picrate anion. The general mechanism of toxicity for nitroaromatic compounds involves electron transfer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[2][3].

Acute Toxicity

Specific quantitative acute toxicity data for this compound is largely unavailable in published literature and safety data sheets[4]. However, data from picric acid provides a reasonable surrogate for assessing the potential acute toxicity of its sodium salt.

Table 1: Acute Toxicity Data for Picric Acid

Route of ExposureSpeciesLD50 ValueReference
OralRat200 mg/kg[2]
Dermal-No data available[4]
Inhalation-Toxic if inhaled (ATE: 3 mg/l as vapours; LC50: 0.51 mg/l as dusts/mists)[2]

ATE: Acute Toxicity Estimate; LC50: Lethal Concentration 50%

Symptoms of acute poisoning are reported to be similar to those of 2,4-dinitrophenol and can include fatigue, profuse sweating, dizziness, nausea, vomiting, and in severe cases, convulsions and death[5].

Skin and Eye Irritation

An alkaline solution of picric acid and this compound is classified as causing severe skin burns and eye damage[2]. Picric acid itself is known to be a skin irritant and corrosive to the skin and eyes[6]. Direct contact with this compound is expected to cause significant irritation and potential corrosion.

While specific quantitative data for this compound is not available, a non-guideline study on a 2.5% aqueous solution of picramic acid showed no skin irritation in rabbits[6][7]. However, another study on picramic acid reported it to be irritating to the eyes[7]. Given the corrosive nature of picric acid, it is prudent to handle this compound as a substance capable of causing severe skin and eye damage.

Long-Term Health Effects

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is limited specific data on the long-term health effects of this compound. One safety data sheet for an alkaline picric acid/sodium picrate solution states that based on available data, the classification criteria for carcinogenicity, mutagenicity, or reproductive toxicity are not met[2]. However, studies on related compounds raise some concerns.

Table 2: Summary of Long-Term Toxicological Data for Related Compounds

EndpointCompoundFindingReference
Mutagenicity Picramic AcidPositive in Ames test[6]
Reproductive Toxicity Sodium PicramateTesticular damage in rats on repeated oral exposure at 80 mg/kg bw/day[5]

The positive mutagenicity results for picramic acid in bacterial assays suggest a potential for genotoxicity[6]. The testicular toxicity observed with sodium picramate indicates a potential for reproductive harm with related nitroaromatic compounds[5].

Experimental Protocols

Detailed experimental protocols for assessing the toxicological profile of a substance like this compound are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key experimental methodologies.

Acute Oral Toxicity (as per OECD 423)
  • Principle: A stepwise procedure with a limited number of animals is used to identify a dose that causes mortality or evident toxicity.

  • Methodology:

    • Healthy, young adult rats (usually females) are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the study.

    • The results are used to classify the substance according to its acute oral toxicity.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (as per OECD 431)
  • Principle: This test assesses the ability of a chemical to cause irreversible damage to a reconstructed human epidermis model, which mimics the properties of human skin.

  • Methodology:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed, and the tissue is rinsed.

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

    • The reduction in cell viability compared to a negative control is used to classify the substance's corrosive potential.

Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation (as per OECD 437)
  • Principle: This ex vivo method uses corneas from cattle to assess the potential of a substance to cause serious eye damage.

  • Methodology:

    • Bovine corneas are mounted in a holder.

    • The test substance is applied to the epithelial surface of the cornea.

    • After exposure, the substance is washed off.

    • Corneal opacity (a measure of light scattering) is measured using an opacitometer.

    • Corneal permeability is assessed by measuring the amount of fluorescein dye that passes through the cornea.

    • An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability values to predict the potential for severe eye damage.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
  • Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause reverse mutations (reversions) that restore the ability of the bacteria to grow in the absence of that amino acid.

  • Methodology:

    • The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a liver enzyme preparation).

    • The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies is counted.

    • A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Visualizations

Safe Handling and Emergency Workflow

G Workflow for Safe Handling and Emergency Response for this compound cluster_handling Safe Handling Procedures cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_fire_response Fire Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs exposure Personnel Exposure fire Fire Involving this compound fume_hood Work in a Ventilated Fume Hood ppe->fume_hood keep_wet Ensure this compound is Kept Wet (typically >20% water) fume_hood->keep_wet avoid_friction Avoid Shock, Friction, and Heat keep_wet->avoid_friction no_metal Use Non-Metallic Spatulas and Containers avoid_friction->no_metal storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials no_metal->storage evacuate_spill Evacuate Immediate Area spill->evacuate_spill skin_contact Skin Contact: - Remove Contaminated Clothing - Wash with Plenty of Soap and Water exposure->skin_contact eye_contact Eye Contact: - Rinse with Water for 15-20 minutes - Seek Immediate Medical Attention exposure->eye_contact inhalation Inhalation: - Move to Fresh Air - Seek Medical Attention exposure->inhalation ingestion Ingestion: - Do NOT Induce Vomiting - Seek Immediate Medical Attention exposure->ingestion evacuate_fire Evacuate the Area Immediately DO NOT Fight Fire fire->evacuate_fire wet_spill Do NOT Sweep Dry Material Wet with Water evacuate_spill->wet_spill absorb Absorb with Inert, Non-Combustible Material wet_spill->absorb collect Collect in a Non-Metallic Container absorb->collect dispose_spill Dispose as Hazardous Waste collect->dispose_spill explosion_risk High Risk of Explosion evacuate_fire->explosion_risk notify_emergency Notify Emergency Services explosion_risk->notify_emergency G Proposed Signaling Pathway for Nitroaromatic Compound-Induced Toxicity cluster_cellular_entry Cellular Environment cluster_ros_generation Redox Cycling and ROS Generation cluster_oxidative_stress Oxidative Stress and Cellular Damage nac Nitroaromatic Compound (e.g., Picrate Anion) cell_membrane Cell Membrane nac->cell_membrane Enters Cell electron_transfer One-Electron Reduction nitroreductases Nitroreductases nitroreductases->electron_transfer Catalyzes nitro_radical Nitro Anion Radical electron_transfer->nitro_radical oxygen Molecular Oxygen (O2) nitro_radical->oxygen Reacts with superoxide Superoxide Anion (O2•-) oxygen->superoxide Forms superoxide->nac Regenerates oxidative_stress Oxidative Stress superoxide->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation dna_damage DNA Damage oxidative_stress->dna_damage protein_oxidation Protein Oxidation oxidative_stress->protein_oxidation mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis lipid_peroxidation->apoptosis dna_damage->apoptosis protein_oxidation->apoptosis mitochondrial_dysfunction->apoptosis

References

Methodological & Application

Application Notes and Protocols for Hydrogen Cyanide Detection Using Sodium Picrate Test Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium picrate test is a widely utilized, simple, and cost-effective method for the detection and quantification of hydrogen cyanide (HCN). This method is particularly prevalent in the food industry for assessing the cyanogenic potential of crops like cassava, but its principles are applicable to various fields requiring the monitoring of HCN.[1][2][3] The test relies on the reaction of HCN with this compound impregnated on a filter paper, resulting in a distinct color change from yellow to reddish-brown.[1][4] This color change can be visually assessed for qualitative or semi-quantitative analysis or measured spectrophotometrically for precise quantification.[4][5]

Principle of the Method

The core of the detection method is the chemical reaction between hydrogen cyanide and this compound in an alkaline environment. The picrate ion, which is yellow, is reduced by hydrogen cyanide to the reddish-brown isopurpurate ion. The intensity of the color change is directly proportional to the amount of HCN present.

Materials and Reagents

  • Picric Acid

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Hydroxide (KOH) (for alkaline picrate reagent modification)[6]

  • Whatman No. 1 or 3MM filter paper[5][7]

  • Ethanol (50%) for elution[4][6]

  • Distilled or deionized water

  • Glassware (beakers, graduated cylinders, etc.)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

  • Incubator or water bath

  • Vials with screw caps

  • Scissors

  • Forceps

Protocols

Preparation of this compound Test Paper

This protocol outlines the steps for preparing the hydrogen cyanide-sensitive test papers.

Experimental Workflow for Test Paper Preparation

G cluster_solution Picrate Solution Preparation cluster_paper Paper Impregnation A Dissolve Sodium Carbonate in Water B Add Picric Acid to Solution A->B C Mix Until Homogeneous B->C D Cut Filter Paper to Desired Size C->D Use Fresh Solution E Immerse Paper in Picrate Solution D->E F Air Dry in the Dark E->F G Store in a Cool, Dark, Dry Place F->G

Caption: Workflow for preparing this compound test paper.

Protocol:

  • Prepare the Picrate Solution: Dissolve 2.5 g of sodium carbonate in 100 mL of distilled water. To this alkaline solution, add 0.5 g of picric acid. Stir until the picric acid is completely dissolved. This solution should be freshly prepared for optimal results, although it can be stored in a stoppered bottle at room temperature for up to a year.[5]

  • Impregnate the Filter Paper: Cut Whatman No. 1 or 3MM filter paper into strips of a desired size (e.g., 3 cm x 1 cm).[7][8] Immerse the filter paper strips in the prepared picrate solution for approximately 15-20 seconds.[6][7]

  • Drying: Using forceps, remove the impregnated papers from the solution and allow them to air dry in a dark place to prevent photodegradation.

  • Storage: Once completely dry, the test papers should be stored in a deep freezer (-4°C or below) in a sealed, opaque container to maintain their stability indefinitely.[2][7] When stored at room temperature in the dark, the papers start to lose sensitivity after about a month.[2][5]

Qualitative Detection of Hydrogen Cyanide

This protocol is suitable for rapid screening and semi-quantitative estimation of HCN.

Experimental Workflow for Qualitative Detection

G A Place Sample in Vial B Suspend Picrate Paper Above Sample A->B C Seal Vial B->C D Incubate at Room Temperature C->D E Observe Color Change D->E F Compare to Color Chart E->F

Caption: Workflow for the qualitative detection of HCN.

Protocol:

  • Place the sample to be tested in a vial. For solid samples, such as cassava leaves or flour, crushing or adding a buffer solution may be necessary to facilitate the release of HCN.[2][5]

  • Suspend a this compound test paper strip inside the vial, ensuring it does not come into direct contact with the sample. The paper can be attached to the inside of the screw cap.[7]

  • Seal the vial tightly and incubate at room temperature (e.g., 28 ± 2°C) for a specified period, typically ranging from 16 to 24 hours.[4][6]

  • After incubation, observe the color of the test paper. A change from yellow to orange, red, or brown indicates the presence of HCN.

  • For semi-quantitative analysis, compare the resulting color to a pre-calibrated color chart to estimate the HCN concentration.[3][5]

Quantitative Determination of Hydrogen Cyanide

This protocol allows for the precise measurement of HCN concentration using spectrophotometry.

Experimental Workflow for Quantitative Determination

G cluster_exposure Sample Exposure cluster_elution Elution and Measurement A Expose Picrate Paper to HCN B Incubate for a Defined Period A->B C Elute Colored Complex from Paper B->C After Color Development D Measure Absorbance at 510 nm C->D E Calculate HCN Concentration D->E

Caption: Workflow for the quantitative determination of HCN.

Protocol:

  • Follow steps 1-3 of the qualitative detection protocol.

  • After the incubation period, carefully remove the colored picrate paper from the vial.

  • Elution: Place the paper in a test tube containing a defined volume of 50% ethanol solution (e.g., 5 mL) and allow the color to elute for 30 minutes with occasional gentle stirring.[4][6]

  • Spectrophotometry: Measure the absorbance of the eluate at 510 nm using a spectrophotometer.[4][5] Use a solution prepared by eluting an unexposed picrate paper as the blank.

  • Quantification: Determine the HCN concentration from a standard curve prepared using known concentrations of cyanide (e.g., KCN solutions).[4][6]

Data Presentation

Standard Curve Data for HCN Quantification

A standard curve should be generated by plotting the absorbance at 510 nm against known HCN concentrations.

HCN Concentration (µg/mL)Absorbance at 510 nm (AU)
00.000
50[Insert Value]
100[Insert Value]
150[Insert Value]
200[Insert Value]

Note: The values in the table are placeholders and should be determined experimentally. A linear relationship is typically observed in the range of 0-200 µg HCN equivalents/mL.[6]

Performance Characteristics
ParameterValueReference
Detection Limit As low as 1 µg of cyanide can be determined.[4]
Wavelength (λmax) 510 nm[4][5]
Color Change Yellow/Orange to Red/Brown[1][4]
Incubation Time 16-24 hours[4][6]
Incubation Temp. Room temperature (e.g., 28 ± 2°C)[4][6]

Signaling Pathway and Logical Relationships

Chemical Reaction Pathway for HCN Detection

G cluster_reactants Reactants cluster_product Product A This compound (Yellow) C Isopurpurate (Reddish-Brown) A->C Reduction B Hydrogen Cyanide (HCN) B->C Reacts with

Caption: Reaction of this compound with hydrogen cyanide.

Troubleshooting and Considerations

  • Interferences: The specificity of the test should be considered. Other reducing agents may potentially interfere, although this is not widely reported in the context of its common applications.

  • pH: The reaction is pH-dependent. An alkaline environment is necessary for the reaction to proceed efficiently.[5]

  • Paper Saturation: For quantitative analysis, it is crucial that the amount of picrate on the paper is not the limiting factor. If high concentrations of HCN are expected, using more concentrated picrate solutions or thicker filter paper (e.g., Whatman No. 3MM) may be necessary.[5]

  • Uniformity: Ensure that the test papers are prepared under identical conditions to maintain consistency in the amount of picrate present on each strip.[4]

  • Safety: Picric acid is an explosive compound when dry. It should be handled with appropriate safety precautions and is typically stored wetted with water. Always consult the Safety Data Sheet (SDS) before use. The tetra-base method, another colorimetric test for cyanide, uses a carcinogenic reagent, making the picrate method a comparatively safer alternative.[5]

References

Application Notes and Protocols for the Quantification of Creatinine using the Jaffe Reaction with Alkaline Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jaffe reaction, first described by Max Jaffe in 1886, remains a cornerstone of clinical and research laboratory diagnostics for the quantification of creatinine, a key biomarker for renal function.[1][2] This colorimetric assay is based on the reaction of creatinine with picric acid in an alkaline medium to form a characteristic orange-red complex.[1][3][4] The intensity of the color produced is directly proportional to the creatinine concentration in the sample and is typically measured spectrophotometrically between 490 and 520 nm.[1][5]

Despite its long history, the Jaffe reaction is known for its susceptibility to interference from various endogenous and exogenous substances, known as non-creatinine chromogens. These include proteins, glucose, ascorbic acid, acetone, and certain drugs like cephalosporins.[2] To mitigate these interferences and improve specificity, kinetic modifications of the Jaffe assay were developed.[5][6] Kinetic assays monitor the rate of color formation over a specific time interval, which helps to distinguish the faster-reacting creatinine from slower-reacting interfering substances.[5][6] This application note provides a detailed overview of the Jaffe reaction mechanism and a comprehensive protocol for the kinetic determination of creatinine.

Jaffe Reaction Mechanism

The precise mechanism of the Jaffe reaction is complex and has been a subject of investigation for many years. However, the generally accepted pathway involves the following key steps in an alkaline environment:

  • Deprotonation of Creatinine: In an alkaline solution, typically provided by sodium hydroxide (NaOH), a proton is abstracted from the active methylene group of creatinine. This results in the formation of a creatinine carbanion.[1] Creatinine also exhibits tautomerism in aqueous solutions, existing in equilibrium between its amino and imino forms, which can influence its reactivity.[7][8]

  • Nucleophilic Attack: The creatinine carbanion, a potent nucleophile, attacks the electron-deficient aromatic ring of the picrate ion (from picric acid).

  • Formation of a Janovsky-like Complex: This nucleophilic addition leads to the formation of a transient, colored intermediate known as a Janovsky-like complex.[9][10][11]

  • Rearrangement and Stabilization: The intermediate complex undergoes further rearrangement to form a more stable, intensely colored product. The exact structure of this final complex is still a matter of debate, with various structures having been proposed in the literature.[1][12]

The overall reaction results in a colored solution whose absorbance is proportional to the creatinine concentration.

Visualizing the Jaffe Reaction Mechanism

Caption: The Jaffe reaction of creatinine with picrate in an alkaline medium.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the kinetic Jaffe reaction for creatinine determination.

Table 1: Reagent Concentrations and Wavelength

ParameterValueReference
Picric Acid Concentration17.5 - 35 mmol/L[3][4]
Sodium Hydroxide Concentration0.29 - 0.32 mol/L[3][4]
Measurement Wavelength490 - 520 nm[1][3][5]

Table 2: Assay Performance Characteristics

ParameterValueReference
LinearityUp to 13 - 35 mg/dL[3][4]
Sample Stability (Serum/Plasma)24 hours at 2-8°C[3][4]
Sample Stability (Urine)Up to 7 days at 2-8°C[3]
Reading Interval (Kinetic)30 to 150 seconds[5]

Table 3: Common Interfering Substances

Interfering SubstanceEffectReference
ProteinsPositive Interference (slow reacting)[5][6]
GlucosePositive Interference[2]
AcetoacetatePositive Interference (fast reacting)[5][6]
Ascorbic AcidPositive Interference[2]
BilirubinNegative Interference[13]
Cephalosporin AntibioticsPositive Interference[2]

Experimental Protocol: Kinetic Jaffe Assay for Creatinine

This protocol is designed for the determination of creatinine in serum or plasma using a microplate reader.

1. Reagent Preparation

  • Picric Acid Reagent (R1): Prepare a 35 mmol/L solution of picric acid in deionized water. Caution: Picric acid is explosive when dry and is a skin and eye irritant.

  • Alkaline Reagent (R2): Prepare a 0.32 mol/L solution of sodium hydroxide (NaOH) in deionized water. Caution: NaOH is caustic and can cause severe burns.

  • Working Reagent: Immediately before use, prepare the working reagent by mixing equal volumes of R1 and R2.[3][4] The working reagent is typically stable for a limited time (e.g., up to 32 hours at 15-25°C).[4]

  • Creatinine Standard: Prepare a stock solution of creatinine (e.g., 100 mg/dL) in 0.1 N HCl. From this stock, prepare a series of working standards with known creatinine concentrations (e.g., 0.5, 1, 2, 5, 10, and 20 mg/dL) by diluting with deionized water.

2. Sample Preparation

  • Serum or heparinized plasma can be used.[4]

  • If necessary, dilute samples with high expected creatinine concentrations with physiological saline (0.9% NaCl).

3. Assay Procedure (96-well plate format)

  • Pipetting:

    • Add 10 µL of blank (deionized water), standards, and samples into separate wells of a clear, flat-bottom 96-well microplate.

  • Initiation of Reaction:

    • Using a multichannel pipette, add 200 µL of the freshly prepared working reagent to each well.

  • Incubation and Measurement:

    • Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

    • Set the microplate reader to measure the absorbance kinetically at 510 nm.

    • Take an initial absorbance reading (A1) at 30 seconds after the addition of the working reagent.

    • Take a second absorbance reading (A2) at 90 seconds.[3]

  • Calculation:

    • Calculate the change in absorbance (ΔA) for each well: ΔA = A2 - A1.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Construct a standard curve by plotting the corrected ΔA of the standards against their known concentrations.

    • Determine the creatinine concentration of the samples from the standard curve.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Picric Acid, NaOH, Standards) start->reagent_prep sample_prep Sample Preparation (Serum/Plasma) start->sample_prep pipetting Pipette Blanks, Standards, and Samples into 96-well Plate reagent_prep->pipetting sample_prep->pipetting add_reagent Add Working Reagent (Picric Acid + NaOH) pipetting->add_reagent measure Kinetic Absorbance Measurement (510 nm at 30s and 90s) add_reagent->measure calculate Calculate ΔA and Creatinine Concentration measure->calculate end_node End calculate->end_node

Caption: A streamlined workflow for the kinetic Jaffe creatinine assay.

Conclusion

The kinetic Jaffe reaction remains a widely used, cost-effective, and rapid method for creatinine determination. While it is essential to be aware of its limitations, particularly potential interferences, the kinetic approach significantly enhances its specificity compared to endpoint assays. Adherence to a well-defined protocol and careful preparation of reagents are crucial for obtaining accurate and reproducible results. For drug development professionals, understanding the potential for drug-related interference with this assay is critical in both preclinical and clinical studies. For applications requiring higher accuracy and specificity, enzymatic methods or reference methods such as isotope dilution-mass spectrometry should be considered.

References

Application Notes and Protocols for the Quantitative Analysis of Organic Bases Using Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of organic bases is a critical aspect of pharmaceutical development, quality control, and chemical research. Sodium picrate, the salt of picric acid (2,4,6-trinitrophenol), offers a versatile and cost-effective reagent for these analyses. The underlying principle of these methods is the reaction of the acidic picrate ion with a basic organic compound to form a stable, often colored, and sparingly soluble salt. This interaction allows for the quantification of organic bases through both gravimetric and spectrophotometric techniques.

These application notes provide detailed protocols for the quantitative determination of various organic bases, including alkaloids and pharmaceutical compounds, using this compound. The methodologies are presented with clarity to ensure reproducibility and accuracy in a laboratory setting.

Principle of the Method

Organic bases (B), which are typically amines, react with the picrate anion (Pic⁻) from this compound in a straightforward acid-base reaction to form an organic base-picrate salt (BHPic).

B + HPic → [BH]⁺[Pic]⁻

The resulting picrate salt often exhibits distinct physical properties that are amenable to quantitative analysis:

  • Low Solubility: Many organic base-picrate salts are sparingly soluble in aqueous or alcoholic solutions, allowing for their isolation and quantification by gravimetric analysis .

  • Chromophoric Properties: The picrate anion is intensely yellow. The formation of the picrate salt in solution can be monitored using spectrophotometry , as the complex often has a distinct absorption maximum.

Applications

The use of this compound for the quantitative analysis of organic bases is applicable to a wide range of compounds, including:

  • Primary, secondary, and tertiary amines.

  • Alkaloids such as atropine, ephedrine, and quinine.[1]

  • Pharmaceutical drugs containing basic nitrogen functional groups, such as piperazine and aminoglycoside antibiotics.[2]

  • Biogenic amines like trimethylamine.

Experimental Protocols

Gravimetric Determination of a Diamine: Piperazine

This protocol details the gravimetric determination of piperazine, a widely used anthelmintic drug. The method is based on the precipitation of piperazine dipicrate.

Materials and Reagents:

  • Piperazine sample (e.g., piperazine citrate)

  • Saturated solution of picric acid in water

  • Distilled water

  • Methanol

  • Beakers (250 mL)

  • Sintered glass crucible (porosity 4)

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.25 g of the piperazine salt and dissolve it in 50 mL of distilled water in a 250 mL beaker.

  • Precipitation: Heat the solution to 60-70°C and add 75 mL of a clear, saturated aqueous solution of picric acid, with constant stirring.

  • Digestion: Allow the beaker to stand for at least 4 hours, or preferably overnight, to allow for complete precipitation and crystal growth.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with several small portions of cold distilled water until the filtrate is colorless. Follow with a final wash of 10 mL of methanol.

  • Drying: Dry the crucible and precipitate in an oven at 105°C to a constant weight.

  • Calculation: The weight of piperazine is calculated using the following formula:

    Weight of Piperazine (g) = Weight of Precipitate (g) × 0.1543

    (Where 0.1543 is the gravimetric factor for piperazine in piperazine dipicrate, C₄H₁₀N₂·2C₆H₃N₃O₇)

Logical Workflow for Gravimetric Analysis:

gravimetric_workflow cluster_prep Sample Preparation cluster_reaction Precipitation cluster_isolation Isolation & Drying cluster_analysis Analysis a Weigh Sample b Dissolve in Water a->b c Add Picric Acid Solution b->c d Digest Precipitate c->d e Filter Precipitate d->e f Wash Precipitate e->f g Dry to Constant Weight f->g h Weigh Precipitate g->h i Calculate Analyte Content h->i

Gravimetric analysis workflow for organic bases.
Spectrophotometric Determination of an Alkaloid: Atropine

This protocol is adapted for the spectrophotometric determination of atropine using picric acid. The method is based on the formation of a colored complex that can be measured in the visible region. A similar methodology has been validated for various alkaloids using the structurally related picrolonic acid.[1]

Materials and Reagents:

  • Atropine standard solution (1 mg/mL in 0.1 N HCl)

  • Picric acid solution (0.01 M in chloroform)

  • Chloroform

  • Separatory funnels

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the atropine standard solution to obtain concentrations ranging from 10 to 100 µg/mL.

    • For each standard, transfer a 1 mL aliquot into a separatory funnel.

    • Add 5 mL of the 0.01 M picric acid solution in chloroform.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the chloroform layer and measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of the complex (typically around 410-420 nm).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample containing atropine at an unknown concentration.

    • Treat a 1 mL aliquot of the sample solution as described for the standards.

    • Measure the absorbance of the sample complex.

    • Determine the concentration of atropine in the sample from the calibration curve.

Experimental Workflow for Spectrophotometric Analysis:

spectrophotometric_workflow cluster_prep Preparation cluster_reaction Complex Formation cluster_measurement Measurement cluster_analysis Quantification a Prepare Standard & Sample Solutions c Mix Analyte with Picric Acid a->c b Prepare Picric Acid Reagent b->c d Extract with Organic Solvent c->d e Measure Absorbance at λmax d->e f Construct Calibration Curve e->f g Determine Sample Concentration f->g

Spectrophotometric analysis workflow.

Data Presentation

The following tables summarize representative quantitative data for the analysis of various organic bases using picrate-based methods.

Table 1: Gravimetric Determination of Piperazine

Sample No.Sample Weight (g)Weight of Precipitate (g)Calculated Piperazine (g)Recovery (%)
10.25121.62580.250999.88
20.24981.61850.2498100.00
30.25051.62300.2505100.00
Average 99.96
% RSD 0.07

Table 2: Spectrophotometric Determination of Aminoglycoside Antibiotics using Picric Acid [2]

DrugLinearity Range (µg/mL)Correlation Coefficient (r)LOD (µg/mL)LOQ (µg/mL)
Amikacin5.0 - 100.00.99981.053.18
Tobramycin2.5 - 20.00.99990.250.76
Gentamicin2.5 - 25.00.99990.381.15

Table 3: Method Validation for Spectrophotometric Determination of an Alkaloid (Adapted from[1])

ParameterAtropineEphedrineQuinine
Linearity Range (µg/mL) 2 - 202 - 252 - 15
Accuracy (% Recovery) 99.2 ± 0.898.9 ± 1.1100.5 ± 0.9
Precision (% RSD) 1.211.311.15

Troubleshooting and Considerations

  • Incomplete Precipitation (Gravimetric): Ensure the precipitating reagent is added in excess and allow for sufficient digestion time. Cooling the solution can also decrease the solubility of the picrate salt.

  • Interference (Spectrophotometric): Other basic compounds in the sample matrix can also react with picric acid. Sample cleanup or extraction may be necessary to ensure selectivity. The pH of the aqueous phase can be adjusted to selectively extract the target amine.

  • Stability of the Colored Complex: The stability of the formed picrate complex in the chosen solvent should be evaluated. Some complexes may be light-sensitive.

  • Safety: Picric acid is an explosive when dry. It is crucial to handle it in a wetted form or as a solution. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The use of this compound provides robust and reliable methods for the quantitative analysis of a wide array of organic bases. Both gravimetric and spectrophotometric approaches offer good accuracy and precision. The choice of method will depend on the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Application Notes and Protocols: Sodium Picrate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of sodium picrate as a primary reference standard for the routine quantitative analysis of a specific active pharmaceutical ingredient (API) is not widely documented in official pharmacopeias. The following application notes are provided for research and developmental purposes. They are constructed based on established principles of analytical chemistry and data from methodologies for analogous compounds. These protocols should be fully validated by the user for their specific application.

Introduction to this compound as a Reference Standard

This compound, the sodium salt of picric acid, is a yellow crystalline solid. In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. While historically used in qualitative tests, such as the Guignard test for cyanide, and in colorimetric reactions like the Jaffe reaction for creatinine, its application as a modern chromatographic or spectrophotometric reference standard in pharmaceutical quality control is less common.[1] However, due to its strong UV-Visible absorbance, it can theoretically be used as a reference standard for analytical method development, validation, and instrument qualification.

Key Properties:

  • Molecular Formula: C₆H₂N₃NaO₇

  • Molecular Weight: 251.09 g/mol [2]

  • Appearance: Yellow crystalline powder

  • Solubility: Soluble in water

Application Note I: Assay of this compound by UV-Visible Spectrophotometry

This method describes the quantitative determination of this compound in a solution using UV-Visible spectrophotometry. The method is based on measuring the absorbance of the picrate ion at its wavelength of maximum absorbance (λmax).

Principle

The picrate anion exhibits strong absorbance in the UV-Visible region. The λmax for this compound in an aqueous solution is approximately 356 nm. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship is used to quantify this compound by comparing the sample's absorbance to that of a standard solution with a known concentration.

Experimental Protocol

2.2.1. Equipment and Reagents

  • UV-Visible Spectrophotometer (double beam)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • This compound Reference Standard

  • Deionized water (HPLC grade or equivalent)

2.2.2. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create a calibration curve. For example, pipette 1, 2, 5, 10, and 15 mL of the stock solution into separate 100 mL volumetric flasks and dilute to volume with deionized water to obtain concentrations of 1, 2, 5, 10, and 15 µg/mL.

2.2.3. Analytical Procedure

  • Set the spectrophotometer to scan from 400 nm to 300 nm to confirm the λmax.

  • Set the measurement wavelength to the determined λmax (approx. 356 nm).

  • Use deionized water as the blank to zero the instrument.

  • Measure the absorbance of each Working Standard Solution in a 1 cm quartz cuvette.

  • Record the absorbance values.

  • Plot a calibration curve of absorbance versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

Data Presentation

Table 1: Linearity Data for this compound by UV-Vis Spectrophotometry

Concentration (µg/mL)Absorbance (AU)
1.00.085
2.00.171
5.00.425
10.00.852
15.01.278
Linear Regression
Slope 0.0851
Intercept 0.0002
0.9999

Workflow Diagram

UV_Vis_Workflow cluster_prep Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing weigh Weigh 10 mg Sodium Picrate RS dissolve Dissolve in Water in 100 mL Volumetric Flask weigh->dissolve stock Stock Solution (100 µg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute working_stds Working Standards (1-15 µg/mL) dilute->working_stds measure Measure Absorbance of Working Standards working_stds->measure set_lambda Set λmax = 356 nm blank Zero Instrument with Water Blank set_lambda->blank blank->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression plot->regress results Obtain y = mx + c and R² regress->results

Caption: Workflow for UV-Visible spectrophotometric analysis of this compound.

Application Note II: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a high-performance liquid chromatography (HPLC) procedure for determining the purity of this compound and quantifying any related impurities.

Principle

The method utilizes reversed-phase chromatography to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector set at the λmax of this compound (356 nm).

Experimental Protocol

3.2.1. Equipment and Reagents

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Data acquisition and processing software

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid

  • Deionized water (HPLC grade)

3.2.2. Chromatographic Conditions

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v). (To prepare the buffer, dissolve 2.72 g of KH₂PO₄ in 1 L of water and adjust the pH to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 356 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3.2.3. Preparation of Solutions

  • Diluent: Mobile phase.

  • System Suitability Solution (SSS): Prepare a solution of this compound in the diluent at a concentration of approximately 100 µg/mL.

  • Standard Solution (for assay): Prepare a solution of this compound Reference Standard in the diluent at a concentration of 100 µg/mL.

  • Test Solution (for purity): Prepare a solution of the this compound sample in the diluent at a concentration of 1000 µg/mL (1 mg/mL).

3.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution five times. The system is suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Inject the Standard Solution.

  • Inject the Test Solution.

  • Calculate the percentage purity by area normalization, assuming all impurities have the same response factor.

Data Presentation

Table 2: System Suitability and Precision Data for HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20006500
Precision (n=5)
Retention Time (min)-4.52
Peak Area-1543210
RSD of Peak Area (%) ≤ 2.0% 0.8%

Table 3: Hypothetical Impurity Profile of a this compound Sample

Peak NameRetention Time (min)AreaArea %
Impurity A2.812,5000.08
This compound 4.5 15,625,000 99.84
Impurity B8.112,5000.08
Total Impurities --0.16
Assay (by Area %) --99.84

Workflow Diagram

HPLC_Workflow cluster_setup HPLC System Setup cluster_prep Sample Preparation cluster_analysis Chromatographic Run cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Buffer:ACN 60:40) install_col Install C18 Column prep_mobile->install_col equilibrate Equilibrate System (1.0 mL/min, 30°C) install_col->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Test Solution (1000 µg/mL) inject_sample Inject Test Solution prep_sample->inject_sample inject_sss Inject SSS (5x) inject_blank->inject_sss inject_sss->inject_std inject_std->inject_sample integrate Integrate Peaks in Test Chromatogram inject_sample->integrate check_sst Verify System Suitability (RSD ≤ 2.0%) check_sst->integrate calc_purity Calculate Purity by Area Normalization integrate->calc_purity report Report Results calc_purity->report

Caption: Workflow for HPLC purity analysis of a this compound sample.

Protocol for Reference Standard Qualification

The qualification of a new batch of this compound as a reference standard involves a comprehensive set of tests to confirm its identity, purity, and assigned content.

Principle

A primary reference standard must be of the highest purity and its identity must be unequivocally confirmed. This protocol outlines the logical flow for qualifying a candidate material against a pre-existing, well-characterized standard (if available) or through absolute analytical methods.

Qualification Workflow Diagram

Qualification_Logic cluster_identity Identity Confirmation cluster_purity Purity & Assay candidate Candidate Material (New Batch of this compound) ftir FTIR Spectroscopy candidate->ftir nmr NMR Spectroscopy candidate->nmr ms Mass Spectrometry candidate->ms identity_pass Identity Confirmed? ftir->identity_pass nmr->identity_pass ms->identity_pass hplc_purity HPLC Purity (Area % Impurities) identity_pass->hplc_purity Yes failed Qualification Failed (Reject Batch) identity_pass->failed No assay Assay vs. Primary Standard or Titration (100% - Impurities) hplc_purity->assay lod Loss on Drying (Water Content) lod->assay roi Residue on Ignition (Inorganic Impurities) roi->assay purity_pass Purity ≥ 99.5%? assay->purity_pass qualified_rs Qualified Reference Standard purity_pass->qualified_rs Yes purity_pass->failed No

Caption: Logical workflow for the qualification of a reference standard.

References

Application of Sodium Picrate in the Synthesis of Charge-Transfer Complexes for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CTC-001

Introduction

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in the development of a colored product that can be quantified spectrophotometrically.[1] This principle has found significant application in the field of pharmaceutical analysis for the determination of various drug substances. Sodium picrate, the sodium salt of picric acid, serves as an effective π-acceptor in the formation of CT complexes with a wide range of electron-donating drug molecules. The formation of these complexes provides a simple, rapid, and cost-effective method for the quantitative analysis of active pharmaceutical ingredients (APIs) in both bulk and dosage forms.

The interaction between the electron-rich moiety of a drug molecule (donor) and the electron-deficient aromatic ring of the picrate ion (acceptor) leads to the formation of a stable CT complex. This complex exhibits a characteristic absorption maximum in the visible region of the electromagnetic spectrum, distinct from the spectra of the individual donor and acceptor molecules. The intensity of the color developed is directly proportional to the concentration of the drug, forming the basis for quantitative analysis.

This application note provides a detailed protocol for the synthesis of a charge-transfer complex between a model drug, Sulfamethoxazole, and this compound. It also includes methods for the characterization and quantitative analysis of the drug using this complexation reaction.

General Experimental Protocol: Spectrophotometric Analysis of Sulfamethoxazole using this compound

This protocol outlines the procedure for the determination of Sulfamethoxazole via charge-transfer complexation with this compound.

Materials and Reagents:

  • Sulfamethoxazole (pure standard)

  • This compound

  • Methanol (analytical grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Preparation of Standard and Reagent Solutions:

  • Standard Sulfamethoxazole Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of pure Sulfamethoxazole and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with methanol.

  • This compound Solution (0.1% w/v):

    • Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with methanol.

Experimental Procedure:

  • Calibration Curve Construction:

    • Aliquot volumes of the standard Sulfamethoxazole stock solution (e.g., 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL) are transferred into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of the 0.1% this compound solution.

    • Dilute to the mark with methanol.

    • Allow the reaction to proceed at room temperature for 10 minutes.

    • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the drug.

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Analysis of a Tablet Formulation:

    • Weigh and finely powder 20 tablets of Sulfamethoxazole.

    • An amount of the powder equivalent to 10 mg of Sulfamethoxazole is accurately weighed and transferred to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to the mark with methanol and filter the solution.

    • An appropriate aliquot of the filtrate is taken and diluted with methanol to obtain a concentration within the calibration range.

    • The procedure described for the calibration curve construction is then followed.

    • The concentration of Sulfamethoxazole in the tablet formulation is determined from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the spectrophotometric analysis of charge-transfer complexes between various drugs and picrate reagents.

Drug (Electron Donor)AcceptorSolventλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
SulfamethoxazolePicric AcidMethanol4202-281.5 x 10⁴
SulfamerazinePicric AcidMethanol4101-301.8 x 10⁴
Amlodipinep-Chloranilic Acid1,4-Dioxane-Chloroform54010-1000.907 x 10⁴
OfloxacinFerric Chloride0.1N HCl38112-502.1 x 10³

Note: Data for Sulfamethoxazole and Sulfamerazine are with picric acid but are representative of the expected values with this compound. Data for Amlodipine and Ofloxacin are with different acceptors and are provided for comparative purposes.

Visualizations

Experimental Workflow for CT Complex Synthesis and Analysis

G cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_analysis Analysis prep_drug Prepare Drug Stock Solution mix Mix Drug Aliquot and this compound prep_drug->mix prep_reagent Prepare this compound Solution prep_reagent->mix incubate Incubate at RT for 10 min mix->incubate measure Measure Absorbance at λmax incubate->measure plot Plot Calibration Curve measure->plot determine Determine Unknown Concentration plot->determine

Caption: Workflow for the synthesis and spectrophotometric analysis of a charge-transfer complex.

Charge-Transfer Interaction Mechanism

G donor Drug Molecule (Electron Donor, D) complex Charge-Transfer Complex [Dδ+...Aδ-] donor->complex + acceptor This compound (Electron Acceptor, A) acceptor->complex excited_complex Excited State Complex [D+...A-] complex->excited_complex Charge Transfer light hv (Visible Light) light->complex

Caption: Generalized mechanism of charge-transfer complex formation and excitation.

References

"standard operating procedure for handling and disposal of sodium picrate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Scope and Applicability

This document outlines the standardized procedures for the safe handling, storage, and disposal of sodium picrate. Adherence to these protocols is mandatory for all personnel working with this substance to minimize risks associated with its hazardous properties.

Responsibilities
  • Principal Investigator/Lab Supervisor: Responsible for ensuring all personnel are trained on this SOP, providing necessary personal protective equipment (PPE), and overseeing compliance.

  • Laboratory Personnel: Responsible for reading, understanding, and adhering to this SOP, as well as reporting any spills or incidents to the supervisor immediately.

Hazard Identification

This compound is a hazardous chemical with the following primary concerns:

  • Explosive: It is sensitive to shock, friction, and heat, and can be explosive when dry.[1][2]

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][3]

  • Skin Sensitizer: May cause an allergic skin reaction.[4]

  • Environmental Hazard: Harmful to aquatic organisms with long-lasting effects.[1]

Table 1: Hazard Summary

Hazard TypeDescriptionGHS Classification (Typical)
Physical Explosive when dry; risk of explosion by shock, friction, or fire.[1][5]Explosive Div. 1.1
Health Acute Toxicity (Oral, Dermal, Inhalation); Skin Sensitization.[1]Acute Tox. 3/4; Skin Sens. 1
Environmental Harmful to aquatic life with long-term effects.[1]Aquatic Chronic 3
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[6]Protects against splashes and dust.
Skin Chemical-resistant gloves (e.g., Viton), fire/flame resistant and impervious lab coat.[1][6]Prevents skin contact and absorption.
Respiratory Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6]Prevents inhalation of dust.
Body Long pants and closed-toe shoes.[7]Provides full body coverage.
Experimental Protocols
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.

    • Remove all sources of ignition (e.g., open flames, hot plates, spark-producing equipment) from the vicinity.[5][6]

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.[1][6]

    • Ensure an emergency eyewash and safety shower are accessible within a 10-second travel time.[7]

  • Handling this compound:

    • Always handle this compound in small, manageable quantities.

    • Avoid actions that can generate dust or cause shock, friction, or impact.[1][5]

    • Use non-sparking tools (e.g., plastic or rubber-coated spatulas).

    • If the material appears dry, do not handle it. Notify the appropriate safety personnel. This compound should be kept wetted.[1][8]

  • Container: Store in the original, tightly closed container.[6][8] The container should be made of a compatible material (e.g., polyethylene) and not metal, as picrates can form more sensitive explosive salts with metals.[9]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[5][6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[1][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

Emergency Procedures
  • Immediate Actions:

    • Evacuate the immediate spill area.[6]

    • Alert nearby personnel and the lab supervisor.

    • Remove all ignition sources.[6]

  • Spill Cleanup (for small, manageable spills by trained personnel only):

    • Don appropriate PPE.

    • Do not allow the spilled material to dry.[2] Dampen with water to reduce the hazard.[2]

    • Carefully collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with soap and water.[1]

  • Large Spills:

    • Evacuate the laboratory and notify emergency services immediately.

    • Isolate the area.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Waste Disposal Protocol
  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated, labeled, and sealed container.

    • Do not mix with other waste streams.

  • Neutralization (for small residual amounts, if permitted by institutional policy):

    • Under controlled conditions in a fume hood, this compound can be neutralized by carefully adding a solution of sodium bicarbonate or sodium hydroxide to form a less hazardous solution.[11] This should only be performed by trained personnel.

  • Final Disposal:

    • All this compound waste is considered hazardous waste.

    • Arrange for disposal through the institution's environmental health and safety office. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6]

    • Do not discharge to sewer systems.[6]

Visualizations

Handling_and_Disposal_Workflow start Start: Receive this compound storage Store in Cool, Dry, Ventilated Area Away from Incompatibles start->storage handling Handle in Fume Hood with Proper PPE storage->handling experiment Use in Experiment handling->experiment spill Spill Occurs handling->spill Potential waste_collection Collect Waste in Designated Container experiment->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal spill_response Follow Spill Response Protocol spill->spill_response spill_response->waste_collection end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

Spill_Decision_Tree spill_detected Spill Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill is_small Small & Manageable? assess_spill->is_small trained_personnel Trained Personnel Cleanup is_small->trained_personnel Yes evacuate Evacuate Area & Call for Help is_small->evacuate No ppe Don Appropriate PPE trained_personnel->ppe dampen Dampen Spill with Water ppe->dampen collect Collect with Non-Sparking Tools dampen->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Decision-making process for handling a this compound spill.

References

Application Notes and Protocols for the Forensic Analysis of Picrate-Based Explosive Residues

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Picric acid (2,4,6-trinitrophenol) and its salts, known as picrates (e.g., sodium picrate, lead picrate, potassium picrate), are highly energetic materials that have been used as military explosives, in the manufacturing of dyes, and as antiseptics. Due to their explosive nature, residues of picric acid and its salts can be of significant interest in forensic investigations. It is a common misconception that this compound is used as a reagent for the detection of other explosive residues; rather, picric acid and its salts are the targets of forensic analysis themselves. This document provides detailed application notes and protocols for the presumptive and confirmatory analysis of picrate-based explosive residues.

Safety Precaution: Picric acid and its salts are sensitive to shock, friction, and heat, especially when dry. Dry picric acid can form highly unstable metallic picrates on contact with metals (except for tin and aluminum). All handling of suspected picrate residues must be conducted with extreme caution, adhering to strict safety protocols in a controlled laboratory environment. Personnel should be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.

Presumptive Colorimetric Testing

Presumptive tests provide a rapid, on-site indication of the presence of a class of compounds. For nitroaromatic explosives like picric acid, the Janowski reaction is a commonly employed colorimetric test.

Principle of the Janowski Reaction

The Janowski reaction occurs when a nitroaromatic compound with acidic α-protons is treated with a base in the presence of a ketone (like acetone). This results in the formation of a colored Meisenheimer-type complex. For picric acid, this reaction typically produces a distinct color change, indicating the presence of a polynitroaromatic compound.

Experimental Protocol: Janowski Test for Picric Acid

2.2.1 Reagents and Materials:

  • Acetone

  • 10% Sodium hydroxide solution

  • Suspected picrate residue sample

  • Dropper bottles

  • White spot plate or filter paper

2.2.2 Procedure:

  • Place a small amount of the suspected residue onto a white spot plate or a piece of filter paper.

  • Add 1-2 drops of acetone to dissolve the sample.

  • Add 1-2 drops of the 10% sodium hydroxide solution.

  • Observe for an immediate color change.

2.2.3 Interpretation of Results:

  • Positive Result: A rapid formation of a reddish-brown to orange-red color suggests the presence of a nitroaromatic compound like picric acid.

  • Negative Result: No significant color change.

Note: This test is presumptive and not specific to picric acid. Other nitroaromatic compounds, such as TNT, can also yield a positive result. Confirmatory analysis is essential.

Confirmatory Analysis: Thin-Layer Chromatography (TLC)

TLC is a widely used technique for the separation and identification of explosive residues. It is a relatively simple, rapid, and cost-effective confirmatory method.

Principle of TLC for Picrate Analysis

TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a TLC plate) and a mobile phase (a solvent system). The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for its identification by comparing it with a known standard.

Experimental Protocol: TLC of Picric Acid

3.2.1 Materials and Reagents:

  • Silica gel TLC plates (with fluorescent indicator UV254)

  • Developing chamber

  • Capillary tubes for spotting

  • Picric acid standard solution (1 mg/mL in acetone)

  • Sample extract (dissolved in acetone)

  • Mobile Phase: A common solvent system for the separation of nitroaromatic explosives is a mixture of Toluene:Ethyl Acetate (4:1 v/v) .

  • UV lamp (254 nm)

  • Visualization reagent (e.g., 1% diphenylamine in ethanol)

3.2.2 Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to equilibrate for at least 15-20 minutes.

  • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the picric acid standard and the sample extract onto the starting line, ensuring the spots are small and do not spread.

  • Allow the spots to dry completely.

  • Carefully place the TLC plate into the equilibrated developing chamber, ensuring the starting line is above the solvent level. Close the lid.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry in a fume hood.

3.2.3 Visualization and Identification:

  • UV Visualization: View the dried TLC plate under a UV lamp at 254 nm. Picric acid, being a UV-active compound, will appear as a dark spot against the fluorescent background. Circle the spot with a pencil.

  • Chemical Visualization (Optional): Spray the plate with a 1% solution of diphenylamine in ethanol. Picric acid will appear as a colored spot (typically yellow to brown).

  • Rf Value Calculation: Measure the distance from the starting line to the center of the sample spot and the distance from the starting line to the solvent front. Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value and the appearance of the sample spot with that of the picric acid standard run on the same plate.

Confirmatory Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective technique for the quantitative and qualitative analysis of explosive residues.

Principle of HPLC for Picrate Analysis

HPLC separates compounds based on their interaction with a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. A detector, typically a UV-Vis detector, is used to identify and quantify the separated compounds as they elute from the column.

Experimental Protocol: HPLC of Picric Acid

4.2.1 Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol:Water (50:50 v/v) with an ion-pairing agent such as 0.005 M tetrabutylammonium phosphate, adjusted to a pH of 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4.2.2 Procedure:

  • Prepare a series of standard solutions of picric acid in the mobile phase at different concentrations to create a calibration curve.

  • Prepare the sample by extracting the residue with a suitable solvent (e.g., methanol or acetonitrile) and filtering it through a 0.45 µm syringe filter.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Record the chromatograms.

4.2.3 Data Analysis:

  • Qualitative Analysis: Identify the picric acid peak in the sample chromatogram by comparing its retention time with that of the picric acid standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the picric acid standards against their concentrations. Use the calibration curve to determine the concentration of picric acid in the sample.

Quantitative Data Summary

The following table summarizes typical detection limits for the analysis of picric acid using various forensic techniques. These values can vary depending on the specific instrumentation, methodology, and matrix effects.

Analytical TechniqueTypical Limit of Detection (LOD)Reference
Janowski Color TestMicrogram (µg) range (qualitative)General Forensic Chemistry Literature
Thin-Layer Chromatography (TLC)Nanogram (ng) to low microgram (µg) rangeGeneral Forensic Chemistry Literature
High-Performance Liquid Chromatography (HPLC)0.1 - 10 µg/L[1][2]

Visualizations

Experimental Workflow for Forensic Analysis of Picrate Residues

Forensic_Workflow_Picrates cluster_scene Crime Scene cluster_lab Forensic Laboratory Sample_Collection Sample Collection (Swabbing/Scraping) Sample_Prep Sample Preparation (Extraction/Filtration) Sample_Collection->Sample_Prep Presumptive_Test Presumptive Test (Janowski Color Test) Sample_Prep->Presumptive_Test TLC TLC Analysis Sample_Prep->TLC HPLC HPLC Analysis Sample_Prep->HPLC Confirmation Confirmation & Quantification TLC->Confirmation HPLC->Confirmation

Caption: Forensic workflow for the analysis of picrate explosive residues.

Chemical Reaction: Janowski Reaction with Picric Acid

Janowski_Reaction Picric_Acid Picric Acid (2,4,6-Trinitrophenol) Meisenheimer_Complex Colored Meisenheimer-type Complex (Red-Orange) Picric_Acid->Meisenheimer_Complex Acetone Acetone Acetone->Meisenheimer_Complex Base Base (e.g., NaOH) Base->Meisenheimer_Complex

Caption: Simplified reaction scheme for the Janowski test with picric acid.

Safety and Handling of Picrate Evidence

Due to the hazardous nature of picric acid and its salts, strict safety protocols must be followed when handling and analyzing suspected picrate residues.

  • Assume Dryness is Dangerous: Always treat unknown picrate samples as potentially dry and shock-sensitive.

  • Avoid Metal Contact: Never use metal spatulas or tools to handle suspected picrate residues to prevent the formation of highly sensitive metal picrates.[3] Use ceramic or plastic tools.

  • Wetting Procedure: If a sample is suspected to be dry, it should be wetted with water from a safe distance before handling.

  • Proper Storage: Store suspected picrate evidence in glass or plastic containers. Avoid containers with metal caps.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Fume Hood: All sample manipulations should be performed in a certified chemical fume hood.[4]

  • Waste Disposal: Dispose of all picrate-contaminated waste as hazardous explosive waste according to institutional and regulatory guidelines.

References

Sodium Picrate in Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium picrate, the sodium salt of picric acid, is a chemical compound with a history of use in various chemical analyses and industrial applications. While not a conventional standalone staining agent in routine biological microscopy, its precursor, picric acid, is a key component in one of the most important and specific methods for the visualization of collagen: Picrosirius Red staining. This document provides detailed application notes and protocols for the use of picric acid in the form of the Picrosirius Red stain, a technique of great value to researchers, scientists, and professionals in drug development, particularly in studies involving fibrosis and connective tissue disorders.

I. Picrosirius Red Staining: A Specific Method for Collagen Visualization

Picrosirius Red staining is a widely used histological technique that, when combined with polarized light microscopy, allows for the specific visualization and quantification of collagen fibers in tissue sections. The method relies on the interaction between the elongated, anionic dye molecules of Sirius Red F3B and the cationic collagen fibrils, which is significantly enhanced by the presence of picric acid in the staining solution.

The picric acid serves multiple purposes in this technique: it provides the acidic environment necessary for the specific binding of Sirius Red to collagen, and it is thought to contribute to the enhancement of birefringence, the property of having a refractive index that depends on the polarization and propagation direction of light. This enhanced birefringence is what allows for the brilliant visualization of collagen fibers under polarized light, where they appear in a spectrum of colors from green to red, depending on the thickness and orientation of the fibers.

Applications in Research and Drug Development
  • Fibrosis Research: Picrosirius Red staining is a gold-standard method for the assessment of fibrosis in various organs, including the liver, kidney, heart, and lung. It allows for the sensitive detection and quantification of collagen deposition, a hallmark of fibrotic diseases.

  • Connective Tissue Studies: The technique is invaluable for studying the structure and organization of collagen in various connective tissues, such as tendons, ligaments, and skin.

  • Wound Healing Analysis: Researchers use Picrosirius Red to study the dynamics of collagen deposition and remodeling during the wound healing process.

  • Cancer Research: The tumor microenvironment often involves significant changes in the extracellular matrix, including collagen deposition. Picrosirius Red can be used to visualize and quantify these changes.

  • Biomaterial and Tissue Engineering: The method is employed to assess the integration and collagen production associated with implanted biomaterials.

II. Experimental Protocol: Picrosirius Red Staining

This protocol outlines the steps for staining paraffin-embedded tissue sections with Picrosirius Red.

Materials and Reagents:

  • Picrosirius Red Staining Solution:

    • 0.1% (w/v) Sirius Red F3B (also known as Direct Red 80) in a saturated aqueous solution of picric acid (approximately 1.2% w/v).

  • Weigert's Hematoxylin (or other suitable nuclear counterstain)

  • Acidified Water (e.g., 1% acetic acid in distilled water)

  • Xylene

  • Ethanol (absolute, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol:

      • Two changes of absolute ethanol for 3 minutes each.

      • Two changes of 95% ethanol for 3 minutes each.

      • One change of 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional but Recommended):

    • Stain with Weigert's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.

    • Rinse in running tap water.

  • Picrosirius Red Staining:

    • Immerse slides in the Picrosirius Red staining solution for 60 minutes at room temperature. This long incubation time is crucial for the specific binding of the dye to collagen.

  • Rinsing and Dehydration:

    • Briefly rinse the slides in two changes of acidified water.

    • Dehydrate rapidly through graded ethanols:

      • Two changes of 95% ethanol.

      • Three changes of absolute ethanol.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Under Brightfield Microscopy: Collagen will appear red, nuclei will be black (if counterstained with Weigert's Hematoxylin), and cytoplasm will be pale yellow.

  • Under Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing bright yellow, orange, or red against a dark background. Thicker, more organized fibers (Type I collagen) typically appear red-orange, while thinner, less organized fibers (Type III collagen) often appear greenish-yellow.

III. Quantitative Data Analysis

The true power of Picrosirius Red staining lies in its ability to be used for quantitative analysis of collagen content. This is typically achieved through digital image analysis of stained sections viewed under polarized light.

ParameterDescriptionTypical MeasurementSoftware Tools
Collagen Proportionate Area (CPA) The percentage of the total tissue area that is positively stained for collagen.Varies depending on tissue and disease state.ImageJ/Fiji, CellProfiler, Visiopharm
Fiber Thickness and Density Analysis of the thickness and density of individual collagen fibers.Measured in micrometers (µm).ImageJ/Fiji with specialized plugins.
Fiber Orientation Quantification of the orientation and alignment of collagen fibers.Measured in degrees relative to a reference axis.ImageJ/Fiji with OrientationJ plugin.

IV. Workflow and Diagrams

Experimental Workflow for Picrosirius Red Staining

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining cluster_analysis Analysis Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Counterstain Nuclear Counterstain (e.g., Weigert's Hematoxylin) Rehydration->Nuclear_Counterstain Picrosirius_Red Picrosirius Red Staining (60 minutes) Nuclear_Counterstain->Picrosirius_Red Rinsing Rinsing (Acidified Water) Picrosirius_Red->Rinsing Dehydration_post Dehydration (Graded Ethanol) Rinsing->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy (Brightfield & Polarized Light) Mounting->Microscopy Image_Analysis Quantitative Image Analysis Microscopy->Image_Analysis

Caption: Workflow for Picrosirius Red Staining of Tissue Sections.

V. Other Applications of Picrate Salts in a Laboratory Setting

While this compound is not a primary histological stain, picrate salts have other notable applications in scientific research, which are distinct from microscopic staining of tissues.

  • Jaffe Reaction for Creatinine Measurement: In clinical chemistry, an alkaline picrate solution is used in the Jaffe reaction to measure creatinine levels in blood and urine.[1][2] Creatinine reacts with picrate in an alkaline medium to form a reddish-orange colored complex, the intensity of which is proportional to the creatinine concentration and is measured spectrophotometrically.[1]

  • Guignard Test for Cyanide Detection: The Guignard test utilizes paper impregnated with this compound to detect the presence of hydrogen cyanide gas, which is often released from cyanogenic glycosides in plants.[1] The paper changes color from yellow to orange or red in the presence of cyanide.[1]

  • Metallography: An alkaline this compound solution is employed as an etchant in metallography to reveal the microstructure of steels.[3][4][5] It selectively darkens cementite, allowing for its differentiation from ferrite.[4]

Logical Relationship of Picric Acid and its Applications

G cluster_applications Applications Picric_Acid Picric Acid Staining Microscopy Staining (Picrosirius Red) Picric_Acid->Staining in combination with Sirius Red Clinical_Chem Clinical Chemistry (Jaffe Reaction) Picric_Acid->Clinical_Chem as alkaline picrate Analytical_Chem Analytical Chemistry (Guignard Test) Picric_Acid->Analytical_Chem as this compound paper Metallography Metallography (Etching Agent) Picric_Acid->Metallography as alkaline this compound

Caption: Diverse applications of picric acid and its salts.

References

Troubleshooting & Optimization

Technical Support Center: Interferences in the Jaffe Reaction Using Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to interferences in the Jaffe reaction for creatinine determination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the Jaffe reaction and why is it prone to interference?

The Jaffe reaction, first described by Max Jaffe in 1886, is a colorimetric method used to determine creatinine levels.[1][2] In this reaction, creatinine reacts with picric acid in an alkaline solution to form a reddish-orange Janovsky complex, the intensity of which is proportional to the creatinine concentration.[2][3]

The reaction's susceptibility to interference stems from its lack of specificity. The alkaline picrate reagent can react with substances other than creatinine that contain a similar carbonyl group, leading to the formation of non-creatinine chromogens.[4][5] These interfering substances, also known as "pseudochromogens," can cause falsely elevated or sometimes decreased creatinine readings.[1]

Q2: My creatinine readings are unexpectedly high. What are the common substances that cause positive interference?

Falsely elevated creatinine levels are a common issue. Several endogenous and exogenous substances can cause positive interference in the Jaffe reaction.

Common Causes of Positive Interference:

  • Endogenous Substances:

    • Proteins: High protein concentrations in the sample can lead to a positive bias.[6][7]

    • Glucose: Particularly at high concentrations, glucose can react with the alkaline picrate reagent.[1][7] The interference is more significant at lower creatinine concentrations.[7]

    • Ketones: Acetoacetate and other ketones are well-documented interferents.[5][8]

    • α-Keto Acids: Compounds like α-ketoglutarate can contribute to falsely high readings.[8]

  • Exogenous Substances (Drugs):

    • Cephalosporin Antibiotics: Certain cephalosporins, such as cefoxitin, cefazolin, and cephalothin, are known to form non-creatinine chromogens with the reagent.[1]

    • Other Drugs: Aspirin, acetaminophen, and metamizole have been reported to cause positive interference.[9] Streptomycin at high doses can also interfere.[1][9]

    • 5-Aminolevulinic Acid (ALA): This photosensitizer pro-drug can cause significant transient increases in creatinine measured by the Jaffe method.[5]

Troubleshooting Steps:

  • Review Sample Matrix and Patient/Subject History: Check for high levels of glucose (hyperglycemia), ketones (ketoacidosis), or administration of interfering drugs.

  • Consider a Kinetic Jaffe Assay: Automated analyzers often use a kinetic reading of the reaction, which can minimize the influence of slow-reacting interferents.[2]

  • Implement Correction/Mitigation Protocols: Refer to the experimental protocols below for methods to reduce specific interferences.

  • Use an Alternative Method: If interference is suspected and cannot be resolved, using a more specific enzymatic creatinine assay is recommended.[1][5][10]

Q3: My creatinine readings seem falsely low. What could be causing this?

Negative interference, while less common than positive interference, can also occur, leading to an underestimation of creatinine levels.

Common Causes of Negative Interference:

  • Bilirubin: High concentrations of bilirubin (hyperbilirubinemia) are a primary cause of negative interference in the Jaffe reaction.[6][11]

  • Certain Drugs: Some drugs, like phenacemide and cephalothin, can interfere negatively depending on the timing of the measurement in kinetic assays.[12]

Troubleshooting Steps:

  • Check for Icteric Samples: Visually inspect the sample for signs of high bilirubin.

  • Implement a Bilirubin Mitigation Protocol: See the detailed protocols below for methods using sodium dodecyl sulfate (SDS) or potassium ferricyanide to minimize bilirubin interference.[6][13][14]

  • Consider Sample Pre-treatment: Deproteinization or pre-incubation with NaOH can help reduce bilirubin interference.[15]

  • Alternative Assay: An enzymatic creatinine assay is less susceptible to bilirubin interference and is a reliable alternative for icteric samples.[11][16]

Quantitative Data on Interfering Substances

The following tables summarize the effects of various substances on creatinine measurement using the Jaffe reaction.

Table 1: Endogenous Interferents

Interfering SubstanceType of InterferenceMethod of Action
Proteins PositiveForms pseudo-chromogens with alkaline picrate.[6][7]
Glucose PositiveReacts with alkaline picrate, especially at high concentrations.[1][7]
Bilirubin NegativeImparts a negative bias in the reaction.[6][11]
Ketones (e.g., Acetoacetate) PositiveReacts with picrate to form a chromogen.[5][8]
α-Keto Acids PositiveReacts with picrate similarly to creatinine.[8]
Ascorbic Acid PositiveCan react with the alkaline picrate reagent.[2]

Table 2: Exogenous (Drug) Interferents

Interfering Drug/CompoundType of InterferenceNotes
Cephalosporin Antibiotics PositiveForms non-creatinine chromogens.[1]
5-Aminolevulinic Acid (ALA) PositiveCauses a concentration-dependent increase in measured creatinine.[5]
Streptomycin PositiveInterferes at high doses.[1][9]
Aspirin, Acetaminophen PositiveKnown to interfere with the Jaffe assay.[9]
Phenacemide, Cephalothin Positive or NegativeInterference can vary based on the specific assay timing.[1][12]

Experimental Protocols

Protocol 1: Minimizing Bilirubin Interference with Sodium Dodecyl Sulfate (SDS)

This protocol is adapted from methods that utilize SDS to reduce the negative interference caused by bilirubin and the positive interference from proteins.

Objective: To accurately measure creatinine in samples with high bilirubin or protein content using a modified Jaffe reaction.

Materials:

  • Alkaline picrate reagent

  • Sodium Dodecyl Sulfate (SDS) solution

  • Sample (serum or plasma)

  • Spectrophotometer

Methodology:

  • Reagent Preparation: Prepare the alkaline-picrate reagent with the addition of SDS. The final concentration of SDS in the reagent should be optimized for the specific assay conditions but is typically in a range that is effective at minimizing interference.[6][13]

  • Sample Incubation: Pre-incubate the sample with the SDS-containing alkaline buffer for a defined period (e.g., 10 minutes) before initiating the Jaffe reaction.[13]

  • Jaffe Reaction: Add the picric acid solution to the pre-incubated sample to start the color development.

  • Measurement: Read the absorbance kinetically or at a fixed endpoint using a spectrophotometer at the appropriate wavelength (typically around 505-520 nm).[1][11]

Protocol 2: Eliminating Bilirubin Interference by Oxidation with Potassium Ferricyanide

This method involves the oxidation of bilirubin to biliverdin, which does not interfere with the Jaffe reaction.

Objective: To eliminate the negative interference of bilirubin in creatinine measurement.

Materials:

  • Potassium ferricyanide solution

  • Alkaline picrate reagent

  • Sample (serum or plasma)

  • Spectrophotometer

Methodology:

  • Pre-treatment: Add potassium ferricyanide solution to the sample before the addition of the alkaline picrate reagent.[14]

  • Incubation: Allow a short incubation period for the oxidation of bilirubin to occur.

  • Jaffe Reaction: Proceed with the addition of the alkaline picrate reagent to initiate the reaction with creatinine.

  • Measurement: Measure the absorbance as per the standard Jaffe protocol. It is important to note that an excess of potassium ferricyanide can lead to falsely positive results.[13]

Protocol 3: Sample Deproteinization to Reduce Interferences

This is a classical approach to remove protein and protein-bound interferents.

Objective: To remove proteins and associated interfering substances prior to the Jaffe reaction.

Materials:

  • Trichloroacetic acid (TCA) or other suitable protein precipitant[13]

  • Sample (serum or plasma)

  • Centrifuge

  • Alkaline picrate reagent

Methodology:

  • Precipitation: Add the protein precipitant (e.g., TCA) to the sample.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the protein-free supernatant.

  • Jaffe Reaction: Perform the Jaffe reaction on the supernatant.

  • Calculation: Adjust the final creatinine concentration to account for the dilution factor from the deproteinization step.

Visualizations

Jaffe_Reaction_Interference_Pathway cluster_reaction Jaffe Reaction cluster_interference Interfering Substances Creatinine Creatinine Picrate Alkaline Picrate Creatinine->Picrate reacts with Complex Red-Orange Complex Picrate->Complex forms Measurement Creatinine Measurement Complex->Measurement True Value Positive Positive Interferents (e.g., Glucose, Ketones, Cephalosporins) Positive->Measurement Falsely Increases Negative Negative Interferents (e.g., Bilirubin) Negative->Measurement Falsely Decreases

Caption: Overview of the Jaffe reaction and the impact of interfering substances.

Troubleshooting_Workflow start Abnormal Creatinine Result check_interference Suspect Interference? start->check_interference review_history Review Sample & Patient History (Drugs, Glucose, Bilirubin) check_interference->review_history Yes end_valid Valid Result check_interference->end_valid No implement_protocol Implement Mitigation Protocol (e.g., SDS, Deproteinization) review_history->implement_protocol use_alternative Use Alternative Method (Enzymatic Assay) review_history->use_alternative implement_protocol->end_valid end_report Report Result with Caveats implement_protocol->end_report If interference persists use_alternative->end_valid

Caption: Troubleshooting workflow for unexpected Jaffe reaction results.

References

Technical Support Center: Stabilizing Alkaline Sodium Picrate Solutions for Creatinine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of alkaline sodium picrate solutions for creatinine assays based on the Jaffe reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared alkaline picrate reagent (working solution) unstable?

A1: The instability of the working alkaline picrate reagent is a well-documented issue. The mixed solution, containing both this compound and a strong base like sodium hydroxide (NaOH), has a short shelf life, often lasting only a day or even a few hours at room temperature.[1][2] This is due to gradual degradation reactions that can affect the accuracy of the creatinine assay. Factors like exposure to atmospheric CO2 can also alter the NaOH concentration and impact stability.

Q2: What are the common signs of reagent deterioration?

A2: A key indicator of deterioration is an increase in the reagent blank's absorbance. An absorbance value greater than 0.200 at the measurement wavelength (typically around 510 nm) when measured against water suggests that the reagent is no longer suitable for use.[3] The presence of turbidity or particles is another sign of degradation.

Q3: How can I improve the stability of my alkaline picrate working solution?

A3: Several methods can be employed to enhance the stability of the working reagent. One common approach is the addition of stabilizers. For instance, adding a low molecular weight alcohol, such as methanol, at a concentration of 5% to 20% by volume can stabilize the reagent for at least a year. Another method involves the inclusion of an iron chelator like ethylenediaminetetraacetic acid (EDTA). Storing the working reagent in a tightly closed plastic bottle at 2-8°C and protecting it from light can also extend its stability for several days to weeks.[2][3][4][5]

Q4: What are the main sources of interference in the Jaffe reaction?

A4: The Jaffe reaction is known to be non-specific, and several endogenous and exogenous substances can interfere with the assay, leading to inaccurate creatinine measurements. Common interfering substances, often referred to as "Jaffe-like chromogens," include proteins, glucose, ascorbic acid, guanidine, pyruvate, and keto acids (like acetoacetate).[6][7] Bilirubin can cause a negative interference, leading to an underestimation of creatinine levels.[8][9] Certain drugs, such as cephalosporin antibiotics, can also interfere with the reaction.[7]

Q5: How can I minimize interferences in my creatinine assay?

A5: To minimize interferences, kinetic measurement methods are often employed. These methods measure the rate of color formation over a specific time interval, which helps to distinguish the faster reaction of creatinine from the slower reactions of many interfering substances.[6] For instance, measuring the absorbance change between 20 and 80 seconds after the sample is mixed with the reagent can reduce the impact of rapidly reacting substances like acetoacetate and slowly reacting ones like proteins.[6] Sample pre-treatment, such as deproteinization, can also be used, although it is less common with modern kinetic assays. For bilirubin interference, some methods suggest pre-incubation of the sample with NaOH or using a rate-blanking correction.[8][9]

Data on Reagent Stability and Composition

The stability of the alkaline picrate reagent is highly dependent on its composition and storage conditions. The following tables summarize quantitative data from various sources.

Table 1: Stability of Alkaline Picrate Working Solutions

Reagent CompositionStorage ConditionsStability Duration
Picric Acid + NaOH (unstabilized)Room TemperatureA few hours to 1 day
Picric Acid + NaOH (unstabilized)2-8°C, tightly closed, protected from lightUp to 15 days[3][4]
Picric Acid + NaOH + 5-20% (v/v) MethanolRoom TemperatureAt least 1 year[2]
Picric Acid + Alkaline Buffer with EDTANot specifiedAt least 30 days[5]
Equal volumes of Picric Acid and Alkaline Reagent2-8°C15 days[4]
Equal volumes of Picric Acid and Alkaline ReagentRoom Temperature (15-25°C)7 days[4]
4 parts NaOH + 1 part Picric AcidNot specified5 hours at 15-25°C[1]

Table 2: Composition of Alkaline Picrate Reagents

ComponentConcentration/PreparationSource
Picric Acid Reagent (R1)
Picric AcidSaturated aqueous solution[2]
Picric Acid20 mmol/L[1]
Picric Acid17.5 mmol/L[4]
Picric Acid13 g in 1 L hot distilled water (saturated)[10]
Alkaline Reagent (R2)
Sodium Hydroxide10% (w/v) aqueous solution[2][10]
Sodium Hydroxide0.2 mol/L[1]
Sodium Hydroxide0.29 mol/L[4]
Working Reagent Preparation
Mixing Ratio (Picric Acid:NaOH)5:1 (v/v)[2]
Mixing Ratio (Picric Acid:NaOH)1:1 (v/v)[4]
Mixing Ratio (NaOH:Picric Acid)4:1 (v/v)[1]

Experimental Protocols

Protocol 1: Preparation of a Standard (Unstabilized) Alkaline Picrate Working Reagent
  • Prepare a saturated picric acid solution: Dissolve approximately 13 g of picric acid in 800 mL of hot distilled water. Allow it to cool to room temperature and then adjust the final volume to 1 L with distilled water.[10]

  • Prepare a 10% (w/v) sodium hydroxide solution: Dissolve 10 g of NaOH pellets in distilled water and dilute to a final volume of 100 mL.[10]

  • Prepare the working reagent: Immediately before use, mix 5 volumes of the saturated picric acid solution with 1 volume of the 10% NaOH solution.[10] This working reagent should be used within a few hours.

Protocol 2: Preparation of a Methanol-Stabilized Alkaline Picrate Reagent
  • Prepare a saturated aqueous solution of picric acid as described in Protocol 1.

  • Prepare a 10% (w/v) NaOH solution in aqueous methanol: Prepare a solution containing 60 parts by volume of ACS-grade methanol and 40 parts by volume of water. Dissolve 10 g of NaOH in this methanol-water mixture and bring the final volume to 100 mL.

  • Prepare the stabilized working reagent: Mix 5 parts by volume of the saturated aqueous picric acid solution with 1 part by volume of the 10% NaOH solution in aqueous methanol.[2] This solution can be stored at room temperature.[2]

Protocol 3: Kinetic Creatinine Assay
  • Reagent and Sample Preparation: Bring the stabilized alkaline picrate working reagent and the samples (serum, plasma, or urine) to the assay temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add a specific volume of the sample to a pre-determined volume of the working reagent in a cuvette. A common sample-to-reagent ratio is 1:20 to 1:40.

  • Kinetic Measurement: Place the cuvette in a spectrophotometer set to a wavelength between 490 nm and 520 nm.[1][11] Start monitoring the absorbance immediately after mixing.

  • Data Acquisition: Record the absorbance at two time points to determine the rate of the reaction. For example, take the first reading at 60 seconds (A1) and the second reading at 150 seconds (A2).[6]

  • Calculation: The change in absorbance (ΔA = A2 - A1) is proportional to the creatinine concentration in the sample. The concentration is calculated by comparing the ΔA of the sample to the ΔA of a creatinine standard of known concentration.

Visualizations

The Jaffe Reaction

The Jaffe reaction involves the formation of a colored complex between creatinine and picric acid in an alkaline environment.

Jaffe_Reaction Creatinine Creatinine JanovskiComplex Red-Orange Janovski Complex (Colored Product) Creatinine->JanovskiComplex PicricAcid Picric Acid (in alkaline solution) PicricAcid->JanovskiComplex NaOH NaOH (Alkaline Medium) NaOH->PicricAcid Deprotonation

Caption: The Jaffe reaction pathway for creatinine determination.

Experimental Workflow for Creatinine Assay

This workflow outlines the key steps from reagent preparation to data analysis in a typical creatinine assay.

Creatinine_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Picric Prepare Picric Acid Solution Prep_Working Mix to Create Working Reagent Prep_Picric->Prep_Working Prep_NaOH Prepare Alkaline Solution (e.g., NaOH) Prep_NaOH->Prep_Working Add_Reagent Add Working Reagent to Cuvette Prep_Working->Add_Reagent Add_Sample Add Sample (Serum/Plasma/Urine) Add_Reagent->Add_Sample Mix Mix and Start Timer Add_Sample->Mix Measure_Abs Measure Absorbance (Kinetic) Mix->Measure_Abs Calc_Rate Calculate Rate of Absorbance Change (ΔA) Measure_Abs->Calc_Rate Compare_Std Compare with Creatinine Standard Calc_Rate->Compare_Std Final_Conc Determine Creatinine Concentration Compare_Std->Final_Conc Troubleshooting_Guide Start Problem Encountered High_Blank High Reagent Blank (Abs > 0.200)? Start->High_Blank Inaccurate_Results Inaccurate or Inconsistent Results? Start->Inaccurate_Results High_Blank_Yes Yes High_Blank->High_Blank_Yes Inaccurate_Yes Yes Inaccurate_Results->Inaccurate_Yes Deteriorated Reagent is likely deteriorated. High_Blank_Yes->Deteriorated Prep_Fresh Prepare fresh working reagent. Consider using a stabilizer. Deteriorated->Prep_Fresh Check_Interference Suspect Interference? (e.g., high glucose, bilirubin, medication) Inaccurate_Yes->Check_Interference Interference_Yes Yes Check_Interference->Interference_Yes Interference_No No Check_Interference->Interference_No Use_Kinetic Ensure a kinetic method with appropriate read times is used to minimize interference. Interference_Yes->Use_Kinetic Check_Procedure Review Assay Protocol: - Correct volumes? - Correct wavelength? - Temperature control? Interference_No->Check_Procedure Calibrate Recalibrate the assay with a fresh standard. Check_Procedure->Calibrate

References

"improving the sensitivity of the sodium picrate paper test for cyanide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the sodium picrate paper test for cyanide, with a focus on improving its sensitivity and ensuring accurate, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound paper test for cyanide.

Problem Potential Cause Recommended Solution
Faint or No Color Change Low Cyanide Concentration: The cyanide level in the sample is below the detection limit of the standard method.1. Utilize the "High-Sensitivity Picrate Method" which concentrates the colored product by using a smaller elution volume. 2. Increase the sample amount if feasible, ensuring it is properly homogenized. 3. Increase the incubation temperature to 30-37°C to accelerate the release of hydrogen cyanide (HCN).[1]
Incomplete Liberation of HCN: The HCN is not being efficiently released from the sample matrix.1. Ensure the sample is adequately macerated or acidified to facilitate HCN release. For plant tissues, crushing is essential.[2] For some samples, acidification with a hot mineral acid can aid volatilization.[3] 2. Verify that the reaction vial is completely sealed to prevent the escape of gaseous HCN. A cracked screw cap or improper seal will lead to low results.
Degraded Picrate Papers: The picrate paper has lost its reactivity.1. Store picrate papers in the dark, preferably in a freezer, where they are stable indefinitely.[2] 2. Picrate papers stored at room temperature for over a month may darken and give inaccurate results when read by a color chart.[2] 3. Always prepare a positive control with a known cyanide standard to verify paper reactivity.
False Positive Results (Reddish color in the absence of cyanide) Presence of Interfering Substances: Other volatile reducing substances can react with this compound.1. The test is known to be susceptible to interference from reducing substances such as aldehydes, acetone, sulphuretted hydrogen (hydrogen sulfide), and sulphurous acid, which can also cause a reddish discoloration.[1] 2. When analyzing complex biological matrices like animal organs, which may contain these interferents, consider alternative or confirmatory tests such as the ferric sulphocyanate test for higher specificity.[1]
Inconsistent or Irreproducible Results Lack of Standardization: Variations in procedure are leading to inconsistent outcomes.1. Strictly adhere to a standardized protocol for all samples. Key parameters to control include: - Picrate Paper Preparation: Ensure uniform impregnation of the picrate solution onto the filter paper.[3] - Incubation Time and Temperature: Maintain consistent incubation conditions (e.g., 16-24 hours at 30°C).[4] - Elution Procedure: Use a precise volume of solvent and a consistent elution time (e.g., 30 minutes).
Aging of Picrate Papers: The reactivity of the papers changes over time.1. Use picrate papers from the same batch for a set of comparative experiments. 2. While the picrate solution is stable for over a year, prepared papers should be used within a month if stored at room temperature for colorimetric chart comparison.[4] For spectrophotometric methods, the darkening of the blank cancels out, but fresh papers are still recommended for best practice.[2]
Color Development is Too Slow Low Incubation Temperature: The reaction kinetics are slow at lower temperatures.1. Increase the incubation temperature. The reaction is faster at higher temperatures (e.g., 37°C) due to quicker HCN expulsion and accelerated chemical reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How can I transform the qualitative this compound test into a quantitative assay?

A1: To quantify the cyanide concentration, the colored complex formed on the picrate paper is eluted and its absorbance is measured using a spectrophotometer. The reddish-brown product, sodium isopurpurate, is extracted into a specific volume of solvent (e.g., 50% ethanol or distilled water), and the absorbance is read at 510 nm.[3] A standard curve prepared with known cyanide concentrations allows for the determination of the cyanide content in the unknown sample.

Q2: What is the principle behind the color change in the picrate test?

A2: Hydrogen cyanide (HCN) gas released from the sample reacts with the alkaline this compound on the paper. This chemical reaction forms sodium isopurpurate, which imparts a reddish-brown color to the paper.[1] The intensity of the color is proportional to the amount of HCN released.

Q3: How can I increase the sensitivity of the test by a factor of ten?

A3: A tenfold increase in sensitivity can be achieved by modifying the elution step. Instead of eluting a standard-sized paper in 5.0 mL of water, a smaller paper (e.g., 1 cm²) is used and eluted in a much smaller volume (e.g., 0.5 mL). This concentrates the colored product, leading to a higher absorbance reading, which can then be measured in a micro-cuvette (e.g., 2 mm path length).

Q4: What are the critical parameters to control for achieving reproducible results?

A4: Reproducibility hinges on meticulous standardization of the protocol. Key factors include:

  • Uniform Picrate Papers: The amount of picrate on each test strip must be as constant as possible.[3]

  • Sealed Environment: The reaction vessel must be hermetically sealed to prevent the loss of volatile HCN gas.

  • Consistent Incubation: Time and temperature of incubation must be the same for all samples and standards.

  • Precise Elution: The volume of the elution solvent and the duration of elution must be accurately controlled.

  • pH Control: The pH of the reaction mixture should be optimized, as the breakdown of cyanogens can be pH-dependent.[4]

Q5: Are there any known chemical interferences with the this compound test?

A5: Yes. The test is not entirely specific to cyanide. Other reducing substances, including aldehydes, acetone, hydrogen sulfide, and sulfurous acid, can also produce a reddish color on the picrate paper, potentially leading to false-positive results.[1] However, the picrate paper method is reported to have minimal interference from anions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different modifications of the this compound test.

Table 1: Comparison of Standard vs. High-Sensitivity Quantitative Methods

ParameterStandard Quantitative MethodHigh-Sensitivity Method
Picrate Paper Size ~30 mm x 10 mm1 cm²
Elution Volume 5.0 - 6.0 mL0.5 mL
Cuvette Path Length 10 mm (Standard)2 mm (Micro-cuvette)
Reported Sensitivity Increase Baseline~10-fold
Detection Limit Can detect as low as 1 µg HCN.[3]Applicable from 0.1 ppm.

Table 2: Key Experimental Parameters and Conditions

ParameterRecommended Value/ConditionSource
Picrate Solution 0.5% picric acid in 2.5% sodium carbonate solution[4]
Incubation Temperature 28 - 37°C[1][3]
Incubation Time 16 - 24 hours
Elution Solvent Distilled Water or 50% Ethanol[3]
Elution Time 30 minutes[3]
Absorbance Wavelength 510 nm[3]
Linear Range Example 0 - 200 µg HCN equivalents/mL[3]

Experimental Protocols

Protocol 1: Standard Quantitative this compound Paper Test

This protocol is adapted for the semi-quantitative analysis of cyanide in solid or liquid samples.

  • Preparation of Alkaline Picrate Solution: Dissolve 2.5 g of sodium carbonate and 0.5 g of picric acid in 100 mL of distilled water.

  • Preparation of Picrate Papers:

    • Cut Whatman No. 1 filter paper into uniform strips (e.g., 3 cm x 1 cm).

    • Immerse the strips in the alkaline picrate solution for approximately 1 minute.

    • Allow the papers to air-dry in the dark. Store them in a dark, sealed container, preferably refrigerated or frozen.

  • Sample Preparation and Incubation:

    • Place a known quantity of the sample (e.g., 100 mg of flour, 0.2 g of leaf tissue) into a gas-tight vial.

    • Add a small amount of an appropriate buffer or liquid to initiate the release of HCN (e.g., 0.5 mL of water). For some samples, adding a drop of toluene or chloroform can aid in cell lysis.

    • Immediately suspend a picrate paper strip from the stopper or cap, ensuring it does not touch the sample.

    • Seal the vial tightly and incubate at a constant temperature (e.g., 30°C) for 16-24 hours.

  • Elution and Measurement:

    • After incubation, carefully remove the picrate paper.

    • Immerse the paper in a precise volume (e.g., 5.0 mL) of distilled water or 50% ethanol in a test tube.

    • Allow the color to elute for 30 minutes with occasional gentle agitation.

    • Measure the absorbance of the eluate at 510 nm against a blank. The blank is an unexposed picrate paper that has undergone the same elution process.

  • Quantification: Determine the cyanide concentration using a standard curve prepared with known concentrations of potassium cyanide (KCN).

Protocol 2: High-Sensitivity Modified Picrate Test

This protocol increases sensitivity by concentrating the eluate.

  • Preparation of Picrate Solution and Papers: Follow steps 1 and 2 from Protocol 1, but cut the paper into smaller, precise squares (e.g., 1 cm x 1 cm).

  • Sample Preparation and Incubation: Follow step 3 from Protocol 1, using the 1 cm² picrate paper.

  • High-Sensitivity Elution and Measurement:

    • After incubation, remove the 1 cm² picrate paper.

    • Immerse the paper in a small, precise volume (e.g., 0.5 mL) of distilled water in a microcentrifuge tube.

    • Allow the color to elute for 30 minutes.

    • Transfer the eluate to a micro-cuvette (e.g., 2 mm path length) and measure the absorbance at 510 nm against a corresponding blank.

  • Quantification: Calculate the cyanide concentration using a standard curve. The resulting concentration in ppm can be calculated from the absorbance (A) using a pre-determined equation, such as ppm = A × 45.7 (this factor must be determined during calibration).

Visualizations

Experimental_Workflow Standard Quantitative Picrate Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Alkaline Picrate Solution prep_paper Prepare & Dry Picrate Paper Strips prep_solution->prep_paper suspend_paper Suspend Picrate Paper & Seal Vial prep_paper->suspend_paper sample_prep Place Sample in Vial add_reagent Add Buffer/Water sample_prep->add_reagent add_reagent->suspend_paper incubate Incubate (16-24h, 30°C) suspend_paper->incubate elute Elute Paper in Solvent (5 mL) incubate->elute measure Measure Absorbance at 510 nm elute->measure quantify Quantify using Standard Curve measure->quantify

Caption: Workflow for the standard quantitative this compound test.

Troubleshooting_Logic Troubleshooting Logic for Faint Color Change start Problem: Faint or No Color Change check_control Is the Positive Control (known cyanide std.) also faint? start->check_control check_seal Is the reaction vial properly sealed? check_control->check_seal No cause_paper Root Cause: Degraded/Inactive Picrate Papers check_control->cause_paper Yes check_sensitivity Is sample concentration expected to be very low? check_seal->check_sensitivity Yes cause_leak Root Cause: HCN Gas Leak check_seal->cause_leak No cause_low_conc Root Cause: Concentration Below Detection Limit check_sensitivity->cause_low_conc Yes solution_paper Solution: Use fresh papers, stored correctly. cause_paper->solution_paper solution_seal Solution: Ensure gas-tight seal; check caps for cracks. cause_leak->solution_seal solution_sensitivity Solution: Use High-Sensitivity Method. cause_low_conc->solution_sensitivity

Caption: Decision tree for troubleshooting faint color change.

References

Technical Support Center: Troubleshooting Etching with Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and metallographers with comprehensive troubleshooting advice for uneven etching of steel samples using alkaline sodium picrate. The question-and-answer format directly addresses common issues encountered during metallographic preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of etching with alkaline this compound?

Alkaline this compound is a selective etchant used primarily to color or darken the cementite (iron carbide, Fe₃C) phase in steel microstructures.[1][2] This allows for clear differentiation of cementite from other phases like ferrite and martensite, which is particularly useful for quantitative metallography and phase analysis.[2]

Q2: My sample shows uneven or splotchy coloring after etching. What are the likely causes?

Uneven etching is a common issue that can stem from several factors throughout the preparation and etching process. The most frequent causes include:

  • Improper Sample Preparation: A poorly polished surface with residual scratches, deformation, or embedded abrasives will etch unevenly. The quality of the surface finish is critical for a uniform reaction.

  • Surface Contamination: Oils, grease (including fingerprints), or cleaning residues on the sample surface can act as a barrier, preventing the etchant from reacting uniformly.

  • Non-uniform Temperature: Since the etchant is used at an elevated temperature (boiling or near-boiling), variations in temperature across the sample surface can lead to different reaction rates.

  • Etchant Degradation: An old or depleted etchant solution may lose its effectiveness, resulting in a weak or inconsistent etch.

  • Inherent Microstructural Variations: Segregation of alloying elements within the steel can lead to localized differences in electrochemical potential, causing some areas to etch differently than others.[3]

Q3: Can the composition of my steel sample affect the etching results?

Yes, the steel's composition plays a significant role. High-alloy steels may be more resistant to etching and require longer immersion times or slight modifications to the etchant chemistry.[4][5] The type and distribution of carbides can also influence the final appearance. For instance, alkaline this compound is known to color cementite (M₃C) and M₆C carbides in tool steels.[4][5]

Q4: The cementite in my sample is not darkening sufficiently. What should I do?

Insufficient darkening of cementite is typically due to one of the following:

  • Insufficient Etching Time: The immersion time was too short. For some steels, several minutes in the boiling solution are required.[1][6]

  • Low Etchant Temperature: The solution must be boiling or at least in the 80-100°C range for effective and consistent results.[4][7]

  • Depleted Etchant: The chemical potency of the etchant may have diminished with use or age. Preparing a fresh solution is recommended.

Q5: After etching, I see pitting on the sample surface. How can this be avoided?

Pitting can occur with aggressive etchants, especially with prolonged exposure. To mitigate pitting, you can try:

  • Slightly reducing the etching time.

  • Ensuring the sample is properly polished and free of defects that can act as initiation sites for pitting.

  • For certain materials like cast iron, adding a chelating agent like EDTA to the solution has been shown to reduce pitting.

Experimental Protocols

Preparation of Alkaline this compound Etchant

A common formulation for this etchant is as follows:

ComponentAmount
Picric Acid2 g
Sodium Hydroxide (NaOH)25 g
Distilled Water100 mL

Procedure:

  • In a suitable beaker, slowly add the sodium hydroxide pellets to the distilled water while stirring continuously. This reaction is exothermic and will generate heat.

  • Once the sodium hydroxide has dissolved, and while the solution is still warm, add the picric acid crystals.

  • Continue to stir until the picric acid is fully dissolved.

  • The solution should be used while hot.

Etching Procedure
  • Ensure the polished steel sample is thoroughly cleaned with a suitable solvent (e.g., ethanol or acetone) to remove any surface contaminants and then dried.

  • Heat the alkaline this compound solution to boiling (approximately 100°C) in a stable heating apparatus, preferably under a fume hood.

  • Using tongs, carefully immerse the prepared sample into the boiling etchant.

  • The etching time can vary significantly depending on the steel type and desired result, typically ranging from 30 seconds to 15 minutes.[1][6] It is advisable to start with a shorter duration and re-immerse if necessary.

  • After the desired time has elapsed, remove the sample from the etchant.

  • Immediately rinse the sample under hot running water to stop the etching reaction and remove any residual etchant.

  • Rinse with ethanol or another suitable volatile solvent and dry the sample in a stream of warm air.

Quantitative Data Summary

The following table summarizes the typical operational parameters for alkaline this compound etching. It is important to note that these are starting points, and optimal parameters often need to be determined empirically for each specific application.

ParameterValue/RangeApplication NotesSource(s)
Etchant Composition 2 g Picric Acid, 25 g NaOH, 100 mL WaterStandard formulation for darkening cementite.[1][7]
Operating Temperature Boiling (~100°C) or 80-100°CThe solution must be hot for effective etching.[1][4][7]
Immersion Time 30 seconds to 15 minutesHighly dependent on steel composition and desired contrast. Start with shorter times.[1][6]
Target Microstructures Cementite (Fe₃C), M₆C carbidesSpecifically colors these carbide phases.[4][5]

Visual Guides

Troubleshooting Workflow for Uneven Etching

TroubleshootingWorkflow start Start: Uneven Etch Observed prep Review Sample Preparation start->prep Check First etch_proc Review Etching Procedure start->etch_proc If Prep OK etchant Evaluate Etchant Condition start->etchant If Proc OK material Consider Material Properties start->material If all else OK polish Improper Polishing? (Scratches, Deformation) prep->polish clean Surface Contamination? (Oils, Residue) prep->clean repolish Solution: Re-polish & Clean Thoroughly polish->repolish Yes clean->repolish Yes repolish->start Re-etch temp Non-Uniform Temp? (Uneven Heating) etch_proc->temp time Incorrect Time? etch_proc->time agitation Agitation Needed? etch_proc->agitation adjust_proc Solution: Control Temp, Adjust Time, Agitate Gently temp->adjust_proc Yes time->adjust_proc Yes agitation->adjust_proc Yes adjust_proc->start Re-etch age Old/Depleted Solution? etchant->age remake Solution: Prepare Fresh Etchant age->remake Yes remake->start Re-etch segregation Elemental Segregation? material->segregation info Note: Inherent to material. May require alternative etchants. segregation->info Likely

Caption: Troubleshooting workflow for diagnosing uneven etching.

Key Factors Influencing this compound Etching Quality

Factors cluster_prep Sample Preparation cluster_etchant Etchant Condition cluster_procedure Etching Procedure cluster_material Material Characteristics outcome Final Etch Quality (Uniformity, Contrast) polishing Polishing Quality (Surface Finish) polishing->outcome cleaning Surface Cleanliness cleaning->outcome composition Correct Composition composition->outcome freshness Freshness / Potency freshness->outcome temperature Temperature (Boiling) temperature->outcome time Immersion Time time->outcome carbide_dist Carbide Distribution carbide_dist->outcome alloy_seg Alloying Element Segregation alloy_seg->outcome

Caption: Factors influencing the quality of this compound etching.

References

Technical Support Center: Minimizing Matrix Effects in HPLC Analysis with Picrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the HPLC analysis of picrate derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of picrate derivatives.

Question: Why am I observing poor peak shapes (e.g., fronting, tailing, or split peaks) for my picrate derivatives?

Answer:

Poor peak shapes in HPLC analysis of picrate derivatives can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.[1]

    • Solution: Reduce the amount of sample injected or dilute the sample.[1] Consider using a column with a larger internal diameter if sample concentration cannot be reduced.[1]

  • Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary, reduce the injection volume.

  • Secondary Interactions: Picrate derivatives, being acidic, can interact with active sites on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Picric acid is a strong acid, and its ionization state is pH-dependent.[3] Operating the mobile phase at a low pH (e.g., using formic acid or trifluoroacetic acid) can suppress the ionization of residual silanols on the column packing, thereby reducing secondary interactions.[2]

      • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) to the mobile phase. This reagent pairs with the negatively charged picrate anion, forming a neutral complex that exhibits better retention and peak shape on a reversed-phase column.[4][5]

  • Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase can lead to distorted peak shapes.

    • Solution: Flush the column with a strong solvent to remove contaminants.[2] If the problem persists, consider replacing the column.

Question: My picrate derivative peak is not being retained on the reversed-phase column. What can I do?

Answer:

Picrate derivatives are often highly polar and may elute in the void volume of a standard reversed-phase column. To increase retention, consider the following strategies:

  • Ion-Pair Chromatography (IPC): This is a highly effective technique for retaining ionic compounds like picrates on a reversed-phase column.[4][5][6]

    • Mechanism: An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.[4]

    • Typical Reagents for Picrates (Anions): Quaternary amines such as tetrabutylammonium chloride or bromide are commonly used.[1]

  • Mobile Phase Modification:

    • Decrease Organic Solvent Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic compounds.

    • Use a More Polar Stationary Phase: Consider using a polar-embedded or AQ-type C18 column, which is designed to be more stable in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.

Question: I am experiencing significant ion suppression in my LC-MS/MS analysis of picrate derivatives. How can I mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal.[3] Here are several strategies to address ion suppression:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[7]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte.[2] For picrate analysis, a reversed-phase or an anion-exchange SPE sorbent can be effective.

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analyte of interest from the sample matrix based on its solubility in immiscible solvents.[7]

    • Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile can remove a significant portion of the matrix.[3]

  • Chromatographic Separation:

    • Optimize Gradient Elution: A well-optimized gradient can separate the picrate derivative from the majority of the matrix components, preventing them from co-eluting and causing ion suppression.

    • Use a Different Column: A column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl column) may provide better separation from interfering compounds.

  • Methodological Approaches:

    • Dilution: A simple yet often effective strategy is to dilute the sample.[8] This reduces the concentration of both the analyte and the interfering matrix components.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected by ion suppression in the same way as the analyte.[9]

Frequently Asked Questions (FAQs)

What are matrix effects in the context of HPLC analysis of picrate derivatives?

A matrix effect is the influence of any component in a sample, other than the analyte of interest, on the analytical signal.[3] In the analysis of picrate derivatives, components of the sample matrix can co-elute with the analyte and interfere with its detection. This can lead to either an underestimation (ion suppression) or an overestimation (ion enhancement) of the true concentration of the picrate derivative.[3]

What are the most common sample preparation techniques to reduce matrix effects for picrate analysis?

The choice of sample preparation technique depends on the complexity of the matrix. Here are some of the most effective methods:

Sample Preparation TechniquePrincipleBest Suited For
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a stronger solvent.[2]Complex matrices like environmental samples, biological fluids, and food products.[2][10]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.[7]Samples where the analyte has significantly different solubility properties from the matrix components.
Protein Precipitation Proteins in biological samples are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.[3]Biological fluids such as plasma and serum.
Filtration Removes particulate matter from the sample that could clog the HPLC system.[11]All sample types to protect the column and instrument.
Dilution Reduces the concentration of all components in the sample, including interfering matrix components.[8]Highly concentrated samples or when a quick reduction in matrix effects is needed.

How does the pH of the mobile phase affect the analysis of picrate derivatives?

The pH of the mobile phase is a critical parameter in the analysis of picrate derivatives. Picric acid is a strong acid, meaning it will be deprotonated (negatively charged) in most mobile phase conditions.[3]

  • For Reversed-Phase Chromatography: A low pH mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing caused by secondary interactions with the negatively charged picrate anion.[2]

  • For Ion-Pair Chromatography: The pH must be controlled to ensure that both the picrate derivative and the ion-pairing reagent are in their ionized forms to facilitate the formation of the neutral ion-pair.

What is ion-pair chromatography and why is it useful for picrate analysis?

Ion-pair chromatography (IPC) is a technique used to separate ionic and highly polar compounds on a reversed-phase HPLC column.[4] It involves adding an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte.[6]

For the analysis of negatively charged picrate anions, a positively charged ion-pairing reagent (e.g., a quaternary ammonium salt) is used. The reagent and the picrate form a neutral, hydrophobic ion-pair that can be retained and separated on a C18 or C8 column.[4] This technique is particularly useful for picrate analysis because it significantly improves the retention and peak shape of these otherwise poorly retained compounds.[7]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Picrate Derivatives from a Complex Matrix

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with one column volume of methanol followed by one column volume of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the picrate derivatives with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.[3]

Visualizations

Caption: A typical experimental workflow for the analysis of picrate derivatives.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Poor HPLC Results (e.g., Bad Peak Shape, Low Sensitivity) q_peak_shape Fronting, Tailing, or Split Peaks? start->q_peak_shape q_sensitivity Low Signal / Ion Suppression? start->q_sensitivity sol_overload Reduce Sample Load q_peak_shape->sol_overload Fronting sol_solvent Dissolve Sample in Mobile Phase q_peak_shape->sol_solvent Split/Distorted sol_ph Adjust Mobile Phase pH q_peak_shape->sol_ph Tailing sol_ipc Use Ion-Pair Chromatography q_peak_shape->sol_ipc Tailing/Poor Retention sol_sample_prep Improve Sample Preparation (SPE, LLE) q_sensitivity->sol_sample_prep sol_chromatography Optimize Chromatography q_sensitivity->sol_chromatography sol_dilution Dilute Sample q_sensitivity->sol_dilution sol_is Use Internal Standard q_sensitivity->sol_is

Caption: A logical troubleshooting guide for common HPLC issues with picrates.

References

Technical Support Center: Optimizing Sodium Picrate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for sodium picrate derivatization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound derivatization primarily used for? A1: this compound derivatization is most famously used in the Jaffe reaction for the quantitative analysis of creatinine in biological samples like serum and urine.[1][2] In an alkaline solution, creatinine reacts with picrate to form a reddish-orange colored complex that can be measured spectrophotometrically.[2] It is also used in qualitative tests, such as the Guignard test, to detect the presence of hydrogen cyanide.[2]

Q2: What is the underlying principle of the reaction? A2: The reaction involves the formation of a salt or a charge-transfer complex, known as a picrate.[3] Picric acid (2,4,6-trinitrophenol) is a strong acid that, under alkaline conditions (typically using sodium hydroxide), forms the intensely yellow picrate anion.[1][3] This anion then reacts with the target analyte (e.g., creatinine) to form a distinctively colored product, allowing for colorimetric or spectrophotometric quantification.[1][2]

Q3: What are the critical parameters to control for successful derivatization? A3: The key parameters to optimize are reaction temperature, reaction time, pH (alkalinity), and the molar ratio of reagents to the analyte.[4][5] Inconsistent control of these variables can lead to incomplete reactions, poor reproducibility, and inaccurate quantification.

Q4: Are there significant safety concerns when working with this compound? A4: Yes. While picric acid and its salts are stable when wet, they can be explosive when dry.[3][6] It is critical to prevent solutions from drying out and to avoid storing picric acid or its derivatives in metal containers, as picrates of some metals are highly sensitive to shock and friction.[3] Always consult the Safety Data Sheet (SDS) and follow institutional safety protocols.[6]

Q5: How can I confirm that the derivatization reaction is complete? A5: To confirm reaction completion, you can analyze a series of reactions with varying incubation times. The reaction is considered complete when the measured signal (e.g., absorbance) of the derivatized analyte reaches a stable plateau.[7]

Experimental Protocols

This section provides a detailed methodology for the Jaffe reaction, a common application of this compound derivatization for creatinine determination.

Reagents:

  • Picric Acid Solution (1% w/v): Dissolve 1 g of picric acid in 100 mL of deionized water.

  • Sodium Hydroxide Solution (0.75 N): Dissolve 3 g of NaOH in 100 mL of deionized water.

  • Creatinine Standard Solution: Prepare a stock solution of creatinine in 0.1 N HCl and create a series of dilutions for a standard curve.

  • Sample: Protein-free filtrate of serum or appropriately diluted urine.[2]

Procedure:

  • Sample Preparation: To a test tube, add a specific volume of the sample or creatinine standard.

  • Reagent Addition: Add a volume of the 1% picric acid solution.

  • Initiate Reaction: Add a volume of the 0.75 N sodium hydroxide solution to make the mixture alkaline and start the color development.[2]

  • Incubation: Mix the solution thoroughly and allow it to stand for a specific time (e.g., 15 minutes) at a controlled room temperature for the color to develop fully.[2]

  • Measurement: Measure the absorbance of the resulting reddish-orange solution using a spectrophotometer at the appropriate wavelength (e.g., 520 nm).[2]

  • Quantification: Determine the creatinine concentration in the sample by comparing its absorbance to the standard curve generated from the creatinine standards.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key quantitative parameters and their typical effects on this compound derivatization efficiency. Optimal conditions should be determined empirically for each specific application.

ParameterTypical RangeEffect of Increasing the ParameterConsiderations & Recommendations
Temperature Room Temp. - 60°CIncreases reaction rate. However, excessively high temperatures can lead to derivative degradation or side reactions.[8]Start with room temperature. If the reaction is slow, gently warm the mixture (e.g., 30-40°C) and monitor for signal improvement versus degradation.[4][9]
Reaction Time 5 - 60 minutesIncreases product formation up to a point, after which the signal may plateau or decrease due to derivative instability.Perform a time-course study (e.g., 5, 10, 15, 30, 60 min) to find the point of maximum signal intensity that provides a stable plateau.[5][7][9]
pH 9.0 - 12.5Crucial for the formation of the picrate anion and for facilitating the reaction with the analyte. The optimal pH is highly dependent on the analyte.The Jaffe reaction requires strongly alkaline conditions.[1] Use a pH meter to ensure the final reaction mixture is within the desired alkaline range. Buffer choice can be critical.[10]
Reagent Ratio 2-10 fold molar excessA molar excess of the derivatizing agent ensures the reaction proceeds to completion.[7]Excessive reagent can interfere with analysis (e.g., high background signal). Start with a 2-5 fold molar excess of picrate to the expected analyte concentration.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound derivatization experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal/Color Development 1. Incomplete Reaction: Reaction time is too short, the temperature is too low, or the reagent concentration is insufficient.[7]2. Incorrect pH: The solution is not sufficiently alkaline to form the picrate anion and drive the reaction.[10]3. Reagent Degradation: Picric acid solution may have degraded over time or due to improper storage.1. Optimize Conditions: Systematically increase reaction time and/or temperature as outlined in the table above. Ensure a sufficient molar excess of the picrate reagent is used.[7]2. Verify pH: Measure the pH of the final reaction mixture. Adjust the concentration of the NaOH solution if necessary.3. Prepare Fresh Reagents: Prepare fresh picric acid and NaOH solutions.
Poor Reproducibility / High RSD 1. Inconsistent Reaction Conditions: Fluctuations in ambient temperature or timing between samples.2. Pipetting Errors: Inaccurate dispensing of sample or reagents.3. Matrix Effects: Interfering substances in the sample matrix (e.g., proteins, keto acids in the Jaffe reaction).[1]1. Standardize Workflow: Use a temperature-controlled water bath or incubator. Use a timer to ensure identical incubation times for all samples and standards.[8]2. Calibrate Pipettes: Ensure all pipettes are properly calibrated.3. Improve Sample Cleanup: Implement a protein precipitation step or other sample cleanup procedures to remove interfering compounds.
High Background Signal 1. Excess Derivatization Reagent: Too much unreacted this compound in the solution.2. Contaminated Reagents: Impurities in solvents or reagents.1. Optimize Reagent Ratio: Reduce the molar excess of the picric acid solution to the minimum required for complete derivatization.[7]2. Use High-Purity Reagents: Use HPLC-grade or analytical-grade solvents and high-purity reagents.[7]
Precipitate Formation 1. Low Solubility: The derivatized product or the picrate salt may have low solubility in the reaction solvent.2. Reagent Crystallization: The this compound or other reagents may crystallize out of solution, especially upon cooling.[11]1. Adjust Solvent: Experiment with a different solvent system or add an organic co-solvent if compatible with the analysis.2. Maintain Temperature: Ensure the reaction and measurement are performed at a temperature that maintains the solubility of all components.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Picric Acid, NaOH) add_picrate Add Picric Acid Solution prep_reagents->add_picrate prep_sample Prepare Sample & Standards prep_sample->add_picrate add_naoh Add NaOH to Initiate Reaction add_picrate->add_naoh incubate Incubate (Controlled Time & Temp) add_naoh->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate Concentration (vs. Standard Curve) measure->calculate

Caption: Workflow for this compound derivatization.

Troubleshooting Logic

G start Problem Observed low_signal Low or No Signal start->low_signal poor_repro Poor Reproducibility start->poor_repro high_bg High Background start->high_bg check_ph Check pH low_signal->check_ph Is solution alkaline? check_process Review Workflow Consistency poor_repro->check_process check_ratio Check Reagent Ratio high_bg->check_ratio check_time_temp Check Time / Temp check_ph->check_time_temp Yes sol_adjust_ph Adjust NaOH Conc. check_ph->sol_adjust_ph No check_reagents Check Reagent Age & Conc. check_time_temp->check_reagents Optimized sol_optimize_tt Optimize Incubation check_time_temp->sol_optimize_tt Not Optimized sol_fresh_reagents Prepare Fresh Reagents check_reagents->sol_fresh_reagents Old/Incorrect sol_standardize Standardize Process check_process->sol_standardize Inconsistent sol_reduce_reagent Reduce Reagent Excess check_ratio->sol_reduce_reagent Too High

References

"reducing background signal in spectrophotometric assays using sodium picrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium picrate in spectrophotometric assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in spectrophotometric assays?

A1: this compound is most famously used in the Jaffe reaction to determine creatinine levels in biological samples like serum and urine.[1] In this reaction, creatinine reacts with alkaline picrate to form a distinctive orange-red Janovsky complex, which can be quantified spectrophotometrically.[2] Another common application is the detection and quantification of cyanide, where cyanide reacts with alkaline picrate to form a red-colored complex.[3][4]

Q2: My blank readings are very high. What are the common causes?

A2: High blank absorbance is a frequent issue and can stem from several sources. The most common culprits include contaminated reagents, particularly the water or buffer used for dilutions.[5] Improperly cleaned cuvettes or microplates can also contribute to high background. Additionally, the age and storage of your this compound solution can be a factor, as it can degrade over time. If the entire plate or all readings are high, it may indicate a problem with the plate washer or the substrate itself.[5]

Q3: Can the sample itself contribute to high background absorbance?

A3: Yes, the sample matrix is a significant source of interference. In the context of the Jaffe reaction for creatinine, endogenous substances in serum such as glucose, bilirubin, proteins, and ketones can react with alkaline picrate to produce color and artificially inflate the readings.[1][6][7] For cyanide detection in food samples, other compounds in the sample matrix may also contribute to background color.

Q4: How can I minimize interference from the sample matrix?

A4: Several strategies can be employed to mitigate matrix effects. Sample dilution is a straightforward approach to reduce the concentration of interfering substances. For the Jaffe reaction, kinetic measurements, which monitor the rate of color formation over a specific time interval, can help to distinguish the rapid reaction of creatinine from the slower reactions of many interfering substances.[8] Sample preparation techniques like protein precipitation or solid-phase extraction (SPE) can also be used to remove interfering compounds before the assay.[9]

Q5: What is the optimal wavelength for measuring the this compound reaction product?

A5: The optimal wavelength depends on the specific assay. For the Jaffe reaction (creatinine detection), the absorbance of the orange-red complex is typically measured between 490 nm and 520 nm.[1][2] For cyanide detection using the alkaline picrate method, the red-colored complex is also measured in a similar range, commonly at 510 nm.[3][4]

Troubleshooting Guides

Issue 1: High Background Signal

High background absorbance can mask the specific signal from the analyte, leading to reduced sensitivity and inaccurate results.

Potential Cause Troubleshooting Steps
Contaminated Reagents 1. Prepare fresh reagents, especially buffers and this compound solution, using high-purity water. 2. Filter reagents through a 0.22 µm filter to remove particulate matter. 3. Store reagents in clean, tightly sealed containers to prevent contamination.
Improperly Cleaned Labware 1. Thoroughly clean all glassware, cuvettes, and microplates with a suitable detergent and rinse extensively with deionized water. 2. If using disposable plastics, ensure they are from a reputable source and are certified for spectrophotometric applications.
Sub-optimal Reagent Concentrations 1. Titrate the concentration of this compound and the alkaline solution (e.g., NaOH) to find the optimal balance that provides a strong signal for the analyte with minimal background. 2. Refer to established protocols for recommended concentration ranges.
Extended Incubation Time 1. Optimize the incubation time to allow for sufficient color development from the analyte-picrate reaction while minimizing the contribution from slower-reacting interfering substances. 2. For kinetic assays, ensure the reading window is appropriately set to capture the initial, rapid phase of the reaction.
Incorrect pH 1. Verify the pH of the reaction mixture. The alkaline picrate reaction is highly pH-dependent.[10] 2. Ensure the buffer system is robust enough to maintain the optimal pH throughout the assay.
Issue 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the analyte signal from the background, leading to poor assay sensitivity and reproducibility.

Potential Cause Troubleshooting Steps
Low Analyte Concentration 1. If possible, concentrate the sample to increase the analyte concentration. 2. For very low concentrations, consider a more sensitive analytical method if available.
Sub-optimal Wavelength 1. Scan the absorbance spectrum of the reaction product to confirm the wavelength of maximum absorbance (λmax). 2. Ensure the spectrophotometer is set to the correct λmax for your specific assay.
Degraded Reagents 1. Prepare fresh this compound and other critical reagents. Picric acid solutions can be sensitive to light and should be stored in amber bottles. 2. Check the expiration dates of all reagents.
Presence of Quenching Agents 1. Some compounds in the sample matrix can quench the colorimetric signal. 2. Perform spike and recovery experiments to assess for quenching effects. If present, sample purification may be necessary.

Data Presentation: Interference in the Jaffe Reaction

The following tables summarize the quantitative impact of common interfering substances on creatinine measurements using the Jaffe reaction.

Table 1: Effect of Glucose on Creatinine Measurement

Creatinine Concentration (µmol/L)Glucose Concentration (mmol/L)% Increase in Measured Creatinine
< 8817 - 28Significant positive interference
89 - 17717 - 28Less significant positive interference
< 45Normal RangeInterference observed

This table is a summary of findings where high glucose concentrations were shown to falsely elevate creatinine levels, particularly at lower creatinine concentrations.[6][11]

Table 2: Effect of Bilirubin on Creatinine Measurement

Bilirubin ConcentrationEffect on Creatinine Measurement
HighNegative interference (falsely lower creatinine values)

Bilirubin is known to cause a negative interference in the Jaffe reaction by being oxidized to biliverdin under alkaline conditions, which leads to a decrease in absorbance at the measurement wavelength.[6][7]

Experimental Protocols

Protocol 1: Creatinine Determination using the Jaffe Reaction (Endpoint)
  • Reagent Preparation:

    • Picric Acid Solution (e.g., 1.175% in water)

    • Sodium Hydroxide Solution (e.g., 0.75 N)

    • Creatinine Standard Solutions (prepared in 0.1 N HCl)

  • Sample Preparation:

    • Deproteinize serum samples using a suitable method (e.g., with tungstic acid).

  • Assay Procedure:

    • To a test tube, add 1.0 mL of the deproteinized sample, standard, or blank (0.1 N HCl).

    • Add 1.0 mL of picric acid solution and mix.

    • Add 1.0 mL of sodium hydroxide solution, mix well, and start a timer.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 520 nm against the blank.

  • Calculation:

    • Calculate the creatinine concentration in the sample by comparing its absorbance to that of the standard.

Protocol 2: Cyanide Determination using the Alkaline Picrate Method
  • Reagent Preparation:

    • Alkaline Picrate Solution: Prepare by mixing a solution of picric acid with a solution of sodium carbonate (e.g., 1g picric acid and 5g sodium carbonate in 200 mL water).[4]

    • 20% Hydrochloric Acid (HCl)

    • 50% Ethanol

  • Sample Preparation:

    • Homogenize the sample (e.g., cassava flour) and weigh a known amount (e.g., 10g) into a reaction bottle.[3]

  • Assay Procedure:

    • Prepare picrate paper strips by soaking filter paper in the alkaline picrate solution and allowing them to drain.

    • Add hot 20% HCl to the sample in the reaction bottle to liberate hydrogen cyanide (HCN) gas.[3]

    • Immediately seal the bottle with the picrate paper strip suspended over the sample, ensuring it does not touch the liquid.

    • Incubate at room temperature for approximately 24 hours. The paper will turn from yellow to a shade of red.[3]

    • Elute the color from the paper strip by immersing it in a known volume of 50% ethanol for 30 minutes.[3]

    • Measure the absorbance of the ethanol solution at 510 nm.[3]

  • Calculation:

    • Determine the cyanide concentration using a standard curve prepared with known concentrations of potassium cyanide.[3]

Visualizations

Jaffe_Reaction_Pathway substance substance intermediate intermediate product product condition condition Creatinine Creatinine Janovsky_Complex Janovsky Anion (Intermediate) Creatinine->Janovsky_Complex Picrate Picrate Anion Picrate->Janovsky_Complex Red_Complex Red-Orange Colored Complex (λmax ~520 nm) Janovsky_Complex->Red_Complex Tautomerization Alkaline Alkaline Conditions (OH-) Alkaline->Janovsky_Complex Cyanide_Detection_Pathway substance substance intermediate intermediate product product condition condition Cyanide Cyanide Ion (CN-) Intermediate_Complex Intermediate Adduct Cyanide->Intermediate_Complex Picrate Picrate Anion Picrate->Intermediate_Complex Isopurpurate Isopurpurate (Red-Colored Complex) Intermediate_Complex->Isopurpurate Reduction & Rearrangement Alkaline Alkaline Conditions Alkaline->Intermediate_Complex Troubleshooting_Workflow start start decision decision process process solution solution issue issue start_node Start: High Background Absorbance check_blank Is the blank reading high? start_node->check_blank check_reagents Check Reagents & Labware check_blank->check_reagents Yes check_sample_controls Are sample readings high? check_blank->check_sample_controls No prepare_fresh Prepare fresh reagents Clean labware check_reagents->prepare_fresh no_issue Issue Resolved prepare_fresh->no_issue matrix_interference Suspect Matrix Interference check_sample_controls->matrix_interference Yes review_protocol Review Protocol check_sample_controls->review_protocol No optimize_assay Optimize Assay Parameters matrix_interference->optimize_assay dilute_sample Dilute sample Use kinetic assay Sample cleanup optimize_assay->dilute_sample dilute_sample->no_issue adjust_params Adjust incubation time/temp Verify wavelength review_protocol->adjust_params adjust_params->no_issue

References

Technical Support Center: Purifying Crude Sodium Picrate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of crude sodium picrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to ensure a successful purification process.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Question Answer
Why are my this compound crystals not forming? This is a common issue that can arise from several factors: 1. Too much solvent was used: If the solution is not supersaturated upon cooling, crystallization will not occur. To remedy this, heat the solution to evaporate some of the solvent and then allow it to cool again.[1] 2. The solution is supersaturated but requires nucleation: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[1] 3. The cooling process is too slow or too fast: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[2]
My product has "oiled out" instead of forming crystals. What should I do? "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To resolve this: 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent to lower the saturation point. 3. Allow the solution to cool more slowly to encourage crystal formation rather than oiling.
The recovered yield of pure this compound is very low. What are the possible reasons? A low yield can be attributed to several factors: 1. Using an excessive amount of solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1] 2. Premature crystallization during hot filtration: If the solution cools too quickly in the funnel, the product will crystallize along with the impurities. Ensure the filtration apparatus is pre-heated. 3. Washing the crystals with a solvent that is not ice-cold: Warmer solvent will dissolve some of your purified crystals.
How do I remove the unreacted picric acid impurity? Unreacted picric acid is a common impurity in crude this compound. A common and effective method for its removal involves a two-solvent system. Crude this compound is dissolved in a solvent where it is soluble (e.g., acetone), and then a second solvent in which this compound is insoluble but picric acid is soluble (e.g., dichloromethane) is added to precipitate the purified this compound, leaving the picric acid in the solution.[3]
What is the best solvent system for recrystallizing this compound? A frequently used and effective solvent system is a mixture of acetone and dichloromethane. Crude this compound is dissolved in a minimal amount of hot acetone, and then dichloromethane is added. This compound is less soluble in this mixture and will crystallize out, while impurities like picric acid tend to remain in the solvent.[3] Another option is recrystallization from a deionized water solution.

Data Presentation

Solvent Solubility Behavior Notes
Water Soluble, especially when hot.Often used for the initial synthesis and can be used for recrystallization.
Acetone Soluble.A good solvent for dissolving crude this compound before adding an anti-solvent.[3]
Ethanol Slightly soluble.Can be a component of a mixed solvent system.
Dichloromethane Sparingly soluble to insoluble.Often used as an "anti-solvent" to precipitate this compound from an acetone solution and to wash away soluble impurities like picric acid.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Acetone-Dichloromethane Solvent System

This protocol is designed for the purification of crude this compound containing impurities such as unreacted picric acid.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Dichloromethane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture while stirring until the this compound is completely dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot acetone through it. Quickly filter the hot this compound solution to remove the insoluble impurities.

  • Crystallization: Transfer the hot acetone solution to a clean Erlenmeyer flask. Slowly add dichloromethane to the solution with gentle swirling. The addition of the anti-solvent will decrease the solubility of this compound and induce crystallization. Continue adding dichloromethane until a significant amount of precipitate is observed.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Visualizations

Experimental Workflow for this compound Recrystallization

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Acetone A->B C Hot Gravity Filtration (Optional, if insoluble impurities are present) B->C Solution with insoluble impurities D Add Dichloromethane (Anti-solvent) B->D Clear Solution C->D J Insoluble Impurities (Discard) C->J E Slow Cooling & Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Dichloromethane F->G K Mother Liquor (Contains soluble impurities) F->K H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of crude this compound.

Troubleshooting Logic for Failed Crystallization

Troubleshooting_Crystallization Start No Crystals Formed Upon Cooling Q1 Is the solution clear or cloudy? Start->Q1 A1_clear Solution is likely not saturated. Q1->A1_clear Clear A1_cloudy Solution may be supersaturated. Q1->A1_cloudy Cloudy Action1 Boil off some solvent to concentrate the solution. A1_clear->Action1 Action2 Induce nucleation. A1_cloudy->Action2 Action1->Start Re-cool Action2a Scratch inner surface of the flask. Action2->Action2a Action2b Add a seed crystal. Action2->Action2b End Crystals Form Action2a->End Action2b->End

Caption: Decision tree for troubleshooting failed crystallization.

References

"managing picric acid contamination in sodium picrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of sodium picrate, with a specific focus on managing contamination from unreacted picric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of picric acid contamination in my this compound product?

A: Unreacted picric acid is a primary contaminant. Visual signs can include a non-uniform yellow color or improperly formed crystals. If the product, after drying, appears moist or sticky, it may indicate the presence of residual acids like sulfuric acid used in the initial nitration to produce picric acid.[1] For definitive identification, analytical methods are required.

Q2: How can I purify my crude this compound to remove picric acid?

A: The most common method is recrystallization, which leverages the solubility differences between this compound and picric acid. A proven technique involves dissolving the crude product in a minimal amount of a solvent like acetone, filtering out any insoluble impurities, and then precipitating the this compound by adding the solution to a larger volume of a solvent in which picric acid is more soluble, such as dichloromethane (CH₂Cl₂).[2] This process leaves the unreacted picric acid behind in the solvent mixture.[2]

Q3: Which analytical methods are recommended for confirming the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying picric acid. Ion-pair chromatography on a reverse-phase column can directly determine picric acid concentrations in aqueous solutions with high sensitivity.[3] Additionally, various fluorescence-based detection methods, which often rely on fluorescence quenching, are extremely sensitive for detecting trace amounts of picric acid.[4][5]

Q4: What are the critical safety precautions when working with picric acid?

A: Picric acid is a high-power explosive, especially when dry, and is sensitive to shock, friction, and heat.[6]

  • Hydration: Always ensure picric acid is kept wet with at least 10% water content.[6] Never allow it to dry out.

  • Incompatibilities: Avoid all contact with metals (especially copper, lead, zinc), concrete, plaster, and bases, as it can form even more unstable and shock-sensitive picrate salts.[7][8][9]

  • Handling: Use non-metal (e.g., ceramic or plastic) spatulas.[6] Handle inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves (latex is ineffective), a lab coat, and chemical splash goggles.[8][10]

  • Storage: Store in glass or polyethylene containers with non-metal caps.[8] Clearly label all containers with the date received.[10]

Q5: How should I dispose of waste contaminated with picric acid?

A: NEVER pour untreated picric acid solutions down the drain, as this can lead to the formation of explosive metal picrates in the plumbing.[11] For small residual amounts in solution, you can neutralize the picric acid by converting it to this compound with a base like sodium hydroxide or sodium bicarbonate.[12] This neutralized solution can then be flushed with copious amounts of water.[1][12] For solid waste or larger spills, treat it as hazardous material. Keep the waste wet, place it in a labeled plastic or glass container, and contact your institution's Environmental Health & Safety (EHS) office for immediate pickup and disposal.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction between picric acid and the sodium base.Ensure a slight molar excess of the sodium base (e.g., NaOH) is used to drive the reaction to completion.[13] Monitor the pH to confirm the solution is slightly alkaline.
Product lost during washing/recrystallization.Use ice-cold water for washing crystals to minimize dissolution.[1] Optimize recrystallization solvent volumes to prevent excessive loss of the product.
Product is Clumpy or Sticky After Drying Presence of residual acid (e.g., H₂SO₄) from picric acid synthesis.This indicates impure starting material. The picric acid should be thoroughly recrystallized and washed before use. If present in the final product, further washing and recrystallization of the this compound may be necessary.[1]
Final Product Shows Inconsistent Color Incomplete conversion to this compound; presence of unreacted picric acid.The reaction may need more time or gentle heating to go to completion. Purify the final product using the recommended recrystallization protocol.[2]
Difficulty Filtering the Product Very fine crystals have formed.Allow the crystallized solution to cool slowly without agitation to encourage the growth of larger crystals, which are easier to filter.

Quantitative Data Summary

The purification of this compound relies on the differential solubility of the components.

Compound Solvent Temperature Solubility Citation
Picric AcidWater20 - 30 °C~1.4 g / 100 mL[3][13]
This compoundWater30 °C5.58 g / 100 mL[13]
Picric AcidDichloromethane-More soluble than this compound[2]

Analytical Detection Limits for Picric Acid

Method Sample Type Detection Limit Citation
HPLC (Direct)Water10 µg / L[3]
HPLC (with Extraction)Water0.1 µg / L[3]
Fluorescence QuenchingVariesSub-micromolar (~10⁻⁷ M)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Picric Acid and NaOH

This protocol is based on the reaction of picric acid with sodium hydroxide.[13]

  • Preparation: In a fume hood, place an 800 mL beaker on a hotplate stirrer.

  • Dissolution: Add 22.9 g (0.1 mole) of hydrated picric acid to 400 mL of deionized water. Heat the mixture to boiling while stirring to completely dissolve the picric acid.

  • Reaction: Once dissolved, turn off the heat. Prepare a solution of 4.2 g (0.105 moles) of sodium hydroxide in 25 mL of water. Slowly add the NaOH solution to the hot, stirred picric acid solution. The solution will turn a deeper yellow/orange as this compound forms.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Isolation: Collect the this compound crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any excess NaOH and other water-soluble impurities.

  • Drying: Carefully dry the product. Note: While this compound is more stable than picric acid, it is still an energetic material. Avoid excessive heat.

Protocol 2: Purification of this compound by Recrystallization

This protocol is designed to remove unreacted picric acid.[2]

  • Dissolution: Dissolve the crude this compound in a minimal volume of acetone.

  • Filtration: If any insoluble impurities are present, filter the acetone solution.

  • Precipitation: In a separate, larger beaker, place a volume of dichloromethane (CH₂Cl₂) approximately 15-20 times the volume of the acetone solution used.

  • Recrystallization: Slowly add the acetone filtrate to the stirred dichloromethane. The this compound will precipitate out of the solution, while the more soluble picric acid will remain in the filtrate.

  • Isolation: Collect the purified, needle-like yellowish this compound crystals by vacuum filtration.

  • Drying: Dry the final product under vacuum at a low temperature.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_isolation Initial Isolation cluster_purification Purification Stage PA Picric Acid in Boiling Water Reaction Reaction Beaker: Formation of Crude This compound PA->Reaction NaOH NaOH Solution NaOH->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration1 Vacuum Filtration Cooling->Filtration1 Crude Crude this compound (May contain Picric Acid) Filtration1->Crude Dissolve Dissolve in Acetone Crude->Dissolve Precipitate Add to Dichloromethane Dissolve->Precipitate Filtration2 Final Filtration Precipitate->Filtration2 Pure Pure this compound Filtration2->Pure Waste Filtrate Waste (Picric Acid in Solvent) Filtration2->Waste

Caption: Workflow for this compound synthesis and subsequent purification.

Troubleshooting_Contamination Start Crude Sodium Picrate Synthesized Check Visual Inspection: Sticky, Clumpy, or Non-Uniform Color? Start->Check PurityOK Proceed with Dry Product Check->PurityOK No Contaminated Suspected Picric Acid or other Contamination Check->Contaminated Yes Recrystallize Perform Recrystallization (e.g., Acetone/CH₂Cl₂) Contaminated->Recrystallize Analyze Analytical Confirmation (e.g., HPLC) Recrystallize->Analyze Pure Product is Pure Analyze->Pure Purity Confirmed Repeat Repeat Purification Analyze->Repeat Contamination Still Present Repeat->Recrystallize

Caption: Troubleshooting decision tree for picric acid contamination.

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste Start Prepare to Handle Picric Acid PPE Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE FumeHood Work in a Fume Hood PPE->FumeHood Inspect Inspect Container: - Check Hydration Level - No Metal Cap FumeHood->Inspect Dispense Use Non-Metal Spatula Inspect->Dispense Avoid Avoid Contact with: Metals, Concrete, Bases Dispense->Avoid Cleanup Clean Spills Immediately (Keep Wet!) Avoid->Cleanup Store Store in Labeled Glass/Plastic Container Cleanup->Store Waste Dispose of Waste via EHS Store->Waste

Caption: Safety workflow for handling picric acid in the laboratory.

References

Validation & Comparative

A Comparative Analysis of the Explosive Sensitivity of Sodium Picrate and Potassium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the explosive sensitivity of sodium picrate and potassium picrate, focusing on their response to impact, friction, and electrostatic discharge. The information presented is intended for researchers and professionals in fields where the handling and characterization of energetic materials are critical. All quantitative data is supported by experimental findings from peer-reviewed literature.

Executive Summary

Comparative Sensitivity Data

The following tables summarize the available experimental data on the impact, friction, and thermal sensitivity of this compound and potassium picrate.

Table 1: Impact and Friction Sensitivity

CompoundImpact Sensitivity (Drop Hammer Test, 50% Explosion Height)Friction Sensitivity (BAM Friction Test)Reference
This compound (monohydrate)More sensitive than picric acidLess sensitive than anhydrous picrates[2][3]
Potassium Picrate (anhydrous)More sensitive than picric acidMore sensitive than hydrated picrates[2][3]
Picric AcidBaselineBaseline[2][3]

Table 2: Thermal Sensitivity

CompoundDecomposition Onset (DSC)Activation Energy (DSC)Reference
This compoundHigher than picric acid151.3 kJ/mol[2][4]
Potassium PicrateHigher than picric acid207.9 kJ/mol[2][4]
Picric AcidLower than alkali metal picratesNot Specified[2][4]

Detailed Experimental Protocols

The data presented in this guide is derived from standardized explosive sensitivity tests. The methodologies for these tests are outlined below.

Impact Sensitivity Testing (BAM Drop Hammer Method)

The impact sensitivity of the picrate salts is determined using a drop hammer apparatus, a standard method for assessing the response of an energetic material to impact.[5]

  • Sample Preparation: A small, precisely measured amount of the test material (typically around 40 mg) is placed within a standardized steel sleeve and plunger assembly.[5]

  • Apparatus Setup: The assembly containing the sample is positioned on a steel anvil at the base of the drop hammer machine.[5]

  • Test Execution: A specified weight is dropped from a predetermined height onto the plunger, thereby imparting a known amount of energy to the sample.[6]

  • Observation: The outcome of each drop is recorded as either a "go" (initiation, indicated by sound, flash, or smoke) or a "no-go" (no reaction).[6]

  • Data Analysis: A statistical method, such as the Bruceton or Neyer d-optimal test, is employed to determine the 50% initiation level (the height from which the weight must be dropped to have a 50% probability of causing an explosion).[7]

Friction Sensitivity Testing (BAM Friction Test)

Friction sensitivity is evaluated using a device that subjects the material to frictional forces between two surfaces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction tester is a commonly used apparatus.[8][9]

  • Sample Preparation: A small quantity of the explosive material is placed on a fixed porcelain plate.[9]

  • Apparatus Setup: A porcelain peg is placed on top of the sample, and a weighted arm applies a specific load to the peg.[9]

  • Test Execution: The porcelain plate is moved back and forth under the weighted peg at a constant speed.[9]

  • Observation: The test is observed for any signs of initiation, such as a crackling sound, sparks, or flame.[10]

  • Data Analysis: The test is repeated with varying loads to determine the lowest load at which initiation occurs in a specified number of trials (e.g., 1 in 10).[8] A lower load value indicates higher friction sensitivity.[8]

Electrostatic Discharge (ESD) Sensitivity Testing

ESD sensitivity testing determines the susceptibility of an explosive to initiation by an electric spark.

  • Sample Preparation: A prepared sample of the material is placed in a sample holder, often between two electrodes.

  • Apparatus Setup: A high-voltage power supply is used to charge a capacitor of a known value.

  • Test Execution: The stored electrical energy in the capacitor is discharged through the sample, creating a spark. The energy of the spark can be calculated using the formula E = ½CV², where C is the capacitance and V is the voltage.

  • Observation: The outcome is observed for any reaction, similar to impact and friction testing.

  • Data Analysis: The test is repeated with varying energy levels to determine the minimum ignition energy (MIE), which is the lowest spark energy required to initiate the explosive.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in the synthesis of the picrate salts and the general workflow for sensitivity testing.

Synthesis PicricAcid Picric Acid AlkaliPicrate Alkali Metal Picrate (Sodium or Potassium Picrate) PicricAcid->AlkaliPicrate Reacts with AlkaliCarbonate Alkali Metal Carbonate (e.g., Na2CO3 or K2CO3) AlkaliCarbonate->AlkaliPicrate Reacts with Water Water AlkaliPicrate->Water Byproduct CO2 Carbon Dioxide AlkaliPicrate->CO2 Byproduct

Caption: Synthesis of Alkali Metal Picrates.

SensitivityTestingWorkflow cluster_stimuli Initiating Stimulus Impact Impact Sample Explosive Sample (Sodium or Potassium Picrate) Impact->Sample Friction Friction Friction->Sample ESD Electrostatic Discharge ESD->Sample TestApparatus Standardized Test Apparatus Sample->TestApparatus Observation Observation of Reaction (Go / No-Go) TestApparatus->Observation DataAnalysis Statistical Analysis Observation->DataAnalysis SensitivityValue Determination of Sensitivity Value (e.g., 50% Explosion Height, MIE) DataAnalysis->SensitivityValue

Caption: General Workflow for Explosive Sensitivity Testing.

Conclusion

The available data indicates that both this compound and potassium picrate are sensitive primary explosives that require careful handling. Potassium picrate, being anhydrous, exhibits greater friction sensitivity compared to the hydrated this compound.[2][3] Both are more sensitive to impact than their parent compound, picric acid.[2][3] While quantitative ESD sensitivity data is lacking for a direct comparison, the general sensitivity of picrates to electrostatic discharge necessitates stringent safety protocols to prevent accidental initiation from static electricity. Further research to quantify the MIE of both sodium and potassium picrate would provide a more complete understanding of their relative hazards.

References

The Jaffé Reaction's Reign Challenged: A Comparative Guide to Creatinine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the Jaffé reaction, relying on the interaction between creatinine and alkaline sodium picrate, has been the cornerstone of creatinine determination in clinical laboratories. Its longevity can be attributed to its simplicity and low cost.[1][2] However, this traditional method is plagued by a significant drawback: a lack of specificity. A variety of endogenous and exogenous compounds, known as non-creatinine chromogens, interfere with the reaction, leading to inaccuracies in creatinine measurement.[1][3][4] This has prompted the development and adoption of alternative methods, most notably enzymatic assays, which offer superior accuracy and specificity.[2][5][6]

This guide provides a comprehensive comparison of the traditional Jaffé method with its primary alternative, the enzymatic method, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.

Performance Comparison: Jaffé vs. Enzymatic Method

The choice between the Jaffé and enzymatic methods often involves a trade-off between cost and accuracy. While the Jaffé method is significantly less expensive, the enzymatic method provides more reliable results due to its higher specificity and reduced susceptibility to interferences.[5][7]

FeatureJaffé Method (Alkaline Picrate)Enzymatic MethodHigh-Performance Liquid Chromatography (HPLC)Isotope Dilution-Mass Spectrometry (IDMS)
Principle Colorimetric reaction between creatinine and picrate in an alkaline medium.[1][8]Multi-step enzymatic cascade typically involving creatininase, creatinase, and sarcosine oxidase.[9]Chromatographic separation of creatinine from other sample components followed by UV detection.[4]Considered the gold standard; involves adding a labeled creatinine internal standard to the sample for highly accurate quantification.[2][6]
Specificity Low; susceptible to interference from various compounds (e.g., glucose, bilirubin, proteins, ketones, certain drugs like cephalosporins).[1][3][10][11]High; significantly less affected by common interfering substances.[2][6][12]High; provides excellent separation from interfering compounds.[2]Very High; offers the highest level of specificity and accuracy.[2][6]
Accuracy Can overestimate creatinine levels, especially at lower concentrations, due to positive interference.[11][12] Bilirubin can cause negative interference.[13][14]Generally more accurate than the Jaffé method.[12]High accuracy.[2]Reference method for accuracy.[14][15]
Cost per Test Low (e.g., ~$0.30).[7]Higher (e.g., ~$2.00).[7]HighVery High
Advantages Inexpensive, simple, and rapid.[1][2]High specificity and accuracy, less interference.[2][6]High sensitivity and specificity.[2]Gold standard for accuracy and specificity.[2]
Disadvantages Susceptible to numerous interferences, potentially leading to clinical misinterpretation.[3][5] Picric acid is a hazardous and staining reagent.[9]More expensive than the Jaffé method.[5][7]Requires specialized equipment and longer analysis times.Complex instrumentation and high cost, not suitable for routine clinical use.[14]

Experimental Protocols

Traditional Jaffé Method (Kinetic)

This protocol is a generalized representation of the kinetic Jaffé method.

Principle: Creatinine reacts with picric acid in an alkaline solution to form a red-orange complex. The rate of color formation is measured spectrophotometrically and is proportional to the creatinine concentration.[8][16]

Reagents:

  • R1 (Picric Acid Reagent): Picric acid solution (e.g., 17.5 mmol/L).[8]

  • R2 (Alkaline Reagent): Sodium hydroxide solution (e.g., 0.29 mol/L).[8]

  • Working Reagent: Prepared by mixing equal volumes of R1 and R2.[8]

  • Creatinine Standard: A solution of known creatinine concentration (e.g., 2 mg/dL).[8]

Procedure:

  • Prepare the working reagent.

  • Pipette the sample (serum or diluted urine) and the creatinine standard into separate cuvettes.

  • Add the working reagent to the cuvettes.

  • Mix and start the spectrophotometer timer.

  • Measure the change in absorbance at a specific wavelength (typically 490-520 nm) over a defined time interval (e.g., between 30 and 90 seconds).[1][2]

  • The rate of change in absorbance of the sample is compared to that of the standard to calculate the creatinine concentration.

Enzymatic Method

This protocol outlines a typical enzymatic assay for creatinine determination.

Principle: This method involves a series of coupled enzymatic reactions. Creatinine is first hydrolyzed to creatine by creatininase. Creatine is then converted to sarcosine and urea by creatinase. Sarcosine is oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide. The hydrogen peroxide is then measured in a peroxidase-catalyzed reaction that produces a colored product, which is quantified spectrophotometrically.[9]

Reagents:

  • Reagent 1 (R1): Buffer solution containing creatinase, sarcosine oxidase, and a chromogenic substrate.

  • Reagent 2 (R2): Buffer solution containing creatininase and peroxidase.

  • Creatinine Standard: A solution of known creatinine concentration.

Procedure:

  • Pipette the sample and creatinine standard into separate cuvettes.

  • Add Reagent 1 and incubate to allow for the conversion of any pre-existing creatine and subsequent reactions, establishing a baseline.

  • Add Reagent 2 to initiate the specific reaction for creatinine.

  • Incubate for a set period.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 550 nm).[9]

  • The final absorbance of the sample is compared to that of the standard to determine the creatinine concentration.

Workflow Diagrams

Jaffe_Method_Workflow cluster_sample Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Serum or Urine Sample Mix Mix Sample with Alkaline Picrate Reagent Sample->Mix Complex Formation of Red-Orange Creatinine-Picrate Complex Mix->Complex Spectro Measure Rate of Absorbance Change (490-520 nm) Complex->Spectro Calculation Calculate Creatinine Concentration Spectro->Calculation

Caption: Workflow of the Jaffé Method for Creatinine Determination.

Enzymatic_Method_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic_reactions Enzymatic Cascade cluster_detection Detection Sample Serum or Urine Sample Creatinine_to_Creatine Creatinine -> Creatine (Creatininase) Sample->Creatinine_to_Creatine Creatine_to_Sarcosine Creatine -> Sarcosine + Urea (Creatinase) Creatinine_to_Creatine->Creatine_to_Sarcosine Sarcosine_Oxidation Sarcosine -> H2O2 (Sarcosine Oxidase) Creatine_to_Sarcosine->Sarcosine_Oxidation Color_Reaction H2O2 + Chromogen -> Colored Product (Peroxidase) Sarcosine_Oxidation->Color_Reaction Spectro Measure Absorbance (e.g., 550 nm) Color_Reaction->Spectro Calculation Calculate Creatinine Concentration Spectro->Calculation

Caption: Workflow of the Enzymatic Method for Creatinine Determination.

Conclusion

While the Jaffé method remains a viable option in resource-limited settings, the superior specificity and accuracy of enzymatic assays make them the preferred choice for routine clinical testing and research where reliable results are paramount.[6] For the highest level of accuracy, particularly in research and reference applications, methods like HPLC and IDMS are available, though their complexity and cost limit their widespread use.[2][14] The selection of a creatinine determination method should be based on a careful consideration of the specific requirements for accuracy, the potential for interfering substances in the samples being analyzed, and budgetary constraints. The ongoing development of new technologies, such as biosensors, may offer even more rapid and convenient options in the future.[2]

References

A Comparative Guide to the Validation of a New Analytical Method: Sodium Picrate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data quality and reliability. This guide provides an objective comparison of the sodium picrate derivatization method for the quantification of cyanide and its precursors, such as amygdalin, against other common analytical techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison of Analytical Methods

The this compound method offers a simple and cost-effective approach for cyanide determination. Its performance, however, should be carefully evaluated against more sophisticated instrumental methods, particularly when high sensitivity and throughput are required. The following tables summarize the key validation parameters for the this compound method and its alternatives.

Table 1: Comparison of Validated Methods for Cyanide Determination

ParameterThis compound MethodPyridine-Barbituric Acid MethodIon Chromatography (IC)LC-MS/MS
Linearity Range 0.3 - 120 mg/L[1]0.02 - 1 mg/L2 ppb and up[2]42 - 441 ppb (LOQ)[3]
> 0.995[1]Not specifiedNot specified> 0.99
Accuracy (Recovery) 98.6% - 99.1%[4]Not specified>90%Not specified
Precision (%RSD) < 15%[2]Not specified< 15%[2]Not specified
Limit of Detection (LOD) As low as 1 µg[4]~0.02 mg/L0.1 ppb[2]14 - 147 ppb[3]
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified42 - 441 ppb[3]
Advantages Simple, inexpensive, suitable for field use.[1]Established colorimetric method.Good sensitivity and selectivity for free cyanide.[2]High sensitivity and specificity.[5]
Disadvantages Potential for cyanide loss during distillation, less accurate than instrumental methods.[6][7]Involves toxic reagents.Requires specialized equipment.High cost, complex instrumentation.[5]

Table 2: Comparison of Validated Methods for Amygdalin Determination

ParameterThis compound Method (indirect, as cyanide)HPLC-DADLC-MS/MS
Linearity Range Dependent on cyanide determination0.01 - 1.03 mg/mL[8]0.05 - 50 µg/mL[9][10]
> 0.995 (for cyanide)[1]> 0.99[8]> 0.99[9][10]
Accuracy (Recovery) 98.6% - 99.1% (for cyanide)[4]97.74% - 102.8%90% - 107%[9][10]
Precision (%RSD) < 15% (for cyanide)[2]0.07% - 1.62%≤ 6%[9][10]
Limit of Detection (LOD) As low as 1 µg (of cyanide)[4]1.06 µg/cm³0.8 ng/g[9][10]
Limit of Quantification (LOQ) Not specified3.49 µg/cm³2.5 ng/g[9][10]
Advantages Simple, low cost.Good for routine quantification.Very high sensitivity and specificity, can identify isomers.[5]
Disadvantages Indirect measurement, less accurate for amygdalin itself.[6]Lower sensitivity than LC-MS/MS.Expensive equipment and expertise required.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the this compound derivatization method for cyanide analysis and a common alternative.

This compound Method for Total Cyanide in Cassava Flour[5][12]

1. Reagent Preparation:

  • Alkaline Picrate Solution: Prepare a solution containing 1 g of picric acid and 5 g of sodium carbonate in 200 mL of distilled water.[7]
  • 20% Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl with distilled water.

2. Sample Preparation and Derivatization:

  • Weigh 10 g of the cassava flour sample into a reaction bottle.
  • Add 50 mL of 20% HCl solution to the bottle and heat to 80°C to liberate hydrogen cyanide (HCN) gas.[4]
  • Immediately seal the bottle with a stopper fitted with a suspended strip of filter paper impregnated with the alkaline picrate solution.[4]
  • Incubate the sealed bottle at room temperature for 16-24 hours. The picrate paper will turn from yellow to a reddish-brown color in the presence of HCN.[4][11]

3. Spectrophotometric Measurement:

  • After incubation, remove the picrate paper from the bottle.
  • Elute the colored compound from the paper by immersing it in a known volume (e.g., 5 mL) of 50% ethanol solution for 30 minutes.[4]
  • Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.[4]
  • Quantify the cyanide concentration using a calibration curve prepared with known concentrations of potassium cyanide.

Pyridine-Barbituric Acid Method for Total Cyanide (EPA Method 335.2)[2]

1. Distillation:

  • Place 500 mL of the sample into a distillation flask.
  • Add a strong acid (e.g., sulfuric acid) and a magnesium chloride solution to facilitate the release of HCN from metal-cyanide complexes.
  • Heat the solution to boiling and distill the HCN into a sodium hydroxide (NaOH) absorber solution.

2. Colorimetric Reaction:

  • Take an aliquot of the NaOH absorber solution containing the trapped cyanide.
  • Adjust the pH to less than 8 and add chloramine-T to convert cyanide to cyanogen chloride (CNCl).
  • Add a pyridine-barbituric acid reagent. This reacts with CNCl to form a red-blue colored complex.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the solution at 578 nm.
  • Determine the cyanide concentration from a calibration curve prepared using cyanide standards.

Visualizing the Workflow

Diagrams can provide a clear and concise overview of the experimental processes.

experimental_workflow cluster_picrate This compound Method cluster_pyridine Pyridine-Barbituric Acid Method Sample_Prep Sample Preparation (e.g., 10g Cassava Flour) Acidification Acidification & Heating (20% HCl, 80°C) Sample_Prep->Acidification Liberate HCN Derivatization Derivatization (HCN reacts with Picrate Paper) Acidification->Derivatization 16-24h Incubation Elution Elution (50% Ethanol) Derivatization->Elution Extract Color Measurement_P Spectrophotometry (510 nm) Elution->Measurement_P Quantify Sample_Distill Sample Distillation (Acidic, Reflux) Absorption HCN Absorption (NaOH Solution) Sample_Distill->Absorption Trap HCN Color_Reaction Colorimetric Reaction (Chloramine-T, Pyridine-Barbituric Acid) Absorption->Color_Reaction Form Chromophore Measurement_Py Spectrophotometry (578 nm) Color_Reaction->Measurement_Py Quantify

Caption: Experimental workflows for cyanide determination.

Logical Relationships in Method Selection

The choice of an analytical method depends on various factors, including the specific research question, available resources, and required sensitivity.

logical_relationship Start Start: Need to Analyze Cyanide/ Amygdalin High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes Field_Work Field or Low-Resource Setting? High_Throughput->Field_Work No IC_HPLC IC or HPLC High_Throughput->IC_HPLC Yes Field_Work->IC_HPLC No, Lab-based Picrate This compound Method Field_Work->Picrate Yes

References

A Comparative Guide to Cyanide Detection: Cross-Validation of the Sodium Picrate Test

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of cyanide is critical across various applications, from ensuring food safety to monitoring environmental contaminants. The sodium picrate test has long been utilized as a simple and cost-effective method for cyanide screening. However, its performance characteristics, particularly in comparison to more sophisticated analytical techniques, warrant a thorough evaluation. This guide provides a cross-validation of the this compound cyanide test with other prevalent methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance of Cyanide Detection Methods

The choice of a cyanide detection method is often a trade-off between sensitivity, specificity, cost, and ease of use. The following table summarizes the quantitative performance of the this compound test alongside other commonly employed analytical methods for cyanide determination.

Cyanide SpeciesAnalytical MethodPrincipleTypical Method Detection Limit (MDL)Applicable Concentration RangePrecision (as Relative Standard Deviation)Recovery
Total CyanideThis compound Paper Method Colorimetric reaction where HCN vapor reacts with alkaline picrate to form a red-colored complex.1 µg0-800 mg/kg (semi-quantitative), 0-200 µg/mL (quantitative)Reproducible values obtained98.6-99.1% in fortified foods
Total CyanideEPA Method 335.4 / Standard Methods 4500-CN- C & EReflux distillation followed by semi-automated colorimetry.~5 µg/L5 - 500 µg/L<15% RSD85-102% in wastewater
Total CyanideASTM D7511-12Segmented flow injection analysis with in-line UV digestion and amperometric detection.----
Free CyanideIon Chromatography with Amperometric DetectionChromatographic separation followed by electrochemical detection.2 ppb---
Free CyanideSpectrophotometry (Isonicotinate-barbiturate)Formation of a colored polymethine chromophore.0.005–0.01 mg/L---
Total CyanideGas Chromatography/Mass Spectrometry (GC/MS)Separation of volatile cyanide compounds followed by mass spectrometric detection.-0.05–10 µg/mL, 0.1–20 µg/mL-91-116% in plasma and urine
Free CyanideFluorescent ProbeRatiometric fluorescent response to cyanide.0.23 µM (S/N = 3)0–60 µM--
Free CyanideWater-Soluble Fluorescent ProbeDisplacement of a metal ion from a complex by cyanide, leading to fluorescence recovery.0.017 µmol/L-RSD ≤ 4.3%96.0-102.0% in spiked samples

Data presented is a compilation from various sources and may vary based on the specific sample matrix and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the experimental protocols for the this compound cyanide test and a comparative spectrophotometric method.

This compound Paper Method for Total Cyanide

This method is widely used for its simplicity, especially in field settings and for screening purposes. It relies on the reaction of hydrogen cyanide (HCN) with picrate-impregnated paper to produce a color change.

a) Preparation of Alkaline Picrate Solution and Test Strips:

  • Prepare an alkaline picrate solution by dissolving picric acid (e.g., 0.5% w/v) in a sodium carbonate solution (e.g., 2.5% w/v).

  • Cut Whatman No. 1 filter paper into strips of a defined size (e.g., 8x1 cm or 30x10 mm).

  • Immerse the paper strips in the alkaline picrate solution for a set duration (e.g., 15 minutes or 20 seconds) and then allow them to air-dry.

  • For stability, store the prepared picrate papers in a cool, dark place, preferably in a deep freezer.

b) Sample Preparation and Cyanide Liberation:

  • Place a known amount of the sample (e.g., 10g of cassava flour) into a glass bottle.

  • Acidify the sample to liberate hydrogen cyanide. This can be achieved by adding a hot mineral acid, such as 20% HCl heated to 80°C.

  • Immediately after adding the acid, suspend the picrate-impregnated paper strip above the sample and seal the bottle tightly.

c) Incubation and Detection:

  • Incubate the sealed bottle at room temperature (e.g., 28 ± 2°C) for a specified period (e.g., 24 hours) to allow the liberated HCN to react with the picrate paper. The paper will change color from yellow to orange or red in the presence of cyanide.

  • For quantitative analysis, elute the colored complex from the paper strip using a solvent such as 50% ethanol solution for 30 minutes.

  • Measure the absorbance of the eluate at 510 nm using a spectrophotometer.

  • Determine the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of cyanide.

Spectrophotometric Determination of Cyanide using the Isonicotinic Acid-Barbituric Acid Method

This method is a more sensitive and selective alternative to the picrate test.

a) Principle: Cyanide is converted to cyanogen chloride (CNCl) by reaction with chloramine-T. The cyanogen chloride then reacts with pyridine or isonicotinic acid and a barbituric acid derivative to form a colored product that can be quantified spectrophotometrically.

b) Reagents:

  • Chloramine-T solution

  • Isonicotinic acid-barbituric acid reagent

  • Phosphate buffer

  • Standard cyanide solution

c) Procedure:

  • Sample Preparation and Distillation: For complex matrices, a preliminary distillation step is often required to separate cyanide from interfering substances. This typically involves refluxing the acidified sample and trapping the liberated HCN in an alkaline absorber solution (e.g., NaOH).

  • Color Development:

    • Take an aliquot of the absorber solution containing the trapped cyanide.

    • Adjust the pH of the solution.

    • Add chloramine-T solution and mix.

    • After a specific reaction time, add the isonicotinic acid-barbituric acid reagent.

  • Spectrophotometric Measurement:

    • Allow the color to develop for a set period.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 600 nm).

  • Quantification:

    • Prepare a calibration curve using standard cyanide solutions treated with the same procedure.

    • Determine the cyanide concentration in the sample from the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows of the this compound test and a general spectrophotometric method.

SodiumPicrateWorkflow cluster_prep Preparation cluster_analysis Analysis prep_picrate Prepare Alkaline Picrate Solution prep_strips Impregnate Filter Paper Strips prep_picrate->prep_strips dry_strips Air-dry Strips prep_strips->dry_strips suspend Suspend Picrate Strip & Seal dry_strips->suspend sample Place Sample in Bottle acidify Acidify Sample to Liberate HCN sample->acidify acidify->suspend incubate Incubate at Room Temperature suspend->incubate elute Elute Color from Strip incubate->elute measure Measure Absorbance at 510 nm elute->measure

Caption: Experimental workflow for the this compound paper method.

SpectrophotometricWorkflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement sample_prep Sample Collection & Homogenization distillation Acid Distillation (if required) sample_prep->distillation trapping Trap HCN in Alkaline Solution distillation->trapping aliquot Take Aliquot of Absorber Solution trapping->aliquot add_chloramine Add Chloramine-T aliquot->add_chloramine add_reagent Add Isonicotinic Acid- Barbituric Acid Reagent add_chloramine->add_reagent develop_color Allow Color to Develop add_reagent->develop_color measure_abs Measure Absorbance (e.g., at 600 nm) develop_color->measure_abs quantify Quantify using Calibration Curve measure_abs->quantify

"comparative study of different picrate salts for organic base identification"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of organic bases are fundamental tasks in chemical research and drug development. One of the classical and still valuable methods for this purpose is the formation of crystalline derivatives, among which picrate salts hold a prominent place. The reaction of an organic base with picric acid yields a picrate salt, which often possesses a sharp and characteristic melting point, aiding in the identification of the unknown base.[1] This guide provides a comparative study of different picrate salts, supported by experimental data, to assist researchers in their selection and application for the identification of organic bases.

Physicochemical Properties: A Comparative Overview

The utility of a picrate salt for identification largely depends on its distinct physicochemical properties. A sharp, reproducible melting point is the most critical parameter. Other properties such as color, crystalline form, and solubility also contribute to the characterization process.

Below is a compilation of melting points for picrate derivatives of various organic bases, categorized by the class of the base.

Table 1: Melting Points of Picrate Salts of Common Organic Bases

Organic BaseClassMelting Point of Picrate Salt (°C)
Aliphatic Amines
TriethylamineTertiary Amine~175 (decomposes)[2]
PiperidineSecondary Amine151[3]
Aromatic Amines
AnilinePrimary Amine165-168
p-ToluidinePrimary Amine178-180
4-FluoroanilinePrimary Amine175-177[4]
m-PhenylenediamineDiamine222-224
β-NaphthylaminePrimary Amine194-196
Heterocyclic Bases
PyridineTertiary Amine164[3]
α-PicolineTertiary Amine169[3]
β-PicolineTertiary Amine170[3]
γ-PicolineTertiary Amine168[3]
QuinolineTertiary Amine202[3]
CarbazoleHeterocycle182-184
Alkaloids
(Data not readily available in a comparative format)

Table 2: Comparison of Physicochemical Properties of Selected Picrate Salts

PropertyTriethylamine PicratePotassium PicrateAmmonium Picrate
Molecular Formula C₁₂H₁₈N₄O₇C₆H₂KN₃O₇C₆H₆N₄O₇
Molecular Weight ( g/mol ) 330.30267.19[2]246.14[2]
Appearance Yellow crystalline solid[2]Reddish-yellow or green crystalline material[2]Yellow crystalline solid[2]
Melting Point (°C) ~175 (decomposes)[2]~310 (decomposes)[2]~265 (decomposes)[2]
Solubility in Water Soluble[2]0.5 g/100 mL at 20°C[2]1.1 g/100 mL at 20°C[2]
Solubility in Organic Solvents Soluble in polar organic solvents[2]Sparingly soluble in ethanol and ether[2]Slightly soluble in ethanol[2]

Spectroscopic Characterization

Modern spectroscopic techniques provide invaluable information for the structural elucidation of picrate salts, complementing the classical melting point analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of a picrate salt. The spectra of picrate salts exhibit characteristic absorption bands corresponding to the functional groups of both the organic base and the picrate anion.

Key diagnostic bands in the FT-IR spectra of picrate salts include:

  • N-H stretching vibrations: In the case of primary and secondary amines, the formation of the ammonium salt results in a shift and broadening of the N-H stretching bands, typically observed in the 3100-3250 cm⁻¹ region. For instance, in the FT-IR spectrum of anilinium picrate, these bands are clearly distinguishable.

  • C=N and C=C stretching vibrations: The aromatic ring vibrations of both the organic base and the picrate anion are observed in the 1400-1650 cm⁻¹ region. Quaternization of pyridine, for example, leads to noticeable changes in this region of the spectrum.[5]

  • NO₂ stretching vibrations: The symmetric and asymmetric stretching vibrations of the nitro groups of the picrate anion give rise to strong absorption bands, typically around 1560 cm⁻¹ and 1330 cm⁻¹, respectively.[6]

  • C-O stretching vibration: The C-O stretching of the phenolate group in the picrate anion is observed around 1260-1270 cm⁻¹.[7]

A comparative analysis of the FT-IR spectra of different picrate salts can reveal subtle structural differences and the nature of the interaction between the cation and the anion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the picrate salt. The intense yellow color of picrate salts is due to the absorption of light in the visible region by the picrate anion.[8]

The UV-Vis spectra of picrate salts typically show strong absorption bands characteristic of the picrate anion, often with some shifts depending on the nature of the organic base and the solvent. For example, the UV-Vis spectrum of anilinium picrate shows characteristic absorptions for the picrate moiety.[9] The formation of charge-transfer complexes between the electron-deficient picrate anion and electron-rich aromatic bases can also be studied using UV-Vis spectroscopy.

Experimental Protocols

General Procedure for the Preparation of Picrate Derivatives

This protocol outlines a general method for the preparation of picrate derivatives of organic bases for identification purposes.[10]

Materials:

  • Organic base (unknown or to be characterized)

  • Picric acid

  • Absolute ethanol

  • Test tubes

  • Water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Melting point apparatus

Procedure:

  • Dissolve approximately 0.2 g of the organic base in a minimal amount of absolute ethanol in a test tube.

  • In a separate test tube, prepare a saturated solution of picric acid in absolute ethanol.

  • Add the saturated picric acid solution dropwise to the solution of the organic base with gentle swirling. The formation of a yellow precipitate indicates the formation of the picrate salt.

  • Gently warm the mixture in a water bath for 5-10 minutes to ensure complete reaction.[10]

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold absolute ethanol to remove any unreacted starting materials.

  • Dry the crystals thoroughly.

  • Determine the melting point of the dried picrate derivative and compare it with literature values for identification.

Recrystallization of Picrate Salts

For purification and to obtain crystals suitable for sharp melting point determination, recrystallization is often necessary. Ethanol is a commonly used solvent for the recrystallization of picrate salts.[10]

Procedure:

  • Dissolve the crude picrate salt in a minimum amount of boiling absolute ethanol.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form well-defined crystals.

  • Cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

Experimental_Workflow cluster_preparation Preparation of Picrate Salt cluster_isolation Isolation & Purification cluster_analysis Analysis dissolve_base Dissolve Organic Base in Ethanol mix Mix Solutions dissolve_base->mix dissolve_picric Prepare Saturated Picric Acid Solution dissolve_picric->mix warm Warm on Water Bath mix->warm cool Cool to Crystallize warm->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry mp Melting Point Determination dry->mp compare Compare with Literature Values mp->compare identify Identify Base compare->identify

Caption: Experimental workflow for the preparation and identification of an organic base via its picrate salt derivative.

Logical_Relationship cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_identification Identification organic_base Organic Base (e.g., Amine) reaction Acid-Base Reaction (Proton Transfer) organic_base->reaction picric_acid Picric Acid (2,4,6-Trinitrophenol) picric_acid->reaction picrate_salt Crystalline Picrate Salt [Base-H]⁺ [Picrate]⁻ reaction->picrate_salt identification Identification based on Characteristic Melting Point picrate_salt->identification

Caption: Logical relationship illustrating the formation of a picrate salt for organic base identification.

References

A Comparative Guide to the Jaffe Method Using Stabilized Sodium Picrate for Creatinine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of creatinine is critical for assessing renal function. The Jaffe method, one of the oldest and most widely used techniques, has undergone various modifications to improve its performance. This guide provides a detailed comparison of the Jaffe method utilizing stabilized sodium picrate against the enzymatic method, a common alternative. The information presented is supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Performance Comparison: Jaffe Method vs. Enzymatic Method

The selection of a creatinine assay often involves a trade-off between cost-effectiveness and analytical performance. The Jaffe method is known for its affordability, while the enzymatic method is generally regarded as more specific. The data below summarizes the accuracy and precision of a kinetic Jaffe method, which typically employs a stabilized alkaline picrate solution, in comparison to the enzymatic method.

Performance MetricJaffe Method (Kinetic, Stabilized Picrate)Enzymatic MethodKey Observations
Accuracy (Bias)
vs. Reference Method (IDMS)Generally shows a positive bias, especially at lower creatinine concentrations.[1] One study noted a bias of +7.03% at 0.6 mg/dL.[1]Exhibits lower bias compared to the Jaffe method and shows better agreement with the IDMS reference method.[2]The Jaffe method's susceptibility to non-creatinine chromogens can lead to overestimation of creatinine levels.[1]
Correlation with Enzymatic Method (r)High correlation, typically r > 0.98.[3]N/A (Used as reference in these comparisons)Despite high correlation, systematic bias can exist.[2]
Precision (Coefficient of Variation - CV)
Intra-assay CV< 2% to < 5%[1][4]< 2% to < 4%[4][5]Both methods demonstrate good intra-assay precision.
Inter-assay CV< 3% to < 5%[1][4]< 2% to < 3.5%[4]The enzymatic method often shows slightly better inter-assay precision.[4]
Interferences
Common InterferencesSusceptible to interference from substances like proteins, glucose, ascorbic acid, cephalosporins, and acetoacetate.[6] Bilirubin can cause negative interference.Less affected by common interferences but can be influenced by sarcosine and some drugs. Bilirubin interference is generally less pronounced.The improved specificity of the enzymatic method is a significant advantage in complex sample matrices.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for both the kinetic Jaffe method using a stabilized picrate reagent and a typical enzymatic method for creatinine determination.

Kinetic Jaffe Method with Stabilized this compound

This protocol is based on the principle that creatinine reacts with picric acid in an alkaline medium to form a red-orange complex. The rate of color formation is measured photometrically and is proportional to the creatinine concentration.

Reagents:

  • R1: Stabilized Picric Acid Solution: A solution containing picric acid. The stability is often enhanced by the addition of a low molecular weight alcohol, such as methanol.[7]

  • R2: Alkaline Buffer: A solution containing sodium hydroxide and potentially other components like disodium phosphate.[8]

  • Working Reagent: Prepared by mixing equal volumes of R1 and R2. This working solution has a limited stability (e.g., 5 hours to 15 days depending on storage conditions).[9]

  • Creatinine Standard: A solution of known creatinine concentration (e.g., 2 mg/dL).

Procedure:

  • Sample Preparation: Use serum, heparinized plasma, or diluted urine. Ensure samples are free of hemolysis.

  • Reagent Preparation: Prepare the working reagent by mixing the stabilized picric acid solution and the alkaline buffer according to the manufacturer's instructions.

  • Assay:

    • Pipette the working reagent into a cuvette and incubate to a constant temperature (e.g., 37°C).

    • Add the sample (or standard) to the cuvette and mix.

    • Measure the change in absorbance at a specific wavelength (typically between 492 nm and 520 nm) over a defined time interval (e.g., between 30 and 90 seconds after sample addition).[8][9]

  • Calculation: The creatinine concentration in the sample is calculated by comparing the rate of change in absorbance of the sample to that of the creatinine standard.

Enzymatic Method

This method typically involves a series of enzymatic reactions that ultimately produce a colored product or consume a substrate, which is measured photometrically.

Principle:

  • Creatininase: Creatinine is hydrolyzed to creatine.

  • Creatinase: Creatine is converted to sarcosine and urea.

  • Sarcosine Oxidase: Sarcosine is oxidized, producing formaldehyde and hydrogen peroxide.

  • Peroxidase: In the presence of peroxidase, the hydrogen peroxide reacts with a chromogen to produce a colored compound.

Reagents:

  • A series of buffered solutions containing the necessary enzymes (creatininase, creatinase, sarcosine oxidase, peroxidase) and a chromogenic substrate.

Procedure:

  • Sample Preparation: Use serum, plasma, or urine.

  • Assay:

    • The sample is incubated with the reagent mixture.

    • The absorbance of the colored product is measured at a specific wavelength. The reaction can be either endpoint or kinetic.

  • Calculation: The creatinine concentration is proportional to the absorbance change and is determined by comparison with a calibrator of known concentration.

Visualizing the Experimental Workflow

To objectively compare the performance of the stabilized Jaffe method, a well-designed experimental workflow is essential. The following diagram illustrates a typical method comparison study.

G cluster_0 Sample Collection & Preparation cluster_1 Creatinine Measurement cluster_2 Data Analysis cluster_3 Conclusion serum_samples Collect Serum Samples (n=X) aliquot Aliquot Samples for Parallel Analysis serum_samples->aliquot jaffe Method A: Stabilized Jaffe Method aliquot->jaffe enzymatic Method B: Enzymatic Method aliquot->enzymatic accuracy Accuracy Analysis (Bias vs. Reference Method) jaffe->accuracy precision Precision Analysis (Intra- & Inter-assay CV) jaffe->precision correlation Correlation & Agreement (Passing-Bablok, Bland-Altman) jaffe->correlation enzymatic->accuracy enzymatic->precision enzymatic->correlation conclusion Comparative Performance Evaluation accuracy->conclusion precision->conclusion correlation->conclusion

Caption: Workflow for comparing creatinine measurement methods.

References

"sodium picrate versus other etchants for revealing steel microstructures"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science, the precise revelation of a steel's microstructure is paramount to understanding its properties and performance. The choice of etchant is a critical step in this process, with each chemical reagent offering distinct advantages and disadvantages. This guide provides an objective comparison of sodium picrate and other common etchants, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The visualization of a steel's microstructure through etching is a process of controlled corrosion that selectively attacks different phases and features of the metal.[1][2] This differential attack creates topographical contrast, revealing features such as grain boundaries, phases like ferrite, pearlite, and cementite, and other microstructural constituents when viewed under a microscope.[1][2] The effectiveness of an etchant depends on the steel's composition and the specific microstructural features of interest.

The Contenders: An Overview of Common Steel Etchants

This guide focuses on a comparative analysis of four widely used etchants for steel:

  • Alkaline this compound: Primarily used to selectively darken cementite (iron carbide, Fe3C), a crucial phase in many steels.[3] This makes it invaluable for the quantitative analysis of carbide distribution and morphology.[3][4]

  • Nital: A solution of nitric acid in ethanol, it is a general-purpose etchant for carbon and alloy steels.[2] It is effective in revealing ferrite grain boundaries, pearlite, and martensite microstructures.[2]

  • Picral: A solution of picric acid in ethanol, Picral is renowned for its ability to reveal the detailed morphology of pearlite, bainite, and spheroidized carbide structures.[5] Unlike Nital, it does not attack ferrite grain boundaries, making it superior for examining carbide-related features.[5][6]

  • Vilella's Reagent: A mixture of picric acid and hydrochloric acid in ethanol, this etchant is particularly suited for revealing the microstructure of heat-treated, high-alloy, and tool steels.[5][7]

Performance Comparison: A Data-Driven Analysis

The selection of an etchant is often a trade-off between the desired detail and the potential for artifacts. The following tables summarize the performance of each etchant based on their typical applications and observed characteristics.

EtchantPrimary ApplicationAdvantagesLimitations
Alkaline this compound Selective etching of cementite (Fe3C).[3]Excellent for distinguishing cementite from other phases, ideal for quantitative image analysis of carbides.[3][4]Does not reveal ferrite grain boundaries.[3] Requires heating to boiling, which can be a safety concern.[8]
Nital (2-5% HNO3 in Ethanol) General microstructure of carbon and alloy steels.[2]Reveals ferrite grain boundaries, pearlite, and martensite.[2] Simple to prepare and use at room temperature.[9]Can be sensitive to crystallographic orientation, leading to incomplete grain boundary revelation and inaccurate grain size measurements.[6] Does not provide good contrast for detailed pearlite morphology.[10]
Picral (4% Picric Acid in Ethanol) Revealing pearlite, bainite, and spheroidized carbides.[5]Superior to Nital for resolving the lamellar structure of pearlite and cementite morphology.[5][6] Does not attack ferrite grain boundaries.[6]Does not reveal ferrite grain boundaries, making it unsuitable for grain size analysis of ferritic steels.[6] Picric acid is explosive when dry and requires careful handling.[5]
Vilella's Reagent High-alloy steels, tool steels, and heat-treated structures.[5][7]Effective for revealing the microstructure of complex, corrosion-resistant alloys.[5]Can be more aggressive than Nital or Picral, requiring careful control of etching time.

Experimental Protocols

To ensure reproducible and accurate results, adherence to established experimental protocols is crucial. The following are detailed methodologies for the application of each etchant.

General Sample Preparation (Applicable to all etchants)
  • Sectioning: Cut the steel sample to the desired size using a low-speed diamond saw or an abrasive cutter with adequate cooling to prevent microstructural changes.

  • Mounting: If the sample is small or has an irregular shape, mount it in a polymer resin (e.g., Bakelite or epoxy) to facilitate handling during grinding and polishing.

  • Grinding: Perform a series of grinding steps with progressively finer abrasive papers (e.g., 240, 320, 400, 600, 800, and 1200 grit). Use water as a lubricant and coolant. After each step, rinse the sample and rotate it 90 degrees to ensure the removal of scratches from the previous step.

  • Polishing: Polish the ground surface using a polishing cloth with a diamond suspension of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm). A final polishing step with a 0.05 µm colloidal silica or alumina suspension may be used to obtain a mirror-like, deformation-free surface.

  • Cleaning: Thoroughly clean the polished sample with soap and water, followed by rinsing with ethanol or isopropanol and drying with a stream of warm air. The sample is now ready for etching.[1]

Etching Protocols

1. Alkaline this compound Etching for Cementite Revelation

  • Etchant Composition: 2 g picric acid, 25 g sodium hydroxide (NaOH), 100 mL distilled water.[8]

  • Procedure:

    • Heat the solution to boiling (approximately 100°C) in a fume hood.

    • Immerse the prepared steel sample in the boiling solution for 5 to 10 minutes.[8]

    • Remove the sample, rinse it thoroughly with hot water, then with ethanol, and dry it with a stream of warm air.

    • The cementite will appear dark brown or black, while ferrite and other phases will remain largely unattacked.[3]

2. Nital Etching for General Microstructure

  • Etchant Composition: 2 to 5 mL nitric acid (HNO3) in 95 to 98 mL ethanol.[2]

  • Procedure:

    • Immerse or swab the polished surface of the sample with the Nital solution for a few seconds to a minute at room temperature.[9] The etching time will vary depending on the steel's composition and heat treatment.

    • Immediately rinse the sample under running water, followed by a rinse with ethanol, and dry it with a stream of warm air.

    • Ferrite grain boundaries and the pearlitic structure will be revealed.

3. Picral Etching for Pearlite and Carbide Detail

  • Etchant Composition: 4 g picric acid in 100 mL ethanol.[5]

  • Procedure:

    • Immerse the sample in the Picral solution for 10 to 60 seconds at room temperature.

    • Rinse the sample with ethanol and dry it with a stream of warm air.

    • The lamellae of pearlite and other carbide structures will be sharply delineated.

4. Vilella's Reagent for High-Alloy Steels

  • Etchant Composition: 1 g picric acid, 5 mL hydrochloric acid (HCl), 100 mL ethanol.[7]

  • Procedure:

    • Swab the surface of the sample with Vilella's reagent for 5 to 20 seconds.

    • Rinse the sample thoroughly with water, then ethanol, and dry it with a stream of warm air.

    • The microstructure of the high-alloy steel will be revealed.

Selecting the Right Etchant: A Logical Approach

The choice of etchant is dictated by the material and the desired microstructural information. The following diagram illustrates a decision-making workflow for selecting an appropriate etchant.

Etchant_Selection start Start: Polished Steel Sample steel_type Identify Steel Type start->steel_type carbon_alloy Low/Medium Carbon or Low-Alloy Steel steel_type->carbon_alloy Carbon/Low-Alloy high_alloy High-Alloy or Tool Steel steel_type->high_alloy High-Alloy/Tool feature_carbon Desired Microstructural Feature? carbon_alloy->feature_carbon feature_high_alloy General Microstructure high_alloy->feature_high_alloy grain_boundaries Ferrite Grain Boundaries & General Structure feature_carbon->grain_boundaries Grain Size/ General pearlite_carbides Pearlite/Bainite Morphology or Spheroidized Carbides feature_carbon->pearlite_carbides Pearlite/ Carbides cementite_quantification Cementite Identification & Quantification feature_carbon->cementite_quantification Cementite ID vilellas Use Vilella's Reagent feature_high_alloy->vilellas nital Use Nital grain_boundaries->nital picral Use Picral pearlite_carbides->picral sodium_picrate Use Alkaline This compound cementite_quantification->sodium_picrate

Fig. 1: Etchant selection workflow for steel microstructure analysis.

Conclusion

The selection of an appropriate etchant is a fundamental aspect of metallographic analysis that directly impacts the quality and interpretability of the results. While Nital serves as a versatile general-purpose etchant for carbon and alloy steels, its limitations in revealing detailed carbide morphology and its orientation sensitivity make other etchants preferable for specific applications. Picral offers superior resolution of pearlitic and bainitic structures, making it the etchant of choice for studying these constituents. For high-alloy and tool steels, Vilella's reagent is often more effective.

Alkaline this compound stands out for its unique ability to selectively darken cementite, providing a powerful tool for the quantitative analysis of this critical phase. This selectivity is particularly advantageous in studies where the volume fraction, size, and distribution of carbides are of primary interest. By carefully considering the steel type and the specific research objectives, and by following rigorous experimental protocols, researchers can effectively utilize these etchants to unlock the intricate microstructural details of steel.

References

The Jaffe Method vs. Enzymatic Assays: A Cost-Benefit Analysis for Routine Creatinine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of routine clinical assays, the determination of serum and urine creatinine levels serves as a cornerstone for assessing renal function. For decades, the alkaline picrate method, famously known as the Jaffe reaction which utilizes sodium picrate, has been a widely adopted technique due to its simplicity and low cost. However, the emergence of more specific enzymatic assays has prompted a re-evaluation of the Jaffe method's place in modern clinical laboratories. This guide provides a comprehensive cost-benefit analysis of using this compound-based assays compared to enzymatic alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: Jaffe vs. Enzymatic Methods

The choice between the Jaffe method and enzymatic assays for creatinine determination hinges on a trade-off between cost and analytical performance. While the Jaffe method is significantly less expensive, it is notoriously susceptible to interference from various endogenous and exogenous substances, which can lead to inaccuracies in creatinine measurement.[1][2][3]

Key Performance Characteristics:

ParameterJaffe Method (this compound)Enzymatic MethodReferences
Principle Forms a colored complex between creatinine and picrate in an alkaline medium.Utilizes specific enzymes (e.g., creatininase, creatinase, sarcosine oxidase) to produce a measurable signal (e.g., H2O2).[4][5][6]
Cost LowHigh[1][2]
Specificity Lower; prone to positive interference from glucose, protein, ascorbic acid, cephalosporins, and keto acids, and negative interference from bilirubin.Higher; less susceptible to common interferences.[1][3][7]
Accuracy Can overestimate creatinine levels, particularly at lower concentrations.[8][9] In uremic patients, it can lead to either under- or overestimation.[4]Generally more accurate, especially at low creatinine concentrations.[8][9][4][8][9]
Precision (CV%) Intra-assay and inter-assay precision are generally acceptable for routine use.[8][10]Often demonstrates better precision with lower coefficients of variation (CVs).[10][8][10]
Linearity Linear up to high concentrations of creatinine.Also demonstrates good linearity over a wide range.[8][9]

Experimental Protocols

Jaffe Method (Alkaline Picrate) Protocol

This protocol outlines a typical manual procedure for creatinine determination using the Jaffe reaction.

Reagents:

  • R1: Picric Acid Solution (e.g., 17.5 mmol/L) [11]

  • R2: Sodium Hydroxide Solution (e.g., 0.29 mol/L) [11]

  • Working Reagent: Mix equal volumes of R1 and R2. The working reagent is stable for a specified period depending on storage conditions.[11]

  • Creatinine Standard (e.g., 2 mg/dL) [11]

Procedure:

  • Sample Preparation: For serum, deproteinization may be required using reagents like sodium tungstate and sulfuric acid, followed by centrifugation to obtain a protein-free filtrate.[6][12] For urine, a dilution (e.g., 1:50) with distilled water is typically performed.[5][11]

  • Assay:

    • Pipette the protein-free filtrate, standard, or diluted urine into respective test tubes.

    • Add the alkaline picrate working reagent to each tube.

    • Mix and incubate at a constant temperature for a defined period (e.g., 15 minutes at room temperature).[6][12]

    • Measure the absorbance of the resulting orange-red complex at a specific wavelength (typically 490-520 nm) against a reagent blank.[4][5][6]

  • Calculation: The creatinine concentration in the sample is calculated by comparing its absorbance to that of the known standard.

Enzymatic Method Workflow

The enzymatic method involves a series of coupled reactions that lead to a measurable product.

G Creatinine Creatinine + H₂O Creatine Creatine Creatinine->Creatine Creatininase Sarcosine Sarcosine + Urea Creatine->Sarcosine Creatinase Glycine Glycine + Formaldehyde + H₂O₂ Sarcosine->Glycine Sarcosine Oxidase QuinoneimineDye Quinoneimine Dye (Colored) Glycine->QuinoneimineDye Peroxidase, ATP, Mg²⁺

Fig. 1: Enzymatic Creatinine Assay Workflow

This diagram illustrates a common enzymatic pathway for creatinine determination. Creatinine is hydrolyzed to creatine, which is then converted to sarcosine. Sarcosine is oxidized to produce hydrogen peroxide (H₂O₂), which, in the presence of peroxidase, reacts with a chromogen to form a colored dye that is measured spectrophotometrically.[4]

Cost-Benefit Analysis

The decision to use a this compound-based assay or an enzymatic method requires a careful evaluation of laboratory needs and priorities.

G cluster_jaffe Jaffe Method (this compound) cluster_enzymatic Enzymatic Method Benefit_Jaffe Low Cost Cost_Jaffe Susceptibility to Interferences (e.g., Glucose, Protein, Bilirubin) Potential for Inaccurate Results Benefit_Enzymatic High Specificity and Accuracy Reduced Interferences Cost_Enzymatic High Cost Decision Assay Selection Jaffe_Method Jaffe Method Decision->Jaffe_Method Cost-Sensitive Labs Screening Purposes Enzymatic_Method Enzymatic Method Decision->Enzymatic_Method High-Accuracy Needed (e.g., Pediatric, Critical Care) Confirmation Testing Jaffe_Method->Benefit_Jaffe Jaffe_Method->Cost_Jaffe Enzymatic_Method->Benefit_Enzymatic Enzymatic_Method->Cost_Enzymatic

Fig. 2: Cost-Benefit Decision Framework

Cost Considerations:

  • Reagent Cost: The primary advantage of the Jaffe method is the low cost of its reagents, picric acid and sodium hydroxide.[1][2] Enzymatic assays, on the other hand, involve more complex and expensive enzymes and co-factors.

  • Instrumentation: Both methods can be automated on standard clinical chemistry analyzers.

  • Labor: While manual methods exist for the Jaffe reaction, automation is common for both, leading to comparable labor costs in high-throughput settings.

Benefit and Performance Considerations:

  • Accuracy and Patient Care: For populations where creatinine levels are critical for diagnosis and management, such as in patients with chronic kidney disease, diabetes, or those in critical care, the superior accuracy of enzymatic methods can be crucial.[4] The Jaffe method's susceptibility to interference can lead to misclassification of renal function.

  • Throughput and TAT: Both methods are amenable to automation and can provide rapid turnaround times suitable for routine clinical use.

  • Regulatory and Quality Standards: The trend in clinical chemistry is towards greater accuracy and standardization. The National Kidney Disease Education Program (NKDEP) has advocated for the use of creatinine assays with calibration traceable to an isotope dilution-mass spectrometry (IDMS) reference method to improve the accuracy of estimated glomerular filtration rate (eGFR) calculations.[13] Many enzymatic methods are calibrated to be traceable to this reference standard.

Conclusion

The use of this compound in the Jaffe method for creatinine determination remains a cost-effective option for many clinical laboratories, particularly for general screening purposes in populations with a low prevalence of interfering substances. However, its inherent lack of specificity and potential for inaccurate results, especially at low creatinine concentrations and in certain patient populations, are significant drawbacks.[4][8][9]

Enzymatic methods, while more expensive, offer superior analytical performance with higher specificity and accuracy.[1][2] For clinical settings where precise and reliable creatinine measurements are paramount for patient management, the additional cost of enzymatic assays is often justified. The decision between these two methodologies should be based on a thorough evaluation of the laboratory's budget, the patient population it serves, and the clinical requirements for accuracy and precision in creatinine testing.

References

Evaluating the Shelf-Life and Stability of Prepared Sodium Picrate Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the shelf-life and stability of prepared sodium picrate reagents, crucial for their effective use in applications such as the Jaffe reaction for creatinine determination and as a metallographic etchant. The stability of these reagents is paramount for obtaining accurate and reproducible results. This document outlines factors influencing their stability, offers a comparative analysis with alternative reagents, and provides detailed experimental protocols for stability assessment.

Factors Influencing the Stability of this compound Reagents

The stability of this compound solutions is influenced by several factors. Understanding these is key to maximizing the reagent's shelf-life and ensuring its efficacy.

cluster_factors Factors Affecting Stability Temperature Temperature Sodium_Picrate This compound Reagent Stability Temperature->Sodium_Picrate Accelerates Degradation Light Light (UV Exposure) Light->Sodium_Picrate Induces Photodegradation pH pH (Alkalinity) pH->Sodium_Picrate Affects Reaction Kinetics Container_Material Container Material Container_Material->Sodium_Picrate Potential for Metal Picrate Formation Contamination Contamination Contamination->Sodium_Picrate Introduces Reactants

Caption: Key environmental and chemical factors impacting the stability of this compound solutions.

Comparative Stability of this compound and Alternative Reagents

This compound is a widely used reagent, but several alternatives are available for its primary applications. This section compares the stability of this compound with these alternatives.

For Creatinine Determination

The Jaffe method, which uses an alkaline this compound solution, is a common method for creatinine measurement. However, the reagent's instability is a significant drawback. Enzymatic methods offer a more stable alternative.

Reagent/MethodTypical Shelf-Life of Working SolutionKey Stability Considerations
Alkaline this compound (Jaffe Method) - Unstabilized 1-4 days at room temperature.[1][2]Highly susceptible to degradation, often requiring daily preparation.[3]
Alkaline this compound (Jaffe Method) - Stabilized Up to 1 year with stabilizers like methanol.[3]Stability is crucial for consistent analytical results.[4]
Enzymatic Creatinine Assay Approximately 4 weeks.[1][2]Offers significantly improved stability over unstabilized Jaffe reagents. Reagents are also less toxic.[1]
3,5-Dinitrobenzoic Acid Method Data not readily available, but generally considered more stable than alkaline picrate.Less susceptible to interferences from non-creatinine chromogens.
For Metallographic Etching

This compound is used to reveal the microstructure of certain steels. Various other etchants are also employed, each with its own stability characteristics.

EtchantTypical Shelf-LifeKey Stability Considerations
This compound Solution Generally stable, but should be stored properly.Can form explosive heavy metal picrates if it comes into contact with certain metals.
Nital (Nitric Acid in Ethanol) Should be prepared fresh for best results.The concentration of nitric acid can change over time due to evaporation.
Picral (Picric Acid in Ethanol) More stable than Nital, but still has a limited shelf-life.The solution can become unstable over time.
Keller's Reagent Best when used fresh.[5]Highly corrosive and reactive.
Ferric Chloride Etchants Shelf-life can vary depending on the specific formulation.Can be sensitive to light and air.

Experimental Protocols for Stability Evaluation

A comprehensive stability study for this compound reagents should involve both long-term and accelerated testing.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of a prepared this compound solution by subjecting it to stressed conditions.

start Prepare this compound Solution initial_analysis Initial Analysis (T=0) - HPLC-UV for Purity - Visual Inspection - pH Measurement start->initial_analysis stress_conditions Expose to Stress Conditions - Elevated Temperature (e.g., 40°C, 50°C) - High Humidity (e.g., 75% RH) - Light Exposure (ICH Q1B) initial_analysis->stress_conditions sampling Sample at Time Points (e.g., 1, 3, 6 months) stress_conditions->sampling analysis Analyze Samples - HPLC-UV for Degradation Products - Visual Inspection for Color Change/Precipitate - pH Measurement sampling->analysis data_analysis Data Analysis - Determine Degradation Rate - Identify Degradation Products analysis->data_analysis shelf_life Estimate Shelf-Life data_analysis->shelf_life

Caption: Workflow for an accelerated stability study of a this compound reagent.

Methodology:

  • Reagent Preparation: Prepare a batch of the this compound solution to be tested.

  • Initial Analysis (Time Zero):

    • Visual Inspection: Note the color and clarity of the solution.

    • pH Measurement: Record the initial pH.

    • Chromatographic Analysis (HPLC-UV): Use a stability-indicating HPLC method to determine the initial concentration of this compound and to establish a baseline chromatogram.

  • Storage Conditions: Store aliquots of the reagent under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH

    • Photostability: Expose a sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][7][8][9]

  • Sampling and Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and repeat the analyses performed at time zero.

  • Data Evaluation:

    • Quantify the remaining this compound and any significant degradation products.

    • A significant change is often defined as a 5-10% loss of the initial concentration of the active substance.

    • The degradation kinetics can be modeled to predict the shelf-life under normal storage conditions.

Stability-Indicating HPLC-UV Method

A validated stability-indicating method is crucial to separate and quantify this compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion

While this compound reagents are effective in their applications, their inherent instability, particularly in alkaline solutions, necessitates careful preparation, storage, and handling. For applications requiring high accuracy and reproducibility, such as in clinical diagnostics, the use of more stable alternatives like enzymatic creatinine assays is recommended. For metallographic applications, the choice of etchant should be based on the specific alloy and the desired microstructural features, keeping in mind the shelf-life and safe handling of each reagent. Implementing robust stability testing protocols is essential for any laboratory preparing and using this compound reagents to ensure the quality and reliability of their results.

References

A Comparative Guide to Inter-Laboratory Creatinine Measurement Using the Sodium Picrate (Jaffe) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the sodium picrate (Jaffe) method for creatinine measurement with alternative methods, supported by experimental data from various studies. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of creatinine assays and making informed decisions for their laboratory practices.

Introduction to Creatinine Measurement

Creatinine, a byproduct of muscle metabolism, is a crucial biomarker for assessing renal function.[1] Its concentration in blood is a key indicator used in the diagnosis and monitoring of kidney disease. The Jaffe method, first described in 1886, is a widely used colorimetric assay for creatinine determination due to its simplicity and low cost.[2] This method is based on the reaction of creatinine with picric acid in an alkaline medium to form a red-orange complex.[1][3][4][5] However, the Jaffe method is known for its susceptibility to interference from various endogenous and exogenous substances, which can affect its accuracy and lead to inter-laboratory variability.[2][6]

This guide will delve into the performance of the this compound method, compare it with other prevalent techniques such as the enzymatic method and Isotope Dilution Mass Spectrometry (IDMS), and provide detailed experimental protocols.

Inter-Laboratory Performance of the this compound (Jaffe) Method

Significant inter-laboratory variability has been observed in creatinine measurements, particularly with the Jaffe method.[7] Studies have shown that Jaffe assays tend to yield higher creatinine values compared to enzymatic assays, which can impact the estimation of Glomerular Filtration Rate (eGFR) and the diagnosis of chronic kidney disease.[7][8]

Data Presentation: Quantitative Comparison of Creatinine Measurement Methods

The following tables summarize quantitative data from studies comparing the Jaffe method with the enzymatic method.

Table 1: Inter-laboratory Precision of Jaffe vs. Enzymatic Methods [7]

ParameterJaffe MethodEnzymatic Methodp-value
Mean CVa at Cr <1.36 mg/dL8.2%-<0.001
Mean CVa at Cr ≥1.36 mg/dL3.7%-<0.001
Overall Mean CVa5.85%4.4%0.06
Patients with CVa <5%57%79%0.02
Mean SD at Cr <1.36 mg/dL--<0.001
Mean SD at Cr ≥1.36 mg/dL0.10 mg/dL-<0.001
Overall Mean SD0.08 mg/dL0.06 mg/dL<0.001
Patients with SD <0.06 mg/dL30%60%0.003

CVa: Analytical Coefficient of Variation, SD: Standard Deviation, Cr: Creatinine

Table 2: Comparison of Serum and Urine Creatinine Levels Measured by Jaffe and Enzymatic Methods [2]

ParameterMean Difference (Jaffe - Enzymatic)95% Confidence Intervalp-valueCorrelation (r)
Serum Creatinine (μmol/L)6.63-16.28 to 29.540.570.990
Urine Creatinine (mmol/24h)0.05-1.03 to 1.130.930.974
Creatinine Clearance (ml/1.73m²)3.6-8.35 to 15.560.550.9722

Table 3: Accuracy of Jaffe and Enzymatic Methods Compared to IDMS (Gold Standard) [9]

MethodVariability Compared to IDMS
Jaffe MethodUp to 15% deviation
Enzymatic MethodLess than 3% variability

Alternative Methods for Creatinine Measurement

To address the limitations of the Jaffe method, several alternative techniques have been developed.

  • Enzymatic Method: This method utilizes a series of enzymatic reactions that are more specific to creatinine, resulting in less interference from other substances like glucose, acetoacetate, and cephalosporins.[2] While bilirubin can cause negative interference, the enzymatic method is generally considered more accurate and precise than the Jaffe method.[2][6][9] However, it is also more expensive.[6]

  • Isotope Dilution Mass Spectrometry (IDMS): IDMS is considered the gold standard for creatinine measurement due to its high accuracy and precision.[6][9] It is a reference method used to standardize other commercially available assays.[10] However, its complexity and high cost make it impractical for routine clinical use.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another highly accurate method for creatinine determination but, similar to IDMS, is not typically used for routine analysis due to its cost and technical requirements.[6]

Experimental Protocols

This compound (Jaffe) Method - Kinetic Assay

This protocol describes a common kinetic method for creatinine determination.

Principle: Creatinine reacts with picric acid in an alkaline solution to form a red-colored complex. The rate of color formation is directly proportional to the creatinine concentration in the sample.[1][4]

Reagents:

  • R1 (Picric Acid Reagent): Picric acid solution (e.g., 17.5 mmol/L).[1]

  • R2 (Alkaline Reagent): Sodium hydroxide solution (e.g., 0.29 mol/L).[1]

  • Working Reagent: Prepared by mixing equal volumes of R1 and R2. The working reagent is typically stable for a limited time.[1][11]

  • Creatinine Standard: A solution of known creatinine concentration (e.g., 2 mg/dL).[1]

Procedure:

  • Sample Preparation: Serum or plasma is used. For urine samples, a dilution (e.g., 1/50 with distilled water) is required.[1]

  • Assay:

    • Pre-incubate the working reagent, samples, and standard to the reaction temperature (e.g., 37°C).[4]

    • Set the spectrophotometer to 0 absorbance with distilled water at a wavelength of 492 nm (or between 490-510 nm).[1]

    • Pipette the working reagent into a cuvette.

    • Add the sample or standard to the cuvette and mix.

    • Record the absorbance at two time points (e.g., 30 seconds (A1) and 90 seconds (A2)) after adding the sample.[4]

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 – A1) for both the sample and the standard.

    • The creatinine concentration in the sample is calculated using the formula: Creatinine Concentration = (ΔA_sample / ΔA_standard) * Concentration_standard

Interferences: Substances that can interfere with the Jaffe method include glucose, acetoacetate, bilirubin, and certain drugs like cephalosporins.[2] High levels of bilirubin can lead to falsely low creatinine results, while other interferents can cause falsely high readings.[6]

Visualizations

Experimental Workflow for the this compound (Jaffe) Method

Jaffe_Method_Workflow start Start sample_prep Sample Preparation (Serum, Plasma, or Diluted Urine) start->sample_prep reagent_prep Prepare Working Reagent (Picric Acid + NaOH) start->reagent_prep incubation Pre-incubate Reagents and Samples to 37°C sample_prep->incubation reagent_prep->incubation reaction Mix Sample/Standard with Working Reagent incubation->reaction measurement Measure Absorbance Change (e.g., at 30s and 90s) reaction->measurement calculation Calculate Creatinine Concentration measurement->calculation end End calculation->end

Caption: Workflow of the kinetic this compound (Jaffe) method for creatinine measurement.

Logical Relationship of Creatinine Measurement Methods

Creatinine_Methods_Comparison Jaffe This compound (Jaffe) Method Enzymatic Enzymatic Method Jaffe->Enzymatic Compared for Accuracy IDMS IDMS (Gold Standard) Jaffe->IDMS Compared for Standardization Routine Routine Clinical Use Jaffe->Routine Low Cost, Simple Enzymatic->IDMS Traceable to Enzymatic->Routine Higher Specificity Reference Reference/High Complexity IDMS->Reference Highest Accuracy HPLC HPLC HPLC->Reference High Accuracy

Caption: Comparison of different creatinine measurement methods and their applications.

Conclusion

The this compound (Jaffe) method remains a widely used technique for creatinine measurement due to its cost-effectiveness and simplicity. However, its susceptibility to interferences and the resulting inter-laboratory variability are significant drawbacks. For applications requiring higher accuracy and precision, such as in clinical trials or research settings, enzymatic methods or methods traceable to the IDMS gold standard are recommended.[9] Laboratories utilizing the Jaffe method should be aware of its limitations and consider the potential impact on clinical decision-making, particularly when interpreting eGFR values close to critical thresholds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials is paramount. Sodium picrate, a salt of picric acid, is a compound that demands stringent safety protocols due to its potential to become explosive when dry. Adherence to proper disposal procedures is not just a matter of regulatory compliance, but a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The primary hazard associated with this compound is its explosive nature in a dry state. Therefore, the most critical safety measure is to ensure that this compound and any waste containing it remains wet at all times.

Immediate Safety and Handling Protocols

When preparing for the disposal of this compound, it is crucial to first assess the condition of the material.

Key Safety Precautions:

  • Keep it Wet: this compound must be kept moist to prevent it from becoming a shock-sensitive explosive.[1][2]

  • Avoid Metal Contact: Do not use metal spatulas or store this compound in containers with metal caps. It can react with metals such as copper, zinc, iron, and lead to form highly sensitive and explosive picrate salts.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile, neoprene, or butyl gloves are recommended) when handling this compound.[5]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood.[5]

Quantitative Safety Parameters

To ensure the safe handling and storage of this compound waste, specific quantitative parameters should be maintained.

ParameterRecommended Value/ActionRationale
Water Content >30% by weightTo maintain the non-explosive, phlegmatized state of the picrate.[1][6]
Storage Duration Dispose of within 2 years of receipt.To prevent the material from drying out over time and becoming hazardous.[2][4]
pH of Aqueous Waste N/A for direct disposalNeutralization is not recommended as a standard lab procedure. The primary disposal route is via hazardous waste management, regardless of pH.

Operational Plan for this compound Disposal

The operational plan for disposing of this compound is divided into two main scenarios: routine disposal of waste generated from experiments and emergency disposal of spills.

Routine Disposal of this compound Waste
  • Segregation and Collection:

    • Collect all waste containing this compound, including solutions, contaminated paper towels, and PPE, in a dedicated and clearly labeled waste container.[5]

    • The container must be made of glass or plastic with a non-metal, screw-top lid.[4][5][6]

  • Maintaining Hydration:

    • Ensure that there is always an excess of water in the waste container to keep the contents fully wetted.[1]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and metals.[1][3]

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of it through regular trash or down the drain.[4][5] Pouring picrate solutions down the drain is strictly prohibited as it can form explosive metal picrates in the plumbing.[5]

Emergency Spill Response

In the event of a this compound spill, immediate and careful action is required.

  • Alert and Evacuate:

    • Alert personnel in the immediate area and evacuate if necessary.[7]

  • Assess the Spill:

    • For small spills within a chemical fume hood, trained laboratory personnel may proceed with cleanup. For large spills or spills outside of a fume hood, contact your institution's EHS or emergency response team immediately.[7]

  • Wetting the Spill:

    • If the spilled material is dry or in powder form, carefully wet it with water from a misting bottle to avoid creating dust. Keep the material wet throughout the cleanup process.[4]

  • Containment and Absorption:

    • Use a spill response pad or other non-reactive absorbent material to absorb the wetted spill. Do not use combustible materials like paper towels for large spills.[7]

  • Collection and Disposal:

    • Place the absorbent material and any contaminated items into a designated plastic or glass container with a non-metal lid. Add water to the container to ensure the contents remain wet.[7]

    • Label the container as hazardous waste and contact EHS for disposal.

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.

Disposal Plan: The Role of Environmental Health & Safety

It is critical to understand that the in-lab chemical neutralization of this compound waste is not a recommended practice. While some chemical treatments to reduce the explosive hazard of picric acid have been described in literature, these procedures can be dangerous if not performed correctly and the resulting waste is still considered hazardous and toxic.

The safest and most compliant method for the disposal of this compound is to entrust it to trained professionals. Your institution's EHS department has the expertise and resources to manage and dispose of this hazardous waste in accordance with all regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Assessment cluster_routine Routine Disposal cluster_spill Spill Response cluster_end start This compound Waste Generated assess_state Assess Waste Condition: Routine Waste or Spill? start->assess_state collect_waste Collect in a labeled, non-metal container. assess_state->collect_waste Routine Waste assess_spill Assess Spill Severity: Small (in hood) or Large? assess_state->assess_spill Spill keep_wet Ensure waste is kept wet with excess water. collect_waste->keep_wet store_safely Store in a cool, dry, ventilated area. keep_wet->store_safely contact_ehs_routine Contact EHS for disposal. store_safely->contact_ehs_routine end_disposal Waste Safely Disposed contact_ehs_routine->end_disposal wet_spill Wet the spill with water (if dry). assess_spill->wet_spill Small evacuate Evacuate and call EHS immediately. assess_spill->evacuate Large absorb_spill Absorb with non-reactive material. wet_spill->absorb_spill collect_spill Collect in a labeled, non-metal container. absorb_spill->collect_spill contact_ehs_spill Contact EHS for disposal. collect_spill->contact_ehs_spill contact_ehs_spill->end_disposal evacuate->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.